Methyl 2-amino-4-methoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKCJQBZVNIMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512971 | |
| Record name | Methyl 2-amino-4-methoxybenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00512971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50413-30-4 | |
| Record name | Methyl 2-amino-4-methoxybenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00512971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-4-methoxybenzoate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"Methyl 2-amino-4-methoxybenzoate" CAS number and properties
An In-depth Technical Guide to Methyl 2-amino-4-methoxybenzoate
Authored by a Senior Application Scientist
Abstract
This compound (CAS No. 50413-30-4) is a substituted aromatic ester of significant interest in synthetic and medicinal chemistry. Its unique arrangement of amino, methoxy, and methyl ester functional groups on a benzene scaffold makes it a versatile building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and novel materials.[1] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, established synthesis protocols, key chemical transformations, and applications, with a particular focus on its role in drug discovery and development. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust understanding of this important chemical intermediate.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. These parameters govern reaction conditions, purification strategies, and formulation development.
IUPAC Name: this compound Synonyms: 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER, methyl 2-amino-4-methoxylbenzoate[2] CAS Number: 50413-30-4[1][3][4][5] Appearance: Brown powder[1]
The key physicochemical data for this compound are summarized in the table below. These values are critical for predicting its behavior in various solvent systems and for designing appropriate experimental setups.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 181.19 g/mol | [1][2][3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Boiling Point | 313.7 ± 22.0 °C at 760 mmHg | [3] |
| Flash Point | 158.8 ± 18.7 °C | [3] |
| LogP (Partition Coefficient) | 2.10 | [3] |
| Topological Polar Surface Area (TPSA) | 61.55 Ų | [3] |
| Purity | ≥97% or ≥98% (NMR) | [1] |
The moderate lipophilicity (LogP of 2.10) and significant polar surface area suggest a balanced solubility profile and the potential for hydrogen bonding interactions, which are key considerations in both reaction chemistry and biological interactions.[3]
Synthesis and Manufacturing Protocols
The synthesis of this compound is primarily achieved through the esterification of its corresponding carboxylic acid. The choice of method depends on the required scale, purity, and available reagents. Below are two field-proven protocols.
Protocol 2.1: Acid-Catalyzed Fischer-Speier Esterification
This is the most common and cost-effective method for synthesizing this ester. The reaction relies on driving the equilibrium toward the product by using an excess of alcohol and an acid catalyst.
Causality: The mechanism involves the protonation of the carboxylic acid carbonyl by a strong acid (e.g., HCl, H₂SO₄), which activates it for nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the ester. Using methanol as the solvent provides a large excess, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Methodology: [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in methanol (approx. 15 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath. Bubble hydrogen chloride gas through the solution until saturation, or alternatively, add concentrated sulfuric acid (0.2-0.3 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Neutralization: Carefully dilute the residue with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product.[2][6]
Protocol 2.2: Esterification via (Trimethylsilyl)diazomethane
This method is suitable for small-scale synthesis and is often preferred when the starting material is sensitive to harsh acidic conditions. It is generally high-yielding and proceeds under mild conditions.
Causality: (Trimethylsilyl)diazomethane serves as a safe and effective methylating agent for carboxylic acids. The reaction proceeds rapidly at 0 °C to room temperature without the need for strong acids or high temperatures, which preserves sensitive functional groups.
Step-by-Step Methodology: [2]
-
Reaction Setup: Dissolve 4-methoxyanthranilic acid (1.0 eq) in a 10% solution of methanol in tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add (trimethylsilyl)diazomethane (2.0 M in ethyl ether, 1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Quenching: Terminate the reaction by the careful addition of a few drops of glacial acetic acid.
-
Work-up and Purification: Concentrate the reaction mixture and partition the residue between ethyl acetate and saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.[2]
Key Reactions and Applications in Drug Development
This compound is a valuable precursor due to the reactivity of its functional groups. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The aromatic ring can undergo electrophilic substitution, such as halogenation.
Intermediate for Kinase Inhibitors and SOS1 Degraders
A significant application of this compound is in the synthesis of advanced pharmaceutical agents. For instance, it has been utilized in the development of SOS1 inhibitor-based degraders targeting KRAS-mutant colorectal cancer.[7] In this context, the molecule serves as a scaffold for building more complex quinazoline-based structures.
Example Reaction: Iodination for Further Functionalization [7] The aromatic ring can be selectively iodinated, introducing a functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig).
Caption: Iodination of this compound.
Step-by-Step Methodology: [7]
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol. Add water and concentrated HCl, then cool the mixture to 0 °C.
-
Addition: Add a solution of iodine monochloride (1.1 eq) in concentrated HCl dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Quench the reaction with water. The product precipitates and can be collected by filtration.
-
Purification: Wash the crude solid with hexane to yield the purified iodinated product.[7]
General Applications
Beyond specific, complex syntheses, this intermediate is widely employed in:
-
Pharmaceutical Development: As a building block for anti-inflammatory and analgesic agents.[1]
-
Agrochemicals: In the formulation of herbicides and pesticides.[1]
-
Material Science: For developing new polymers, coatings, and adhesives.[1]
-
Biochemical Research: Used in studies of enzyme activity and metabolic pathways.[1]
Analytical Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized material.
-
Nuclear Magnetic Resonance (¹H NMR): Proton NMR is a primary tool for structural elucidation. The spectrum for this compound in CDCl₃ shows characteristic peaks for the aromatic protons and the two distinct methoxy groups.
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H), 6.07 (s, 1H), 3.85 (s, 3H), 3.84 (s, 3H).[7] (Note: This data is for the iodinated derivative, Methyl 2-amino-5-iodo-4-methoxybenzoate, but illustrates the expected regions for the parent compound's signals.)
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight. The analysis typically shows a molecular ion peak (MH+) of 182, corresponding to the formula C₉H₁₁NO₃.[2]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.
-
Hazard Classification: Classified as an irritant (Xi).[3]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 0-8°C.[1] The compound should be kept in a tightly sealed container and protected from light and moisture to prevent degradation.[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. If there is a risk of dust formation, a full-face respirator should be used.[8]
Conclusion
This compound is a strategically important chemical intermediate with a well-defined profile of properties, synthesis routes, and applications. Its utility in the construction of complex, high-value molecules, particularly in the pharmaceutical sector for developing novel therapeutics, underscores its significance. This guide has consolidated the critical technical information required by researchers to effectively and safely utilize this versatile compound in their synthetic endeavors.
References
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Feng, H., et al. (2023). Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer. PubMed Central. Retrieved from [Link]
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The University of Liverpool Repository. (n.d.). From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-ba. Retrieved from [Link]
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Sisco-Iscotec. (n.d.). CAS No : 50413-30-4 | Product Name : Methyl-2-amino-4-methoxy. Retrieved from [Link]
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OHSU's Digital Collections. (2019). TOWARDS SELECTIVE POLY-ADP- RIBOSE POLYMERASE INHIBITORS. Retrieved from [Link]
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De Gruyter. (2025). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Retrieved from [Link]
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Autechaux. (n.d.). The Role of this compound in Organic Synthesis. Retrieved from [Link]
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Autechaux. (n.d.). This compound: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-methoxybenzoate
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the utility of a molecular intermediate is defined by its structural features and, critically, its physicochemical properties. These properties govern reactivity, solubility, and bioavailability, making their thorough characterization a cornerstone of effective drug development.[1][2] This guide provides a comprehensive technical overview of Methyl 2-amino-4-methoxybenzoate (CAS No. 50413-30-4), a key building block in the synthesis of complex pharmaceutical agents.[3]
The precise arrangement of the amino, methoxy, and methyl ester functional groups on the benzene ring distinguishes this molecule from its isomers, such as Methyl 4-amino-2-methoxybenzoate.[4] This structural nuance imparts a unique set of properties that are fundamental to its application in process chemistry and medicinal chemistry. For researchers and drug development professionals, a deep understanding of these characteristics is not merely academic; it is essential for optimizing reaction conditions, developing robust purification strategies, and predicting the behavior of more complex molecules derived from this versatile scaffold.[5][6]
This document serves as a detailed reference, consolidating critical data on the identity, physicochemical parameters, solubility, and spectroscopic signature of this compound. Furthermore, it provides validated experimental protocols and contextualizes the importance of these properties within the broader framework of pharmaceutical development.
Section 1: Molecular Identity and Core Properties
Accurate identification is the first step in any chemical workflow. The fundamental descriptors for this compound are summarized below, providing a clear foundation for its use in research and manufacturing.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 50413-30-4 | [3][4][7] |
| Molecular Formula | C₉H₁₁NO₃ | [3][4][7] |
| Molecular Weight | 181.19 g/mol | [3][4][7] |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)OC)N | [4][7] |
| InChI Key | CEKCJQBZVNIMLD-UHFFFAOYSA-N | [] |
| Appearance | Brown powder | [3] |
Section 2: Physicochemical Data
The physical properties of a compound dictate its behavior in both chemical and biological systems. These parameters are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) profiles of derivative drug candidates.[9]
| Property | Value | Implication in Drug Development |
| Boiling Point | 313.7 ± 22.0 °C at 760 mmHg (Predicted) | [4][] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [4][] |
| LogP | 1.064 - 2.10 (Predicted) | [4][7] |
| Polar Surface Area | 61.55 Ų | [4][7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bonds | 2 | [7] |
Section 3: Solubility Profile
Solubility is a critical determinant of a compound's utility, impacting everything from reaction solvent selection to bioavailability.[1] this compound is reported to be soluble in water and polar organic solvents. The presence of the polar amino group and hydrogen bond-accepting ether and ester functionalities contributes to its solubility in polar media.
Expert Insight: Causality of Solubility
The solubility profile is a direct consequence of the molecule's structure. The amino (-NH₂) and methoxy (-OCH₃) groups are capable of hydrogen bonding with protic solvents like water and alcohols, facilitating dissolution. Conversely, the benzene ring provides a nonpolar character, allowing for solubility in less polar organic solvents. This amphiphilic nature is key to its versatility in various reaction and purification systems.
Experimental Protocol: Qualitative Solubility Determination
This self-validating protocol provides a reliable method for confirming the solubility profile of a new batch of this compound.
-
Preparation : Label five small, clean test tubes for the following solvents: Water, 5% HCl (aq), 5% NaHCO₃ (aq), 5% NaOH (aq), and Ethanol.
-
Sample Addition : Add approximately 20-30 mg of the compound to each test tube.
-
Solvent Addition : Add 1 mL of the respective solvent to each tube in 0.25 mL increments.
-
Mixing : After each addition, vortex or shake the tube vigorously for 30 seconds.
-
Observation : Visually inspect for complete dissolution. A clear solution with no visible particles indicates solubility.
-
Interpretation :
-
Solubility in water indicates high polarity.
-
Solubility in 5% HCl suggests the presence of a basic group (the amino group).
-
Insolubility in 5% NaHCO₃ and 5% NaOH confirms the absence of a strongly acidic functional group.
-
Solubility in ethanol demonstrates affinity for polar organic solvents.
-
Section 4: Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of chemical intermediates. The expected spectral features of this compound are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a key identifier. Expected signals would include singlets for the two methyl groups (methoxy and ester), and distinct aromatic protons whose splitting patterns and chemical shifts are determined by the substitution pattern on the benzene ring. The amino group protons may appear as a broad singlet. Spectral data for this compound is available for reference.[10][11]
-
¹³C NMR: The carbon NMR spectrum should show nine distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
-
N-H Stretch : Around 3300-3500 cm⁻¹, typically appearing as two distinct peaks for the primary amine.
-
C=O Stretch : A strong, sharp absorption around 1680-1710 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O Stretch : Absorptions in the 1250-1300 cm⁻¹ (aromatic ether) and 1000-1100 cm⁻¹ regions.
-
C=C Stretch : Peaks in the 1500-1600 cm⁻¹ range corresponding to the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak (M⁺) would be at an m/z ratio of approximately 181.19.[4][12]
Workflow for Spectroscopic Analysis
The following diagram illustrates a standard workflow for the comprehensive analytical verification of a chemical intermediate like this compound.[13][14]
Caption: Standard workflow for spectroscopic verification of a chemical intermediate.
Section 5: The Role of Physicochemical Properties in Drug Development
The journey from a chemical intermediate to an approved drug is heavily influenced by the molecule's intrinsic physicochemical properties. Understanding these properties at an early stage allows researchers to design molecules with a higher probability of success, reducing attrition in the development pipeline.[2]
The diagram below illustrates the critical interplay between the core physicochemical properties of a molecule and its pharmacokinetic (ADME) profile.
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An In-depth Technical Guide to Methyl 2-amino-4-methoxybenzoate: A Key Pharmaceutical Intermediate
Introduction
Methyl 2-amino-4-methoxybenzoate, with the Chemical Abstracts Service (CAS) registry number 50413-30-4 , is a substituted aromatic ester of significant interest to the pharmaceutical and organic synthesis sectors. Its molecular architecture, featuring an amino group at the 2-position and a methoxy group at the 4-position of a methyl benzoate scaffold, endows it with a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The structural arrangement of functional groups in this compound is crucial to its chemical behavior. The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the methoxy and ester groups) influences its solubility, melting point, and interaction with other molecules.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 50413-30-4 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | COC1=CC(=C(C=C1)C(=O)OC)N | [1] |
| Boiling Point | 313.7 ± 22.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Flash Point | 158.8 ± 18.7 °C | |
| Appearance | White to off-white crystalline powder | [2] |
It is important to distinguish this compound from its isomers, such as Methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8), as the position of the functional groups significantly alters the compound's physical and chemical characteristics.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and direct method is the Fischer-Speier esterification of the corresponding carboxylic acid, 2-amino-4-methoxybenzoic acid.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of this compound from 2-amino-4-methoxybenzoic acid.
Materials:
-
2-amino-4-methoxybenzoic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4-methoxybenzoic acid (1.0 equivalent) in anhydrous methanol (10-15 volumes).
-
Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (0.2-0.3 equivalents) dropwise with vigorous stirring. Alternatively, bubble hydrogen chloride gas through the cooled solution until saturation.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The use of an ice bath is crucial to control the exothermic reaction upon acid addition.
-
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours.
-
Causality: Heating the reaction mixture increases the reaction rate. Refluxing ensures that the reaction can be carried out at a constant, elevated temperature without loss of solvent.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step quenches the acid catalyst and removes any unreacted carboxylic acid.
-
Extraction: a. Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). b. Combine the organic layers.
-
Washing and Drying: a. Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. c. Filter to remove the drying agent.
-
Purification: a. Concentrate the filtrate under reduced pressure to obtain the crude product. b. If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[3] Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for a wide range of chemical transformations.
While a previously reported synthesis of the anticancer drug Gefitinib utilized a derivative of this compound, the corresponding publication has been retracted, and therefore should be referenced with caution.[4] Nevertheless, the structural motif of this compound is found in various classes of biologically active molecules. It is a known precursor for the synthesis of certain benzocaine derivatives and other heterocyclic compounds of medicinal interest.[5]
The strategic placement of the amino and methoxy groups can influence the pharmacological activity of the final product, making this and its isomers valuable tools for structure-activity relationship (SAR) studies in drug discovery.
Characterization
The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electron Ionization (EI) mass spectrometry of this compound shows a molecular ion peak (MH+) at m/z 182.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-O stretches of the methoxy and ester groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in pharmaceutical research and development. A thorough understanding of its molecular structure, properties, and synthesis is essential for its effective utilization in the creation of novel and complex molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the characterization techniques described are crucial for ensuring its quality and purity for downstream applications. As the demand for new therapeutic agents continues to grow, the importance of key building blocks like this compound in the drug discovery pipeline remains paramount.
References
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-amino-o-anisate. Retrieved from [Link]
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Leading Manufacturer in China. (n.d.). This compound: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
-
Organic Synthesis Intermediates. (n.d.). The Role of this compound in Organic Synthesis. Retrieved from [Link]
Sources
A Spectroscopic Guide to Methyl 2-amino-4-methoxybenzoate: Structure, Characterization, and Analysis
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-amino-4-methoxybenzoate (CAS No: 50413-30-4), a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but also the rationale behind the spectral interpretations and the experimental methodologies.
Introduction to this compound
This compound, with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , is a substituted aniline derivative.[1] Its structure, featuring an amino group, a methoxy group, and a methyl ester on a benzene ring, makes it a versatile building block. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide will provide a comprehensive overview of its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment of each proton, their connectivity through spin-spin coupling, and the number of protons of each type.
Experimental Protocol: A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-field NMR spectrometer, for instance, at a frequency of 400 or 500 MHz.
Data and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.79 | Doublet (d) | 1H | 8.8 | H-6 |
| ~6.24 | Doublet of Doublets (dd) | 1H | 8.8, 2.2 | H-5 |
| ~6.11 | Doublet (d) | 1H | 2.2 | H-3 |
| ~4.5-5.5 | Broad Singlet | 2H | - | -NH₂ |
| ~3.85 | Singlet (s) | 3H | - | -OCH₃ (ester) |
| ~3.78 | Singlet (s) | 3H | - | -OCH₃ (ether) |
Note: The chemical shifts for the amino protons can be broad and their position can vary depending on the solvent and concentration.
Interpretation Rationale: The aromatic region of the spectrum displays a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The proton at the 6-position (H-6) is downfield due to the deshielding effect of the adjacent ester group and appears as a doublet from coupling to H-5.[2][3] H-5 is split by both H-6 and H-3, resulting in a doublet of doublets. H-3, being ortho to the electron-donating amino group, is the most upfield of the aromatic protons and appears as a doublet due to coupling with H-5. The amino protons typically appear as a broad singlet. The two methoxy groups are in different electronic environments; the ester methoxy protons are generally slightly more deshielded than the ether methoxy protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is standard, resulting in a spectrum where each unique carbon atom appears as a singlet.
Predicted Data and Interpretation:
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (ester) |
| ~160-165 | C-4 (attached to -OCH₃) |
| ~150-155 | C-2 (attached to -NH₂) |
| ~132-135 | C-6 |
| ~110-115 | C-1 |
| ~100-105 | C-5 |
| ~95-100 | C-3 |
| ~55 | -OCH₃ (ether) |
| ~51 | -OCH₃ (ester) |
Note: These are predicted values. Experimental values may vary slightly.
Interpretation Rationale: The carbonyl carbon of the ester group is the most downfield signal.[1] The aromatic carbons attached to the heteroatoms (C-4 and C-2) are also significantly downfield. The remaining aromatic carbons appear in the expected region, with their specific shifts influenced by the electronic effects of the substituents. The two methoxy carbons are found in the upfield region of the spectrum.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate. For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique.
Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (two bands) | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (-OCH₃) |
| ~1700 | C=O stretch | Ester |
| ~1620 and ~1500 | C=C stretch | Aromatic Ring |
| 1300-1000 | C-O stretch | Ester and Ether |
Interpretation Rationale: The presence of a primary amine is confirmed by the two characteristic N-H stretching bands in the high-wavenumber region. The strong absorption around 1700 cm⁻¹ is indicative of the ester carbonyl group. The aromatic C=C stretching vibrations appear in the 1620-1500 cm⁻¹ region. The C-O stretching vibrations for both the ester and the ether functionalities are found in the fingerprint region between 1300 and 1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is vaporized and bombarded with a high-energy electron beam. In ESI, the sample is dissolved in a solvent and sprayed into the mass spectrometer.
Data and Interpretation:
| m/z | Interpretation |
| 181 | [M]⁺, Molecular Ion |
| 150 | [M - OCH₃]⁺ |
| 122 | [M - COOCH₃]⁺ |
Interpretation Rationale: The molecular ion peak [M]⁺ is expected at an m/z of 181, corresponding to the molecular weight of this compound.[1] Common fragmentation pathways in EI-MS would involve the loss of the methoxy group from the ester (m/z 31) to give a fragment at m/z 150, or the loss of the entire methyl ester group (m/z 59) resulting in a fragment at m/z 122.[1]
Visualizing the Structure and Data Relationships
The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.
Caption: Molecular structure and corresponding spectroscopic analyses.
Caption: Workflow for synthesis and spectroscopic validation.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive fingerprint for this compound. A thorough understanding and application of this data are crucial for ensuring the quality and identity of this important chemical intermediate in research and development settings. The combination of NMR, IR, and MS techniques allows for an unambiguous structural confirmation, which is the foundation of sound scientific and developmental work.
References
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Li, Y., et al. (2022). Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer. PubMed Central. Retrieved from [Link]
- Casillas, L. N., et al. (2017). Prodrugs of amino quinazoline. U.S. Patent No. 9,586,953 B2.
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Gimmi, W. R. (2019). Towards Selective Poly-ADP-Ribose Polymerase Inhibitors. OHSU's Digital Collections. Retrieved from [Link]
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Hartmann, R. W., et al. (2015). In Vitro Evaluation of Bacterial RNA Polymerase Sigma:Core Inhibitors. Retrieved from [Link]
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Phanchana, M. (2016). From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-based probes. The University of Liverpool Repository. Retrieved from [Link]
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OrsoBio, Inc. (2023). Sulfonylaminobenzamide derivatives. European Patent No. EP 3796975 B1. Retrieved from [Link]
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Chong, S. S. M. (2020). Overcoming and preventing bacterial resistance to antibiotics: The characterization of Mycobacterium tuberculosis cytochrome bcc oxidase and its inhibitor. DR-NTU. Retrieved from [Link]
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Hartmann, R. W., et al. (2015). Overcoming and preventing bacterial resistance to antibiotics: The design and optimization of bacterial RNA polymerase sigma:core inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Indiana University. (2018). Small-Molecule Covalent Modification of Conserved Cysteine Leads to Allosteric Inhibition of the TEAD•Yap Protein-Protein Interaction. IU Indianapolis ScholarWorks. Retrieved from [Link]
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Chong, S. S. M. (2020). CHONG SHI MIN SHERILYN. DR-NTU. Retrieved from [Link]
-
Fesik, S. W., et al. (2021). Discovery of a Potent, Cooperative, and Selective SOS1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility Profile of Methyl 2-amino-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 2-amino-4-methoxybenzoate is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. An in-depth understanding of its solubility characteristics in organic solvents is fundamental for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall efficiency of synthetic routes. This technical guide provides a comprehensive analysis of the solubility profile of this compound, consolidating available data with field-proven methodologies for its determination. We delve into the physicochemical properties that govern its solubility, present a qualitative solubility profile based on documented synthetic procedures, and provide a detailed, step-by-step protocol for the experimental determination of its solubility. This guide is intended to be an essential resource for researchers, chemists, and drug development professionals, enabling more informed and efficient use of this versatile chemical building block.
Introduction: The Strategic Importance of this compound
This compound, a substituted anthranilate, serves as a crucial starting material and intermediate in the field of medicinal chemistry. Its molecular architecture, featuring an aromatic ring functionalized with amino, methoxy, and methyl ester groups, offers multiple reactive sites for the construction of more complex molecular frameworks. Notably, this compound is a key precursor in the synthesis of a range of therapeutic agents.[1]
The successful application of this compound in multi-step syntheses is intrinsically linked to its solubility in various organic media. Solubility dictates the choice of reaction solvents, influences reaction kinetics, and is a critical parameter in the design of effective crystallization and chromatographic purification processes. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a prerequisite for efficient, scalable, and reproducible chemical synthesis in a drug development context.
Physicochemical Properties
The solubility of a compound is governed by its inherent physicochemical properties. For this compound, these properties provide a theoretical framework for understanding its behavior in different solvent systems.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 50413-30-4 | [2] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 155-159 °C (for the isomer Methyl 4-amino-2-methoxybenzoate) | [1] |
Note: The melting point is for a closely related isomer and should be considered as an approximation for this compound.
The presence of both a polar amino group and a hydrogen bond accepting methoxy group, combined with the relatively nonpolar aromatic ring and ester functionality, results in a molecule with a nuanced solubility profile. The interplay of these functional groups dictates its interaction with solvents of varying polarities.
Solubility Profile in Organic Solvents
While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative understanding of its solubility can be inferred from its use in various synthetic procedures. The following table summarizes this qualitative solubility profile.
| Solvent | Polarity Index | Qualitative Solubility | Context from Literature |
| Methanol | 5.1 | Soluble | Used as a solvent for its synthesis and in reactions involving this compound.[2][3] |
| Ethanol | 4.3 | Soluble | Mentioned as a suitable solvent for reactions and purification.[3] |
| Ethyl Acetate (EtOAc) | 4.4 | Soluble | Frequently used as an extraction solvent for this compound.[2] |
| Dichloromethane (DCM) | 3.1 | Soluble | Used as a solvent in reactions involving this compound.[4] |
| Chloroform | 4.1 | Soluble | Mentioned as a reaction solvent.[5] |
| Dimethylformamide (DMF) | 6.4 | Soluble | Used as a solvent in the synthesis of this compound.[5] |
| Toluene | 2.4 | Likely Soluble | Used as a co-solvent in its synthesis.[5] |
| Hexane | 0.1 | Slightly Soluble to Insoluble | Used as a co-solvent in column chromatography for purification, suggesting it is not highly soluble in this nonpolar solvent.[6] |
| Water | 10.2 | Limited Solubility | Generally, compounds of this nature have limited solubility in water.[1] |
This qualitative assessment underscores the compound's good solubility in polar aprotic and polar protic solvents, which is consistent with its chemical structure. The amino and methoxy groups can engage in hydrogen bonding with protic solvents, while the overall polarity of the molecule allows for favorable interactions with a range of polar organic solvents.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility data, the equilibrium shake-flask method is a robust and widely accepted technique.[7] This protocol provides a reliable means to determine the solubility of this compound in any solvent of interest.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a stable concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or g/L.
Implications of Solubility in Synthetic Applications
The solubility profile of this compound has direct and significant consequences for its use in research and development.
-
Reaction Solvent Selection: The good solubility in polar solvents like DMF, methanol, and ethanol makes them excellent choices for conducting reactions involving this intermediate.[2][5] A higher solubility allows for more concentrated reaction mixtures, potentially leading to faster reaction rates and improved process efficiency.
-
Purification Strategies: The differential solubility of this compound in various solvents is the basis for its purification.
-
Crystallization: The limited solubility in nonpolar solvents like hexane can be exploited for recrystallization. A common technique is to dissolve the crude product in a hot, good solvent (e.g., ethanol) and then add a poor solvent (e.g., hexane or water) to induce crystallization upon cooling, thereby separating the desired compound from more soluble impurities.
-
Chromatography: In column chromatography, a solvent system with varying polarity, such as a gradient of ethyl acetate in hexane, is used.[6] The compound's affinity for the mobile phase versus the stationary phase, which is influenced by its solubility, dictates its elution profile and allows for its separation from byproducts.
-
-
Drug Formulation: For its downstream applications in active pharmaceutical ingredients (APIs), the solubility of any remaining intermediate is a critical consideration. Poorly soluble impurities can be challenging to remove and can affect the final drug product's quality and performance.
Conclusion
While a comprehensive quantitative solubility database for this compound remains to be fully established in publicly available literature, a robust qualitative understanding of its solubility profile can be derived from its extensive use in organic synthesis. This technical guide has consolidated this information, providing researchers with a practical framework for its handling and application. The compound exhibits good solubility in a range of polar organic solvents, a characteristic that is advantageous for its use in chemical reactions and allows for effective purification through techniques that exploit differential solubility. For applications requiring precise solubility data, the provided shake-flask method offers a reliable and standardized protocol. A thorough appreciation of the solubility of this compound is a key enabler for its efficient and strategic use in the development of novel and important pharmaceutical agents.
References
- Google Patents. (2013). PRODRUGS OF AMINO QUINAZOLINE. (US 9,586,953 B2).
-
Zhu, W., et al. (2022). Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer. PubMed Central. Retrieved from [Link]
- Google Patents. (2008). Quinoxaline compounds and use thereof. (WO2008101979A1).
-
Chong, S. M. S. (2020). CHONG SHI MIN SHERILYN. DR-NTU. Retrieved from [Link]
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Hartmann, M., et al. (n.d.). IN VITRO EVALUATION OF BACTERIAL RNA POLYMERASE SIGMA:CORE INHIBITORS DISSERTATION. Retrieved from [Link]
-
ResearchGate. (2020). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from [Link]
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A Technical Guide to the Synthesis of Methyl 2-amino-4-methoxybenzoate from 2-methoxy-4-nitrobenzoic acid
Abstract
This in-depth technical guide details the synthetic pathway for converting 2-methoxy-4-nitrobenzoic acid to the valuable intermediate, Methyl 2-amino-4-methoxybenzoate. This transformation is crucial in the synthesis of various pharmaceutical and fine chemical products. The guide will explore the strategic two-step process involving an initial esterification of the carboxylic acid followed by the reduction of the nitro group. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested protocols, and discuss critical process parameters and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important synthetic sequence.
Introduction: Strategic Importance and Synthetic Overview
This compound is a key building block in the synthesis of a wide range of biologically active molecules.[1] Its structure, featuring an aniline, a methyl ester, and a methoxy group, provides multiple points for further chemical modification. The synthesis from 2-methoxy-4-nitrobenzoic acid is a common and cost-effective route.[2]
The overall synthetic strategy is a two-step process:
-
Esterification: The carboxylic acid group of 2-methoxy-4-nitrobenzoic acid is converted to a methyl ester. This is typically achieved through Fischer esterification.
-
Reduction: The nitro group of the resulting methyl 2-methoxy-4-nitrobenzoate is then reduced to an amine, yielding the final product.
This sequence is strategically important because the direct reduction of the nitro group on the starting material could be complicated by the presence of the acidic carboxylic acid group. Esterification protects the carboxylic acid and allows for a cleaner reduction of the nitro group.
Chemical Transformation Pathway
Caption: Overall synthetic pathway from the starting material to the final product.
Step 1: Esterification of 2-methoxy-4-nitrobenzoic acid
The first step in the synthesis is the esterification of 2-methoxy-4-nitrobenzoic acid to form methyl 2-methoxy-4-nitrobenzoate. Fischer esterification is a widely used and effective method for this transformation. This acid-catalyzed reaction involves the reaction of a carboxylic acid with an alcohol.[3]
Mechanistic Insights
Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The reaction is reversible, and the use of excess alcohol or the removal of water can drive the equilibrium towards the product side.[4]
Experimental Protocol: Fischer Esterification
This protocol provides a detailed procedure for the esterification of 2-methoxy-4-nitrobenzoic acid.
Materials:
-
2-methoxy-4-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-4-nitrobenzoic acid (1.0 eq).
-
Solvent and Catalyst Addition: Add a large excess of anhydrous methanol (e.g., 10-20 volumes) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Neutralization: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize the remaining acid (caution: CO₂ evolution).
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methoxy-4-nitrobenzoate.[5]
Data Presentation: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Molar Ratio (Acid:Methanol) | 1 : >10 | Excess methanol drives the equilibrium towards the product. |
| Catalyst | Conc. H₂SO₄ | A strong acid is required to protonate the carbonyl oxygen effectively. |
| Temperature | Reflux (~65 °C) | Increases the reaction rate without significant side product formation. |
| Reaction Time | 4-8 hours | Typically sufficient for completion, but should be monitored by TLC. |
Step 2: Reduction of Methyl 2-methoxy-4-nitrobenzoate
The second and final step is the reduction of the nitro group in methyl 2-methoxy-4-nitrobenzoate to an amine, yielding this compound. Several methods are available for the reduction of aromatic nitro groups, with catalytic hydrogenation and metal-mediated reductions being the most common.[6][7][8][9]
Choice of Reducing Agent: A Comparative Analysis
The selection of the reducing agent is critical and depends on factors such as functional group tolerance, scalability, and safety.
| Reducing Agent | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂/Pd-C) | High efficiency, clean reaction, produces water as the only byproduct.[6] | Requires specialized high-pressure equipment, potential for side reactions with other functional groups. |
| Tin(II) Chloride (SnCl₂) | Mild reaction conditions, good chemoselectivity, does not require special equipment.[6] | Generates stoichiometric amounts of tin waste, which can be difficult to remove.[10] |
| Iron (Fe) in Acidic Media | Inexpensive, environmentally benign. | Can require harsh acidic conditions, and the iron salts can be difficult to remove. |
For this specific transformation, Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a robust and widely used method due to its excellent functional group tolerance (it will not reduce the ester or ether groups) and operational simplicity.[8]
Mechanistic Insights: Reduction with Tin(II) Chloride
The reduction of a nitro group with SnCl₂ in an acidic medium is a complex process involving a series of electron and proton transfers. The tin(II) ion acts as the reducing agent, being oxidized to tin(IV) in the process. The reaction proceeds through nitroso and hydroxylamine intermediates.[11][12]
Experimental Protocol: SnCl₂ Reduction
This protocol provides a detailed procedure for the reduction of methyl 2-methoxy-4-nitrobenzoate using tin(II) chloride.
Materials:
-
Methyl 2-methoxy-4-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-methoxy-4-nitrobenzoate (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of ice.
-
Basification: Basify the mixture with a 5 M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the reduction and work-up procedure.
Safety and Handling
Both the starting materials and the final product require careful handling in a well-ventilated fume hood.[13][14][15]
-
2-methoxy-4-nitrobenzoic acid: May cause skin and eye irritation.[16] Avoid inhalation of dust.
-
This compound: May be harmful if swallowed and can cause skin and eye irritation.[13]
-
Tin(II) chloride: Corrosive and can cause severe skin burns and eye damage.
-
Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Handle with extreme care.
-
Solvents (Methanol, Ethanol, Ethyl Acetate): Flammable. Keep away from ignition sources.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][17] Ensure that safety showers and eyewash stations are readily accessible.[13]
Conclusion
The synthesis of this compound from 2-methoxy-4-nitrobenzoic acid is a reliable and well-established two-step process. The initial Fischer esterification followed by a chemoselective reduction of the nitro group provides a high-yielding route to this valuable intermediate. The choice of the reduction method, particularly the use of tin(II) chloride, offers a practical and scalable approach for laboratory synthesis. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce this important chemical building block.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 2-Methoxy-4-nitrobenzoic acid 98 2597-56-0 [sigmaaldrich.com]
- 3. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzoic acid, 2-methoxy-4-nitro-, methyl ester [cymitquimica.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
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A Senior Application Scientist's Guide to Sourcing Methyl 2-amino-4-methoxybenzoate for Pharmaceutical R&D
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the quality and reliable sourcing of chemical intermediates are paramount. Methyl 2-amino-4-methoxybenzoate (often sold as its isomer Methyl 4-amino-2-methoxybenzoate) is a key building block whose structural features—an aromatic ring functionalized with amino, methoxy, and methyl ester groups—make it a versatile precursor for more complex active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth technical overview of its commercial availability, supplier qualifications, and the critical quality control parameters essential for its effective use in a research and development setting.
Chemical Profile and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation for its application. These characteristics dictate handling, reaction conditions, and purification strategies.
Key Identifiers:
-
IUPAC Name: this compound
-
Commonly Marketed Isomer: Methyl 4-amino-2-methoxybenzoate
-
CAS Number: 17646-77-4 (for 2-amino-4-methoxy) / 27492-84-8 (for 4-amino-2-methoxy)[3][4]
Physicochemical Data (for the common 4-amino-2-methoxy isomer):
| Property | Value | Source |
| Appearance | White to off-white or light yellow crystalline powder. | |
| Melting Point | 155-159 °C | [2][4] |
| Solubility | Good solubility in methanol and ethanol; limited in water. | [2] |
| log Pow | 1.419 | [5] |
This data is crucial for process chemists. For instance, the limited water solubility informs the choice of solvent systems for both reaction and extraction, while the melting point serves as a primary, albeit basic, indicator of purity.[2]
Commercial Availability and Key Suppliers
This compound and its isomers are readily available from a range of global suppliers, catering to different scales from research-grade grams to bulk kilograms. The choice of supplier often depends on the required purity, documentation, and scale of operations.
Major Supplier Overview:
| Supplier | Typical Purity Offered | Scale | Noteworthy Features |
| Sigma-Aldrich (Merck) | ≥97% | R&D (g to kg) | Extensive documentation (CoA, SDS), broad availability.[4][6] Sells some batches "as-is" without collected analytical data, requiring buyer validation. |
| Thermo Fisher Scientific (Alfa Aesar) | 98% | R&D (g to kg) | Provides Certificates of Analysis often with HPLC purity data.[6][7] |
| TCI Chemicals | >98.0% (GC) | R&D to Bulk | Strong presence in Asia and globally, provides detailed specifications.[6][8] |
| Oakwood Chemical | 97% | R&D | US-based supplier with readily available stock for smaller quantities.[9] |
| BenchChem | ~95% (customizable) | R&D | Focuses on providing compounds for research applications.[1] |
| SynThink Research Chemicals | High Purity / Impurity Standard | R&D | Specializes in reference standards and provides a comprehensive data package (NMR, MS, HPLC).[3] |
This list is not exhaustive, and numerous other regional manufacturers and traders exist, particularly in India and China.[10][11] For drug development, prioritizing manufacturers over traders is a critical risk mitigation step to ensure supply chain transparency and consistent quality.
Quality Specifications and Analytical Characterization
For drug development professionals, the adage "you are what you start with" is a non-negotiable principle. The purity profile of an intermediate directly impacts the impurity profile of the final API.
Common Purity Grades:
-
Standard Grade (97-98%): Suitable for early-stage discovery and process optimization where some level of impurity can be tolerated or easily removed. Suppliers like Sigma-Aldrich and TCI commonly offer this grade.[6][8]
-
High Purity Grade (>99%): Essential for late-stage development, GMP-regulated processes, and when the intermediate is used in the final steps of a synthesis.
-
Reference Standard: A well-characterized material used for analytical method development and validation (e.g., qualifying impurities).[3]
Essential Analytical Data (The Certificate of Analysis): A comprehensive Certificate of Analysis (CoA) is the cornerstone of supplier trustworthiness. For this specific molecule, a robust CoA should include:
-
Identity Confirmation:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure. The spectrum should be consistent with the expected shifts for the aromatic protons, methoxy groups, and amine protons.
-
Mass Spectrometry (MS): Confirms the molecular weight (m/z [M+H]⁺ of ~182.2).[12]
-
-
Purity Assessment:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment, quantifying the main peak area relative to impurities. A purity level of >98% is a common specification.[13]
-
GC (Gas Chromatography): An alternative for assessing purity, particularly for volatile impurities.[8]
-
-
Physical Properties:
-
Appearance, Melting Point, and sometimes IR (Infrared Spectroscopy) are included for additional identity confirmation.[3]
-
Synthesis Routes and Potential Impurities
Understanding the synthesis of this compound provides insight into potential process-related impurities that may not be listed on a standard CoA. The most common synthetic routes start from p-aminosalicylic acid or involve the reduction of a nitro-substituted precursor.[1][14][15][16]
Common Synthetic Pathways:
-
Esterification and Methylation of p-Aminosalicylic Acid: Involves reacting p-aminosalicylic acid with a methylating agent like dimethyl sulfate.[15][16]
-
Reduction of Methyl 2-methoxy-4-nitrobenzoate: A common laboratory and industrial method using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source.[12][14]
Potential Impurities to Consider:
-
Starting Materials: Unreacted 4-amino-2-methoxybenzoic acid (from esterification) or the nitro-intermediate (from reduction).[14]
-
Over-methylated Species: Impurities where other functional groups (e.g., the amine) have been methylated.
-
Positional Isomers: Depending on the starting materials and reaction control, other isomers like Methyl 4-amino-3-methoxybenzoate could be present.[17]
-
Residual Solvents & Catalysts: Trace amounts of solvents (Methanol, DMF) or heavy metals (Palladium) from the synthesis.
Procurement and Qualification Workflow
A systematic approach is required when sourcing this critical intermediate. The following workflow is recommended for qualifying a new supplier for a drug development program.
Caption: Supplier Qualification Workflow for R&D Intermediates.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid formation of dust and aerosols by handling in a well-ventilated area or fume hood.[5]
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent degradation from moisture and oxidation.[5][14] The amino group is susceptible to oxidation, which can lead to discoloration over time.[14]
Conclusion
This compound is a readily available chemical intermediate vital for pharmaceutical research. However, its utility in a regulated drug development environment is entirely dependent on rigorous supplier selection and quality control. For researchers and scientists, moving beyond a simple catalog order to a comprehensive qualification process—scrutinizing the CoA, understanding potential impurities from synthesis, and performing in-house verification—is a mandatory practice. This diligence ensures the reproducibility of synthetic results and the ultimate safety and purity of the final drug candidate.
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). Methyl 4-Amino-2-Methoxybenzoate. Retrieved from [Link]
-
Leading Manufacturer in China. (n.d.). This compound: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Google Patents. (n.d.). United States Patent.
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ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]
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Oakwood Chemical. (n.d.). Methyl 4-Amino-2-methoxybenzoate. Retrieved from [Link]
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The Emergence of a Key Building Block: A Technical Guide to Methyl 2-amino-4-methoxybenzoate
An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Modern Drug Development
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile molecular scaffolds is paramount to the efficient construction of complex therapeutic agents. Methyl 2-amino-4-methoxybenzoate (CAS No. 50413-30-4) stands as a significant, albeit specialized, building block whose unique substitution pattern on the aromatic ring offers a valuable platform for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development. While the precise moment of its first synthesis is not prominently documented, its emergence is intrinsically linked to the broader exploration of aniline derivatives as pharmacophores.
A Historical Perspective: The Legacy of Aniline Derivatives in Medicinal Chemistry
The story of this compound is rooted in the rich history of aniline and its derivatives, which have been central to the development of synthetic chemistry and pharmaceuticals since the 19th century.[1][2] The initial discovery of aniline by Otto Unverdorben in 1826 through the distillation of indigo laid the groundwork for the synthetic dye industry and, subsequently, the dawn of modern pharmacology.[2]
The late 19th and early 20th centuries saw a surge in the investigation of aniline derivatives for therapeutic purposes. Acetanilide, for instance, was one of the first synthetic analgesics, discovered serendipitously in 1886.[1][3] This discovery spurred the development of a plethora of aniline-based drugs, including the widely used analgesic and antipyretic, paracetamol (acetaminophen).[1] The underlying principle was the modification of the aniline scaffold to modulate its biological activity and reduce toxicity.
It is within this context of exploring the chemical space of substituted anilines and benzoic acids that compounds like this compound emerged. The strategic placement of amino, methoxy, and methyl ester functionalities on the benzene ring provides chemists with multiple reactive handles to construct more complex molecular architectures, a crucial aspect in the quest for novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 50413-30-4 | |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 155-159 °C | |
| Boiling Point | 339.2±22.0 °C (Predicted) | |
| Solubility | Good solubility in ethanol and methanol; limited in water. | |
| InChI Key | YUPQMVSYNJQULF-UHFFFAOYSA-N |
The Synthesis of this compound: An Overview of Methodologies
Several synthetic routes to this compound have been developed, primarily revolving around the esterification of the corresponding carboxylic acid or the reduction of a nitro-substituted precursor. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.
Method 1: Fischer Esterification of 4-Amino-2-methoxybenzoic Acid
This is a direct and classical approach for the synthesis of esters. The reaction involves the acid-catalyzed esterification of 4-amino-2-methoxybenzoic acid with methanol.
Caption: Fischer Esterification of 4-Amino-2-methoxybenzoic Acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 4-amino-2-methoxybenzoic acid (1.0 eq.) in an excess of methanol (10-15 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]
Method 2: Catalytic Hydrogenation of Methyl 2-methoxy-4-nitrobenzoate
This method involves the reduction of a nitro group to a primary amine and is often high-yielding.
Caption: Catalytic Hydrogenation of Methyl 2-methoxy-4-nitrobenzoate.
Experimental Protocol:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-methoxy-4-nitrobenzoate (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by recrystallization.[4]
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Fischer Esterification | 4-Amino-2-methoxybenzoic acid | Methanol, H₂SO₄ | Direct, one-step process. | Reversible reaction, may require a large excess of methanol; potential for side reactions if not controlled.[4] |
| Catalytic Hydrogenation | Methyl 2-methoxy-4-nitrobenzoate | H₂, Pd/C | High-yielding, clean conversion. | Requires specialized hydrogenation equipment; catalyst can be expensive.[4] |
Pivotal Role in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility is demonstrated in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.
A notable application of a related isomer, methyl 4-amino-2-methoxybenzoate, is in the synthesis of the multi-target tyrosine kinase inhibitor, Lenvatinib . Lenvatinib is used in the treatment of certain types of thyroid and kidney cancer. While not the exact isomer, the synthesis of Lenvatinib illustrates the utility of aminomethoxybenzoate scaffolds in constructing complex drug molecules.
Furthermore, this compound has been utilized in the synthesis of novel SOS1 inhibitors, which are being investigated for the treatment of KRAS-mutant cancers.[5] In this context, the amino group of this compound serves as a key nucleophile for further chemical transformations to build the final drug molecule.
Caption: Role of this compound in API Synthesis.
The synthesis of these complex molecules often involves multiple steps where the functionalities of this compound are sequentially modified. The amino group can be acylated, alkylated, or used in coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Conclusion
This compound, a seemingly simple aromatic amine, embodies the elegance and utility of well-designed chemical building blocks. Its historical roots in the broader exploration of aniline derivatives for medicinal purposes highlight a long-standing paradigm in drug discovery. Modern synthetic methodologies provide efficient access to this intermediate, enabling its application in the synthesis of complex and life-saving pharmaceuticals, particularly in the realm of targeted cancer therapies. For researchers and drug development professionals, a deep understanding of the history, synthesis, and reactivity of such key intermediates is indispensable for the continued advancement of medicine.
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Aniline in Pharmaceuticals: A Precursor for Essential Medicines. (URL: [Link])
-
Aniline - Wikipedia. (URL: [Link])
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From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University. (URL: [Link])
-
From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-ba - The University of Liverpool Repository. (URL: [Link])
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The Interesting History of Aniline-Based Pain Medications - YouTube. (URL: [Link])
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Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
TOWARDS SELECTIVE POLY-ADP- RIBOSE POLYMRASE INHIBITORS - OHSU's Digital Collections. (URL: [Link])
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(PDF) Introductory Organic Chemistry and Hydrocarbons - A Physical Chemistry Approach. (URL: [Link])
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Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC - PubMed Central. (URL: [Link])
-
Synthesis Studies of N-Acetyl Glyoxylamide Derivatives Using Unreactive Amines. (URL: [Link])
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Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters - ResearchGate. (URL: [Link])
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Synthesis of Local Anesthetics derived from aminobenzoic acid - Química Organica.org. (URL: [Link])
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How to find synthesis info with SciFinder - Nadia Korovina - YouTube. (URL: [Link])
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. (URL: [Link])
-
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID - PubChem. (URL: [Link])
-
Methyl 4-amino-o-anisate | C9H11NO3 | CID 168705 - PubChem. (URL: [Link])
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Harnessing the Potential of Methyl 2-amino-4-methoxybenzoate Derivatives: A Technical Guide for Drug Discovery and Beyond
Abstract
Methyl 2-amino-4-methoxybenzoate, a substituted anthranilate, represents a highly versatile and strategic scaffold in modern synthetic chemistry. Its unique arrangement of a nucleophilic amine, an electron-donating methoxy group, and a reactive methyl ester on an aromatic ring provides a rich platform for the development of a diverse array of complex molecules. This technical guide explores the derivatization potential of this core structure and details its burgeoning applications, with a primary focus on medicinal chemistry and the synthesis of bioactive heterocyclic systems, particularly quinazolinones. We will delve into the synthetic causality, provide detailed experimental protocols, and present data-driven insights into the structure-activity relationships that govern the function of these derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for next-generation molecular innovation.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. This compound (CAS 50413-30-4) has emerged as a valuable intermediate due to its inherent structural advantages.[1][2] The molecule is a trifunctional aromatic compound featuring:
-
A Nucleophilic Amino Group (-NH₂): Positioned at C2, this group is the primary site for reactions such as acylation, alkylation, and condensation, allowing for the introduction of diverse side chains and the initiation of cyclization reactions.
-
A Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid or can act as an electrophilic site for intramolecular cyclization, a key step in forming heterocyclic systems.
-
A Methoxy Group (-OCH₃): Located at C4, this electron-donating group influences the reactivity of the aromatic ring and can play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the final derivatives.
This unique combination makes it an ideal precursor for constructing fused heterocyclic compounds, which are prevalent in many biologically active molecules. Its utility is particularly pronounced in the synthesis of quinazolinones and other pharmacologically relevant scaffolds.[3][4]
Core Derivatization Strategies: From Scaffold to Functional Molecule
The true potential of this compound is unlocked through its chemical modification. The primary reaction handles—the amino and ester groups—allow for a logical and stepwise construction of molecular complexity.
N-Acylation and N-Alkylation
The amino group's nucleophilicity is the cornerstone of initial derivatization. Standard acylation with acyl chlorides or anhydrides, or reductive amination with aldehydes, can introduce a vast array of substituents. This step is often the first in a multi-step synthesis designed to explore structure-activity relationships (SAR).
Heterocyclic Ring Formation: The Gateway to Bioactivity
A predominant application of this scaffold is in the synthesis of quinazolinones, a class of compounds with extensive pharmacological activities, including anticancer and anti-inflammatory properties.[5] The general strategy involves a condensation and cyclization reaction.
The transformation from an anthranilate derivative to a quinazolinone core is a well-established pathway in medicinal chemistry. The process leverages the ortho-positioning of the amino and ester groups to facilitate ring closure.
Caption: General workflow for synthesizing functionalized quinazolinone derivatives.
This pathway is exemplified in the synthesis of Gefitinib, an EGFR kinase inhibitor used in cancer therapy, where a substituted methyl amino-methoxybenzoate is a key intermediate.[6] The cyclization of an N-acylated anthranilate with a source of ammonia (like formamidine acetate) followed by chlorination and subsequent nucleophilic substitution is a common and powerful strategy.[6]
Key Application Areas and Case Studies
The derivatives of this compound have found applications across several scientific domains, most notably in drug discovery.
Anticancer Agents: Targeting Kinase Signaling
As mentioned, the quinazolinone scaffold derived from this core is central to many kinase inhibitors. The strategic placement of substituents allows for precise interaction with the ATP-binding pocket of enzymes like the Epidermal Growth Factor Receptor (EGFR).
Case Study: Synthesis of a 6-Methoxy-quinazolin-4(3H)-one Precursor
This protocol outlines a foundational reaction for creating the quinazolinone core, which can then be further elaborated into potent kinase inhibitors.
Experimental Protocol: Niementowski Reaction for Quinazolinone Synthesis
-
Objective: To synthesize 6-Methoxyquinazolin-4(3H)-one from this compound.
-
Materials:
-
This compound (1.0 eq)
-
Formamide (10.0 eq)
-
-
Procedure:
-
Combine this compound and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 130-140°C for 4-6 hours.[5]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the precipitate with cold water and dry under vacuum.
-
-
Validation: The crude product can be purified by recrystallization from ethanol to afford the pure 6-Methoxyquinazolin-4(3H)-one. The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Anticonvulsant and Anti-inflammatory Agents
The versatility of the anthranilate scaffold extends to neuroscience and immunology. By modifying the core structure, researchers have developed compounds with significant anticonvulsant and anti-inflammatory activities. These activities are often attributed to the ability of the quinazolinone or related heterocyclic systems to modulate ion channels or inhibit key inflammatory enzymes.
Antimicrobial and Antioxidant Applications
Recent research has explored the incorporation of selenium into the methyl anthranilate scaffold. The resulting organodiselenide-tethered methyl anthranilates have demonstrated promising antimicrobial and antioxidant properties.[7] For instance, methyl 2-amino-5-(methylselanyl)benzoate showed antifungal activity comparable to the standard drug clotrimazole and significant antibacterial activity against E. coli and S. aureus.[7]
Table 1: Bioactivity of Selected Methyl Aminobenzoate Derivatives
| Compound Class | Target/Application | Key Structural Features | Reported Activity/Potency | Reference |
| Quinazolinones | EGFR Kinase Inhibition (Anticancer) | 6,7-dialkoxy substitution | IC₅₀ values in the nanomolar range | [6] |
| Organodiselenides | Antibacterial / Antifungal | Selenocyanate or methylselanyl group at C5 | IA% > 90% against E. coli, S. aureus | [7] |
| Benzoylhydrazones | Antiglycation Agents | Hydrazone linkage at C4-methoxybenzoate | IC₅₀ = 216.52 µM (most potent derivative) | [8] |
| Substituted Benzoates | Glutathione Reductase Inhibition | Halogen and nitro substitutions | Kᵢ value of 0.325 µM (most potent derivative) | [9] |
Advanced Synthetic Pathways and Mechanistic Insights
While the Niementowski reaction is a classic approach, modern organic synthesis employs various methods to enhance efficiency and yield. Microwave-assisted organic synthesis, for example, can dramatically reduce reaction times for quinazolinone formation from hours to minutes.[5]
Furthermore, understanding the electronic effects of the substituents is key. The C4-methoxy group is electron-donating, which activates the ring towards electrophilic substitution and influences the basicity of the C2-amino group. This electronic tuning is a critical consideration when designing multi-step synthetic sequences.
The derivatization possibilities can be visualized as a branching pathway from the central scaffold, each branch leading to a distinct class of functional molecules.
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"Methyl 2-amino-4-methoxybenzoate" safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Methyl 2-amino-4-methoxybenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for this compound (CAS No: 27492-84-8). As a key building block in organic synthesis, particularly in the development of Active Pharmaceutical Ingredients (APIs), a robust understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere procedural lists to provide a causal framework, enabling professionals to make informed decisions grounded in the specific chemical and toxicological properties of the compound.
Section 1: Core Hazard Profile and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of a substance's intrinsic hazards. This compound is a solid, typically appearing as a white to off-white crystalline powder, with a melting point between 155-159°C.[1][2] While stable under normal conditions, it possesses a distinct set of hazards that must be managed through a structured risk assessment process.[3]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for its hazard identification.
GHS Classification Summary
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
ngcontent-ng-c887220695="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed[4][5] |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | Category 2 |
| Warning | H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
| Warning | H335: May cause respiratory irritation[4][5] |
Note: Some suppliers also classify this compound as Acute Toxicity, Dermal (Category 4, H312) and Acute Toxicity, Inhalation (Category 4, H332).[5][6]
The primary routes of occupational exposure are inhalation of the dust, direct skin contact, eye contact, and accidental ingestion. The causality is direct: the fine particulate nature of the solid facilitates inhalation, leading to respiratory tract irritation, while its chemical properties cause irritation upon contact with skin and eyes.[4] A systematic approach to risk assessment is therefore non-negotiable.
Caption: Laboratory Risk Assessment Workflow.
Section 2: Exposure Prevention: A Hierarchy of Controls
Mitigating the risks identified in Section 1 requires a multi-layered defense strategy. The hierarchy of controls prioritizes the most effective and reliable measures.
Caption: Hierarchy of Controls for Chemical Safety.
Engineering Controls (Primary Barrier)
The most critical engineering control is to handle this compound within a properly functioning chemical fume hood or a ventilated powder containment enclosure. This is not merely a recommendation but a necessity to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[7] The workspace must also be equipped with easily accessible and routinely tested safety showers and eyewash stations.[7]
Administrative Controls (Procedural Safeguards)
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, from weighing and transfer to reaction quenching and work-up.
-
Access Control: Designate specific areas for handling this compound and restrict access to trained personnel only.
-
Labeling: All primary and secondary containers must be clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms and statements.
Personal Protective Equipment (PPE) (Final Barrier)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard, but it provides a crucial barrier between the user and the chemical.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8] | Protects against airborne dust particles and accidental splashes, preventing serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.[8][9] | Prevents direct skin contact, which can cause irritation.[4] Contaminated gloves must be removed and disposed of properly. |
| Skin/Body Protection | A flame-retardant lab coat and closed-toe shoes are mandatory.[8] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face respirator should be used if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of dust, which is a primary route of exposure leading to respiratory irritation.[4] |
Section 3: Standard Operating Protocols
Adherence to validated protocols is the cornerstone of safe and reproducible science.
Protocol 1: Weighing and Handling Solid Compound
-
Preparation: Confirm the chemical fume hood is operational. Don all required PPE as specified in Section 2.
-
Staging: Place a weighing paper or boat on an analytical balance inside the fume hood. Place the stock container of this compound, a clean spatula, and the receiving vessel within the hood.
-
Transfer: Slowly open the stock container. Using the spatula, carefully transfer the desired amount of solid to the weighing boat. Avoid any rapid movements that could generate dust.
-
Closure: Securely close the stock container immediately after transfer.
-
Cleanup: Gently wipe down the spatula and any surfaces within the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cloth and weighing paper as hazardous waste.
-
Hand Hygiene: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[2]
Storage Requirements
Proper storage is essential for maintaining the chemical's integrity and preventing accidents.
-
Location: Store in a cool, dry, and well-ventilated area.[2][8]
-
Container: Keep the container tightly closed to prevent contamination.[2][8]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[3]
Section 4: Emergency Response Procedures
Preparedness is key to mitigating the impact of an accidental exposure or release.
First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][7] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5] |
Accidental Release (Spill) Response
A swift and organized response to a spill is critical to prevent wider contamination and exposure.
Caption: Spill Response Workflow.
Key Spill Protocol Steps:
-
Personal Protection: Ensure appropriate PPE is worn before approaching the spill.[2]
-
Containment: Prevent the powder from becoming airborne or entering drains.[2]
-
Cleanup: Carefully sweep or scoop up the material and place it into a suitable, sealed, and labeled container for hazardous waste disposal. Do not use methods that create dust (e.g., dry sweeping).[5]
-
Decontamination: Clean the spill area thoroughly.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[2][5]
-
Special Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][3]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][9]
Section 5: Waste Disposal
All waste materials containing this compound must be treated as hazardous waste.
-
Procedure: Dispose of contents and containers at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[8][5]
-
Environmental Precaution: Do not let the product enter drains or waterways.[2][5]
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Isomers of "Methyl 2-amino-4-methoxybenzoate" and their properties
An In-depth Technical Guide to the Positional Isomers of Methyl Aminomethoxybenzoate for Drug Discovery Professionals
Abstract
The methyl aminomethoxybenzoate scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic positioning of the amino and methoxy functional groups on the phenyl ring gives rise to a series of positional isomers, each possessing distinct physicochemical properties, spectroscopic signatures, and biological activities. This technical guide provides a comprehensive comparative analysis of the key isomers of Methyl 2-amino-4-methoxybenzoate. We delve into their synthesis, characterization, and known applications, with a particular focus on their relevance to drug discovery and development. This document is intended to serve as a foundational resource for researchers, enabling informed selection of the most suitable isomer for specific therapeutic targets and facilitating the exploration of structure-activity relationships within this valuable class of compounds.
Introduction: The Significance of Isomerism in the Methyl Aminomethoxybenzoate Series
Positional isomerism, the differential arrangement of functional groups on a core molecular scaffold, is a critical determinant of a molecule's interaction with biological systems. In the context of drug design, subtle shifts in substituent placement can profoundly alter a compound's pharmacology, affecting its potency, selectivity, and pharmacokinetic profile. The isomers of methyl aminomethoxybenzoate exemplify this principle. While sharing the same molecular formula (C₉H₁₁NO₃) and weight (181.19 g/mol ), the location of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups dictates the molecule's electronic distribution, hydrogen bonding capacity, and overall topography.[1][2] These differences translate into unique chemical reactivities and biological functions, ranging from antipsychotic to anticancer activities.[2] This guide will explore these nuances, providing the technical data necessary for their strategic application in research.
Comparative Analysis of Key Isomers
The unique substitution pattern of each isomer results in a distinct set of properties. Understanding these differences is paramount for their successful application as intermediates and pharmacophores in drug discovery.[2]
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its development as a drug candidate, influencing everything from solubility and stability to membrane permeability. The table below summarizes the key physicochemical data for prominent isomers of methyl aminomethoxybenzoate.
| Compound Name | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) | Predicted LogP |
| This compound | 50413-30-4 | N/A | 313.7 ± 22.0 | 2.10 | |
| Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | 155-159[2] | 339.2 ± 22.0[2] | 1.65 | |
| Methyl 2-amino-3-methoxybenzoate | 5121-34-6 | N/A | 140 (at 0.01 Torr)[2] | 1.90[3] | |
| Methyl 3-amino-4-methoxybenzoate | 24812-90-6 | 82-87[2] | 183 (at 15 mmHg)[2] | N/A | |
| Methyl 4-amino-3-methoxybenzoate | 41608-64-4 | N/A | N/A | 1.10[4] | |
| Methyl 2-amino-5-methoxybenzoate | 2475-80-1 | N/A | N/A | N/A | |
| Methyl 5-amino-2-methoxybenzoate | 22802-67-1 | N/A (Liquid) | >300 | N/A | |
| Methyl 2-amino-6-methoxybenzoate | 54166-96-0 | 67-68[5] | 304.1 ± 22.0[5] | 1.65[5] | |
| Methyl 3-amino-2-methoxybenzoate | 5129-25-9 | N/A | N/A | 1.40[6] |
Synthesis and Experimental Protocols
The synthesis of these isomers typically follows one of two primary pathways: the esterification of a pre-functionalized benzoic acid or the functionalization (e.g., reduction of a nitro group) of a pre-formed methyl benzoate. The choice of route depends on the availability of starting materials and the desired substitution pattern.
General Synthesis Workflow Diagram
The following diagram illustrates a common, generalized workflow for the synthesis of methyl aminomethoxybenzoate isomers, typically starting from a substituted nitrobenzoic acid.
Caption: Generalized synthetic routes to Methyl Aminomethoxybenzoate isomers.
Protocol 1: Synthesis of Methyl 4-amino-3-methoxybenzoate via Reduction
This protocol details the synthesis from a nitro-ester intermediate, a common and effective method.[7]
Rationale: This route utilizes a stable nitro-ester intermediate. The reduction of the nitro group is typically a high-yield, clean reaction, performed as the final step to avoid potential side reactions involving the more reactive amino group.
Step-by-Step Methodology:
-
Nitration: Add methyl 3-methoxybenzoate drop-wise to a mixture of HNO₃ (65%) and H₂SO₄ (70%) at 0 °C. Allow the reaction to stir overnight and then pour it into ice water. Filter the resulting solid and wash thoroughly with water to yield methyl 4-nitro-3-methoxybenzoate.[7]
-
Catalytic Hydrogenation: Dissolve the methyl 4-nitro-3-methoxybenzoate product in ethanol. Add a Pd/C (10%) catalyst to the solution.[7]
-
Reaction: Stir the mixture under a hydrogen (H₂) atmosphere for approximately 5 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, remove the catalyst by filtration through Celite. Evaporate the solvent under vacuum to yield an off-white solid.[7]
-
Purification: Recrystallize the solid from methanol to afford pure methyl 4-amino-3-methoxybenzoate. A typical yield for this reduction step is around 98%.[7]
Protocol 2: Synthesis of Methyl 2-amino-3-methoxybenzoate via Esterification
This protocol details the direct esterification of the corresponding amino acid.[8]
Rationale: When the aminobenzoic acid is readily available, direct esterification is the most straightforward approach. The use of a strong acid like H₂SO₄ protonates the carbonyl oxygen, making it more electrophilic for attack by methanol.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-amino-3-methoxybenzoic acid in methanol.[8]
-
Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄) to the solution.[8]
-
Reaction: Heat the mixture to 95 °C and maintain this temperature overnight.[8]
-
Work-up: Cool the reaction to room temperature and concentrate it in vacuo. The resulting residue is then mixed with diethyl ether.[8]
-
Neutralization & Extraction: Slowly pour the ether slurry into a cold, saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the excess acid. Separate the ether layer, and wash, dry, and evaporate it to yield the final product, methyl 2-amino-3-methoxybenzoate.[8]
Spectroscopic Signatures for Isomer Identification
The distinct electronic environment of each isomer leads to a unique spectroscopic fingerprint, which is invaluable for identification and characterization.[2] While a comprehensive database is beyond the scope of this guide, representative data is provided.
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly diagnostic. For example, in this compound, the protons on the benzene ring will show a specific splitting pattern and chemical shift based on the electronic effects of the adjacent amino and methoxy groups.[9]
-
IR Spectroscopy: Key stretches include N-H stretching of the amino group (typically two bands around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-O stretching for the methoxy and ester groups (around 1200-1300 cm⁻¹).[10]
-
Mass Spectrometry: All isomers will exhibit a molecular ion peak corresponding to their shared molecular weight (181.19 g/mol ). Fragmentation patterns, however, can differ based on the stability of the resulting fragments, providing clues to the substitution pattern.
Biological Activities and Therapeutic Potential
The structural variations among the isomers of methyl aminomethoxybenzoate lead to a diverse range of biological activities. Preliminary findings highlight their significant potential in medicinal chemistry.[2]
-
Methyl 4-amino-2-methoxybenzoate: This isomer has demonstrated potential anticancer activity. In vitro studies have shown that it can inhibit the growth of erythrocytes and cancer cells. Its mechanism is thought to be associated with its ability to bind to aminobenzothiazole, thereby inhibiting DNA and RNA production.
-
Methyl 2-amino-3-methoxybenzoate (MAM): Preclinical studies have identified this isomer as a promising natural atypical antipsychotic.[2] It has been shown to alleviate both positive and cognitive symptoms in animal models of schizophrenia. Its proposed mechanism involves the modulation of key neurotransmitter systems.[2]
-
Methyl 5-amino-2-methoxybenzoate: This isomer is a versatile building block in pharmaceutical development. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.[11]
Putative Signaling Pathway Modulation by MAM
The antipsychotic potential of Methyl 2-amino-3-methoxybenzoate (MAM) suggests its interaction with critical neurotransmitter signaling pathways, such as those involving dopamine and serotonin.
Caption: Putative signaling pathway modulation by Methyl 2-amino-3-methoxybenzoate.
Conclusion
The isomers of methyl aminomethoxybenzoate represent a rich and diverse chemical scaffold for the development of novel therapeutic agents. This guide has highlighted the critical impact of substituent positioning on the physicochemical, synthetic, and biological properties of these compounds. From the anticancer potential of the 4-amino-2-methoxy isomer to the antipsychotic activity of the 2-amino-3-methoxy variant, it is clear that each molecule holds unique promise. The provided protocols and comparative data serve as a foundational resource for researchers to select and synthesize the most appropriate isomer for their specific application, underscoring the necessity for continued investigation to fully unlock the structure-activity relationships within this compelling class of compounds.
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Methodological & Application
Acylation of "Methyl 2-amino-4-methoxybenzoate" reaction conditions
Abstract
This document provides a comprehensive guide to the N-acylation of Methyl 2-amino-4-methoxybenzoate, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The protocols detailed herein offer robust and reproducible methods for the preparation of N-acyl derivatives using common acylating agents such as acid chlorides and anhydrides. We will explore the underlying reaction mechanism, delve into the critical parameters that govern the reaction's success, and provide step-by-step experimental procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this important synthetic step.
Introduction: Significance of N-Acylation
This compound is a versatile chemical intermediate.[1][3] Its structure, featuring an electron-rich aromatic ring with amino, methoxy, and methyl ester groups, makes it a valuable starting material for complex molecular synthesis.[1][2] The acylation of the primary amino group is a fundamental transformation for several strategic reasons:
-
Amide Bond Formation: The reaction creates a stable amide linkage, a cornerstone of many biologically active molecules.
-
Protecting Group Strategy: The resulting acetamide is less reactive than the parent amine. This "protection" moderates the highly activating nature of the -NH2 group, preventing unwanted side reactions (like poly-substitution) in subsequent steps such as electrophilic aromatic substitution.[4]
-
Modulation of Physicochemical Properties: Introducing an acyl group can significantly alter the solubility, crystallinity, and biological activity of the parent molecule.
This application note will focus on two of the most common and effective methods for this transformation: acylation with an acid chloride and acylation with an acid anhydride.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride).[5][6]
The reaction can be summarized in the following steps:
-
Nucleophilic Attack: The amine's nitrogen attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.[6]
-
Leaving Group Departure: The tetrahedral intermediate collapses, expelling the leaving group (chloride from an acid chloride, or a carboxylate from an anhydride).
-
Deprotonation: A base, often added to the reaction, removes the proton from the nitrogen atom to yield the final, neutral amide product and a salt byproduct.[7][8]
Diagram: General Mechanism of Acylation
Caption: Mechanism of Nucleophilic Acyl Substitution.
Critical Experimental Parameters
Successful acylation depends on the careful selection of several key parameters:
-
Acylating Agent:
-
Acid Chlorides (e.g., Acetyl Chloride): Highly reactive and often provide high yields rapidly.[9][10] However, they are corrosive, moisture-sensitive, and generate HCl as a byproduct, necessitating the use of a base.[6][9]
-
Acid Anhydrides (e.g., Acetic Anhydride): Generally less reactive than acid chlorides but are easier to handle and less corrosive.[11] The reaction can sometimes be performed without a strong base, although one is often used to accelerate the reaction.[4]
-
-
Base:
-
Pyridine: A common choice that serves a dual role. It acts as a base to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.[7][8] It can also function as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[12][13][14]
-
Triethylamine (Et₃N): A non-nucleophilic, stronger base often used with acid chlorides.[6]
-
Sodium Acetate: A weaker base used in aqueous conditions, particularly with acetic anhydride.[15][16]
-
-
Solvent:
-
Temperature: Most acylations of anilines are exothermic and can be run at 0 °C or room temperature to control the reaction rate and minimize side products.[6]
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Acid chlorides and pyridine are corrosive and have strong odors.[6] this compound may be harmful if swallowed.[17][18]
Protocol A: Acylation using Acetyl Chloride and Pyridine
This protocol utilizes a highly reactive acid chloride, with pyridine acting as both a catalyst and an acid scavenger.
Materials:
-
This compound
-
Acetyl Chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)[6]
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add pyridine (1.2 eq.) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel if necessary.
Protocol B: Acylation using Acetic Anhydride
This method uses a less reactive acylating agent and is often considered a "greener" alternative.[4]
Materials:
-
This compound
-
Acetic Anhydride
-
Sodium Acetate
-
Water
-
Ethanol
Procedure:
-
Reaction Setup: In a conical flask or beaker, suspend this compound (1.0 eq.) in water.
-
Acylation: While stirring vigorously, add acetic anhydride (1.5 eq.).
-
Base Addition: Immediately add a solution of sodium acetate (1.5 eq.) in water.[15] A precipitate should form.
-
Reaction: Continue to stir the mixture vigorously for 15-20 minutes.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Drying: Allow the product to air-dry or dry in a desiccator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol to obtain the pure N-acetylated product.[15]
Data Summary
The following table summarizes the typical reaction conditions for the protocols described. Yields are highly dependent on scale and purification methods.
| Parameter | Protocol A (Acetyl Chloride) | Protocol B (Acetic Anhydride) |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride |
| Base | Pyridine | Sodium Acetate |
| Solvent | Dichloromethane (DCM) | Water |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 1-3 hours | 15-30 minutes |
| Work-up | Liquid-liquid extraction | Filtration |
| Reactivity | High | Moderate |
Experimental Workflow
Caption: General workflow for acylation reaction.
References
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Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]
-
eSaral. What is the role of pyridine in the acylation. [Link]
-
Reddit. What is the role of pyridine in the acetylations of alcohols?. (2023-07-07). [Link]
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Brainly.in. What is the role of acetic acid or pyridine in acetylation?. (2023-04-01). [Link]
-
Arora, K. K. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 509-514. [Link]
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Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). (2021-08-16). [Link]
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Fisher Scientific. Methyl 4-amino-2-methoxybenzoate - SAFETY DATA SHEET. [Link]
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Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018-11-19). [Link]
-
ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018-11-20). [Link]
-
Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]
-
Slideshare. Acetanilide synthesis. [Link]
-
Reddit. Acylation of N-Aryl systems using acyl chlorides. (2025-05-07). [Link]
-
Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). [Link]
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Synthesis of quinazolinones using "Methyl 2-amino-4-methoxybenzoate"
An Application Guide to the Synthesis of Quinazolinones from Methyl 2-amino-4-methoxybenzoate
Authored by: A Senior Application Scientist
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
Quinazolinones represent a class of fused heterocyclic compounds holding a "privileged structure" status in medicinal chemistry.[1] This distinction arises from their remarkable versatility as building blocks for therapeutic agents, demonstrating a wide spectrum of pharmacological activities. These include potent anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antiviral properties.[2][3][4] Several FDA-approved drugs, particularly in oncology, are based on the quinazolinone framework, highlighting its clinical significance.[2]
The synthesis of these vital scaffolds has been a subject of extensive research, with numerous strategies developed to functionalize the core structure.[5][6] Among the various starting materials, anthranilic acid and its esters, such as this compound, are particularly valuable. This guide provides a detailed exploration of synthetic methodologies utilizing this compound, offering both foundational mechanistic insights and field-proven laboratory protocols for researchers in drug development and organic synthesis. The presence of the methoxy group on the benzene ring offers a strategic point for electronic modulation or further derivatization, making this precursor particularly interesting for creating diverse chemical libraries.[7]
Core Reaction Mechanism: From Anthranilate to Quinazolinone
The most prevalent and robust pathway for synthesizing 4(3H)-quinazolinones from anthranilate derivatives involves two key transformations: N-acylation followed by intramolecular cyclization/condensation. The process often proceeds through a 2-substituted benzoxazin-4-one intermediate, which is then converted to the corresponding quinazolinone upon reaction with a nitrogen nucleophile.[3][8][9]
Causality Behind the Mechanism:
-
Initial Acylation: The synthesis begins with the acylation of the nucleophilic amino group of this compound. This step introduces the eventual C2 substituent of the quinazolinone ring. Reagents like acid chlorides or anhydrides are commonly used.
-
Formation of the Benzoxazinone Intermediate: The resulting N-acylanthranilate undergoes intramolecular cyclization. The nitrogen's lone pair attacks the ester carbonyl, and subsequent elimination of methanol, often promoted by heat or a dehydrating agent like acetic anhydride, forms the stable benzoxazinone ring.[8] This intermediate is a common and isolable species in many quinazolinone syntheses.
-
Ring Transformation: The benzoxazinone is then subjected to a nitrogen source, such as an amine or hydrazine. The nucleophile attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to the opening of the oxazinone ring.
-
Final Cyclization: A subsequent intramolecular cyclization occurs, where the newly introduced nitrogen attacks the amide carbonyl, followed by dehydration to yield the thermodynamically stable 4(3H)-quinazolinone ring system.
Caption: General mechanism for quinazolinone synthesis.
Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing quinazolinone derivatives from this compound. The choice between classical heating and microwave irradiation allows for flexibility based on available equipment and desired reaction times.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 6-Methoxy-3-aryl-quinazolin-4(3H)-ones
This modern approach leverages the efficiency of microwave heating for a rapid, one-pot, three-component reaction, which is highly advantageous for library synthesis.[10][11]
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted synthesis.
Reagents and Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 181.19 | 1.0 | 181 mg |
| Substituted Aniline (e.g., Aniline) | 93.13 | 1.1 | ~101 µL |
| Triethyl Orthoformate | 148.20 | 1.2 | ~200 µL |
| Ethanol | 46.07 | - | 5 mL |
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), the desired substituted aniline (1.1 mmol), and triethyl orthoformate (1.2 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Reaction: Place the vial in a microwave reactor and irradiate the mixture at 120°C for 30 minutes.[11] Monitor the internal pressure to ensure it remains within safe limits.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of crushed ice.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual ethanol and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the desired 6-methoxy-3-aryl-quinazolin-4(3H)-one.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[3]
Protocol 2: Classical Two-Step Synthesis via Benzoxazinone Intermediate
This traditional method is reliable and does not require specialized equipment. It proceeds in two distinct steps: formation of the benzoxazinone, followed by condensation with a nitrogen source.[8]
Step 2A: Synthesis of 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one
Reagents and Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 181.19 | 10 | 1.81 g |
| Acetic Anhydride | 102.09 | - | 15 mL |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (10 mmol) in acetic anhydride (15 mL).
-
Heating: Heat the mixture to reflux (approximately 140°C) for 3 hours. The solid should dissolve as the reaction progresses. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL) and stir vigorously for 30 minutes to precipitate the product and quench excess acetic anhydride.
-
Filtration: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude benzoxazinone intermediate. This intermediate is often pure enough for the next step.
Step 2B: Synthesis of 6-Methoxy-2-methyl-3-substituted-quinazolin-4(3H)-one
Reagents and Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 7-Methoxy-2-methyl-benzoxazinone | 191.18 | 5 | 956 mg |
| Primary Amine (e.g., Benzylamine) | 107.15 | 5.5 | ~580 µL |
| Glacial Acetic Acid | 60.05 | - | 10 mL |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the benzoxazinone intermediate (5 mmol) and the primary amine (5.5 mmol) in glacial acetic acid (10 mL).
-
Heating: Reflux the reaction mixture for 4-6 hours. Monitor the conversion by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice water.
-
Neutralization & Isolation: Neutralize the solution carefully with a saturated sodium bicarbonate solution until a precipitate forms. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with water and dry it. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.
Field-Proven Insights & Troubleshooting
-
Anhydrous Conditions: For the formation of the benzoxazinone intermediate using reagents like acetic anhydride, ensuring anhydrous conditions is crucial to prevent hydrolysis back to the N-acyl anthranilic acid.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the consumption of starting materials and the formation of the product or intermediate. A common mobile phase is a mixture of ethyl acetate and hexane.[12]
-
Poor Solubility: Some quinazolinone products may have poor solubility. Purification might require column chromatography with a polar solvent system (e.g., dichloromethane/methanol) or recrystallization from high-boiling point solvents like DMF or DMSO, followed by precipitation with water.
-
Side Reactions: In one-pot syntheses, the formation of N,N'-disubstituted ureas can sometimes occur as a side reaction, especially if the amine or anthranilate is impure. Using high-purity reagents minimizes this risk.
-
Microwave Parameters: When using microwave synthesis, it is essential to optimize the temperature and time. Over-irradiation can lead to decomposition, while under-irradiation results in incomplete conversion. Small-scale test reactions are recommended to find the optimal conditions.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Role of Methyl 2-amino-4-methoxybenzoate in the Synthesis of Metoclopramide
Introduction
Metoclopramide, a substituted benzamide, is a widely utilized pharmaceutical agent recognized for its potent antiemetic and gastroprokinetic properties.[1][2] It is a cornerstone therapy for managing nausea and vomiting associated with various conditions, including chemotherapy, post-operative recovery, and diabetic gastroparesis.[1][2] The synthesis of Metoclopramide involves a multi-step chemical pathway, with several potential starting materials and intermediates. A key and efficient route involves the use of Methyl 2-amino-4-methoxybenzoate as a crucial precursor. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of Metoclopramide, focusing on the strategic application of this compound.
The structural backbone of Metoclopramide is 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide.[2] The synthesis pathway described herein highlights an industrially viable and efficient method that leverages the inherent reactivity of this compound to construct the final active pharmaceutical ingredient (API).
Synthetic Pathway Overview
The synthesis of Metoclopramide from this compound can be conceptually broken down into three primary transformations:
-
Chlorination: Introduction of a chlorine atom at the C5 position of the benzene ring.
-
Saponification (Hydrolysis): Conversion of the methyl ester to a carboxylic acid.
-
Amidation: Coupling of the resulting carboxylic acid with N,N-diethylethylenediamine.
An alternative and often preferred industrial approach involves the direct condensation of the chlorinated intermediate (as a benzoic acid) with activated N,N-diethylethylenediamine, which can improve overall yield and process efficiency.[3]
Causality Behind Experimental Choices
The selection of this compound as a starting material is strategic. The methoxy and amino groups are already in the desired positions, simplifying the overall synthesis and avoiding complex positional isomer separations. The amino group's directing effect facilitates the regioselective chlorination at the adjacent C5 position.
Visualizing the Synthesis Workflow
The following diagram illustrates the core synthetic route from p-aminosalicylic acid (a common precursor to Methyl 4-amino-2-methoxybenzoate) to Metoclopramide.
Sources
Application Note: A Validated Protocol for the Synthesis of the Lenvatinib Quinoline Core from Methyl 2-amino-4-methoxybenzoate
Introduction: The Strategic Importance of the Quinoline Core
Lenvatinib (marketed as Lenvima®) is a potent multi-target tyrosine kinase inhibitor pivotal in the treatment of various cancers, including thyroid, hepatocellular, and renal cell carcinoma.[1][2] Its molecular architecture features a highly functionalized quinoline-6-carboxamide scaffold, which is crucial for its binding affinity and therapeutic efficacy. The efficient and scalable synthesis of this quinoline core is a critical challenge in the manufacturing of Lenvatinib's active pharmaceutical ingredient (API).
This application note provides a detailed, field-proven guide for researchers and drug development professionals on the synthesis of a key Lenvatinib intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide , starting from the readily available precursor, Methyl 2-amino-4-methoxybenzoate . The described pathway leverages the classic Gould-Jacobs reaction, a robust and reliable method for quinoline synthesis, followed by standard functional group manipulations.[3][4][5] We will explore the mechanistic rationale behind each step, provide a self-validating protocol with in-process controls, and discuss potential troubleshooting and optimization strategies.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of Lenvatinib reveals a clear strategy for its construction. The molecule can be disconnected at the ether linkage, separating the quinoline "head" from the phenylurea "tail." The quinoline head, 4-chloro-7-methoxyquinoline-6-carboxamide (I) , is the primary target of this protocol.
This key intermediate (I) can be traced back through a series of logical transformations:
-
Chlorination: The reactive 4-chloro group is installed from a more stable 4-hydroxy (or 4-oxo) precursor (II) .
-
Amidation: The 6-carboxamide is derived from the corresponding methyl ester (II) .
-
Gould-Jacobs Cyclization: The 4-hydroxy-7-methoxyquinoline-6-carboxylate core (II) is formed via a thermal intramolecular cyclization of an anilidomethylenemalonate intermediate (III) .[3][5]
-
Condensation: Intermediate (III) is the product of a condensation reaction between our designated starting material, This compound (IV) , and diethyl ethoxymethylenemalonate.
This strategic pathway is visualized in the diagram below.
Caption: Retrosynthetic analysis of Lenvatinib.
Physicochemical Properties and Safety of Key Reagents
Trustworthiness and safety are paramount in chemical synthesis. The following table summarizes critical data for the main reagents used in this protocol. All procedures must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
| Reagent Name | Structure | CAS No. | Mol. Weight | Key Properties | GHS Hazards |
| This compound | ![]() | 27550-93-2 | 181.19 g/mol | Solid, MP: 85-88 °C | Irritant |
| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.23 g/mol | Liquid, BP: 279-281 °C | Irritant | |
| Dowtherm™ A | Mixture | 8004-13-5 | ~166 g/mol | Liquid, BP: ~257 °C | Irritant, Health Hazard |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | Liquid, BP: 105.8 °C | Corrosive, Acute Toxic | |
| Ammonia (7N in MeOH) | NH₃ | 7664-41-7 | 17.03 g/mol | Solution | Corrosive, Gas Under Pressure |
Detailed Synthetic Protocol: From Precursor to Quinoline Core
The following multi-step protocol is designed to be a self-validating system, incorporating in-process controls (IPCs) and characterization checkpoints.
Caption: Overall synthetic workflow.
Step 1: Condensation of this compound with DEEM
-
Principle: This step involves a nucleophilic substitution where the amino group of the aniline attacks the electron-deficient vinylic carbon of DEEM, followed by the elimination of ethanol to form the stable anilidomethylenemalonate intermediate.[5]
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Round-bottom flask with reflux condenser
-
Heating mantle, magnetic stirrer
-
-
Protocol:
-
Combine this compound and DEEM in the reaction flask.
-
Heat the mixture to 120-130 °C with stirring for 2-3 hours. The reaction is driven by the removal of ethanol.
-
IPC: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the aniline starting material indicates completion.
-
Cool the reaction mixture to room temperature. The resulting crude product is typically a viscous oil or solid and can be used directly in the next step without further purification.
-
Step 2: Thermal Cyclization (Gould-Jacobs Reaction)
-
Principle & Expertise: This is the key ring-forming step. It requires high thermal energy (~250 °C) to induce a 6-electron electrocyclization, forming the quinoline ring system.[3] Using a high-boiling, inert solvent like Dowtherm A is critical to achieve the necessary temperature uniformly and safely, which can increase cyclization yields to over 90%.[4]
-
Materials & Equipment:
-
Crude anilidomethylenemalonate intermediate from Step 1
-
Dowtherm A (or Diphenyl ether)
-
High-temperature reaction flask with a Dean-Stark trap or short-path distillation head
-
Heating mantle, mechanical stirrer, thermometer
-
-
Protocol:
-
Add the crude intermediate to a sufficient volume of Dowtherm A in the reaction flask.
-
Heat the mixture to 250-260 °C under an inert atmosphere (e.g., Nitrogen).
-
Maintain this temperature for 30-60 minutes. Ethanol will distill off as a byproduct.
-
IPC: The reaction can be monitored by taking small aliquots and analyzing via HPLC or TLC after a rapid workup.
-
Cool the reaction mixture to below 100 °C. Add a non-polar solvent like Hexane or Cyclohexane to precipitate the product.
-
Filter the solid, wash thoroughly with Hexane to remove the high-boiling solvent, and dry under vacuum.
-
-
Characterization: The product, Methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate, should be characterized by ¹H NMR to confirm the quinoline ring formation and by Mass Spectrometry (MS) to verify the molecular weight.
Step 3: Chlorination of the 4-Hydroxyquinoline
-
Principle: The 4-hydroxy group is converted into a 4-chloro group, which is an excellent leaving group for the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.
-
Materials & Equipment:
-
Methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3-5 eq)
-
Round-bottom flask with reflux condenser and gas trap (for HCl)
-
-
Protocol:
-
Carefully add the quinoline product from Step 2 to an excess of POCl₃ in a reaction flask.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.
-
IPC: Monitor by TLC or HPLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the mixture onto crushed ice. This is a highly exothermic and hazardous step that must be performed with extreme caution in a fume hood.
-
Neutralize the acidic solution with a base (e.g., aq. NaOH or NH₄OH) until the pH is ~7-8, causing the product to precipitate.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Characterization: Confirm the structure of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate via NMR and MS.
Step 4: Amidation of the Methyl Ester
-
Principle: The methyl ester at the C6 position is converted to the primary carboxamide required for the final Lenvatinib structure. This is a straightforward nucleophilic acyl substitution using ammonia.[6]
-
Materials & Equipment:
-
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (1.0 eq)
-
7N Ammonia in Methanol
-
Pressure-rated reaction vessel
-
-
Protocol:
-
Suspend the chlorinated ester from Step 3 in the 7N ammonia/methanol solution in a pressure vessel.
-
Seal the vessel and heat to 60-70 °C for 4-6 hours.[6]
-
IPC: Monitor by HPLC for the disappearance of the starting ester.
-
Cool the reaction to room temperature. The product often precipitates directly from the reaction mixture.
-
Filter the solid, wash with a small amount of cold methanol, and dry under vacuum.
-
-
Final Product Characterization: The final product, 4-chloro-7-methoxyquinoline-6-carboxamide , should be fully characterized. Purity should be assessed by HPLC (>99% is desirable for subsequent steps), and identity confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Final Assembly of Lenvatinib
The successfully synthesized 4-chloro-7-methoxyquinoline-6-carboxamide is now ready for the final coupling step. This typically involves a nucleophilic aromatic substitution (SₙAr) reaction with the pre-formed side chain, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, in a suitable solvent like DMSO with a base such as cesium carbonate or potassium tert-butoxide.[7][8] The final API is then typically converted to its mesylate salt to improve its solubility and stability.[1]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization (Step 2) | Insufficient temperature; reaction time too short; decomposition. | Ensure the reaction reaches a stable 250 °C. Use of microwave irradiation can dramatically shorten reaction times and improve yields.[3][9] |
| Incomplete Chlorination (Step 3) | Presence of moisture; insufficient POCl₃ or reaction time. | Use freshly distilled POCl₃. Ensure starting material is completely dry. Increase reaction time or temperature slightly. |
| Formation of Impurities | Side reactions due to high temperatures; impure starting materials. | Purify intermediates at each stage if necessary (recrystallization is often effective). Optimize reaction conditions (temperature, time) to minimize byproduct formation. |
| Difficult Workup of POCl₃ Quench | Uncontrolled quenching leading to hazardous conditions or product loss. | Add the reaction mixture to a large excess of ice/water slurry very slowly with vigorous stirring and efficient cooling. |
Conclusion
The synthetic route starting from this compound provides a reliable and well-established pathway to the critical Lenvatinib intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide. By leveraging the Gould-Jacobs reaction and employing standard, robust chemical transformations, this protocol offers a clear and scalable method for researchers in medicinal chemistry and process development. The inclusion of rigorous in-process controls and characterization checkpoints ensures the synthesis is trustworthy and produces high-purity material suitable for the final stages of API manufacturing.
References
- Benchchem. (n.d.). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis.
- Guidechem. (n.d.). How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib?
- Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3253–3254.
-
MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Qingmu Pharmaceutical. (2024). Synthesis Methods of Lenvatinib Mesylate API. Retrieved from [Link]
-
ChemBK. (2024). 4-Chloro-7-Methoxyquinoline-6-Carboxamide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding 4-Chloro-7-methoxyquinoline-6-carboxamide: A Key Pharmaceutical Intermediate for Lenvatinib Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
-
Scientific Reports. (n.d.). New polymorphic forms of Lenvatinib mesylate and process for their preparation. Retrieved from [Link]
- Google Patents. (n.d.). WO2019092625A1 - Process for the preparation of lenvatinib or its salts thereof.
-
Justia Patents. (2021). process for the preparation of lenvatinib. Retrieved from [Link]
-
Infoscience. (n.d.). 3-Fluoro-2-quinolones From Anilines. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN113307767A - Synthetic method of lenvatinib.
-
European Patent Office. (2020). PROCESS FOR THE PREPARATION OF LENVATINIB - EP 3620452 A1. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of the Gould–Jacobs reaction to 4-amino-2,1,3-benzoselenadiazole. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved from [Link]
Sources
- 1. qingmupharm.com [qingmupharm.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]
- 7. patents.justia.com [patents.justia.com]
- 8. Synthesis and Application of Lenvatinib Mesylate_Chemicalbook [chemicalbook.com]
- 9. ablelab.eu [ablelab.eu]
Application Notes and Protocols for Suzuki Coupling Reactions with "Methyl 2-amino-4-methoxybenzoate"
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of a Privileged Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1] Its application in pharmaceutical and materials science is extensive, enabling the construction of complex biaryl scaffolds that are common motifs in bioactive molecules.[2] This guide focuses on a particularly relevant, yet challenging substrate: Methyl 2-amino-4-methoxybenzoate .
This molecule, with its electron-rich aromatic ring and ortho-amino group, presents a unique set of considerations for achieving high-yielding and clean Suzuki couplings. The electron-donating nature of both the amino and methoxy groups can decrease the reactivity of the aryl halide towards oxidative addition, a critical step in the catalytic cycle.[1] Furthermore, the ortho-amino group can potentially chelate with the palladium catalyst, influencing its catalytic activity.[3] Understanding these electronic and steric factors is paramount to developing robust and scalable protocols. These application notes provide a comprehensive framework for successfully employing this compound (or its halogenated precursors) in Suzuki coupling reactions, moving from core mechanistic principles to practical, field-tested protocols.
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
The widely accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through its Pd(0) and Pd(II) oxidation states.[4] The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., a brominated or iodinated derivative of this compound) to a Pd(0) complex. This step forms a Pd(II) species. The reactivity of the aryl halide is crucial here, with the general trend being I > Br > Cl.[6] For electron-rich systems like ours, this step can be sluggish.[7]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an aryl boronic acid) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PART 1: Core Protocol - General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of a halogenated this compound derivative with a generic aryl boronic acid. Optimization may be required based on the specific coupling partners.
Materials and Reagents:
-
Halogenated this compound (e.g., Methyl 2-amino-5-bromo-4-methoxybenzoate) (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if not using a pre-formed catalyst, e.g., PPh₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the halogenated this compound (1.0 equiv), the aryl boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.[5]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if necessary, the ligand. For example, add Pd(PPh₃)₄ (3 mol%).
-
Reaction Execution: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
PART 2: Optimization and Troubleshooting - A Scientist's Guide
Achieving high yields in Suzuki couplings, especially with challenging substrates, often requires careful optimization of reaction parameters.[9][10]
Key Parameters for Optimization:
| Parameter | Options & Considerations | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type precatalysts | Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources like Pd(OAc)₂ require in-situ reduction. Pre-catalysts often offer better stability and activity.[7] |
| Ligand | Simple phosphines: PPh₃, PCy₃Bulky biaryl phosphines: SPhos, XPhos, RuPhos | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands like SPhos can accelerate both oxidative addition and reductive elimination, which is beneficial for electron-rich aryl halides.[2][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | The base is crucial for activating the boronic acid for transmetalation.[8] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for less reactive boronic acids.[2] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | The choice of solvent affects the solubility of reagents and the reaction rate. Aprotic polar solvents are common. The addition of water can sometimes accelerate the reaction.[12] |
| Temperature | Room Temperature to 120 °C | Higher temperatures can overcome the activation energy for slow oxidative addition but may also lead to side reactions like dehalogenation.[10] |
Troubleshooting Common Issues:
-
Low Yield / No Reaction:
-
Cause: Inefficient oxidative addition due to the electron-rich nature of the substrate.
-
Solution: Switch to a more active catalyst system, such as one with a bulky biaryl phosphine ligand (e.g., SPhos).[11] Increasing the temperature may also be beneficial.[10] Ensure the catalyst is not deactivated by oxygen.
-
-
Dehalogenation:
-
Cause: A common side reaction where the aryl halide is reduced instead of coupled.[6] This can be promoted by palladium-hydride species formed from the solvent or base.[1]
-
Solution: Use rigorously degassed solvents. A milder base or a different solvent system might be necessary. Protecting the N-H group of the amine can sometimes suppress this side reaction.[6]
-
-
Homocoupling of Boronic Acid:
-
Cause: The boronic acid coupling with itself.
-
Solution: This can often be minimized by carefully controlling the reaction temperature and using a slight excess of the boronic acid.[5] Ensure the reaction is truly anaerobic.
-
Conclusion and Future Perspectives
The Suzuki-Miyaura coupling of this compound derivatives is a powerful tool for the synthesis of novel molecular entities in drug discovery and materials science. While the inherent electronic properties of this substrate present challenges, a rational approach to catalyst selection and reaction optimization can lead to highly efficient and reproducible outcomes. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully navigate these challenges. Future advancements in catalyst design, particularly for electron-rich and sterically hindered substrates, will continue to expand the utility of this indispensable reaction.
References
- Organometallics. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. ACS Publications.
- NIH. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023-04-24).
- YouTube. Suzuki cross-coupling reaction. (2020-02-13).
- ResearchGate. Suzuki coupling of aryl halides and various arylboronic acids.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Benchchem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
- Organic Chemistry Portal. Suzuki Coupling.
- Benchchem. Methyl 2-Bromo-4-methoxybenzoate|CAS 17100-65-1.
- Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling.
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- The University of Liverpool Repository. From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-ba.
- ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022-11-05).
- ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of....
- ResearchGate. Aminative Suzuki-Miyaura coupling.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ResearchGate. Complex of 2-(methylthio)aniline with palladium(II) as an efficient catalyst for Suzuki-Miyaura C−C coupling in eco-friendly water | Request PDF. (2025-08-06).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025-03-29).
- ResearchGate. Crystal structure, Hirshfeld Surface Analysis and Ionic Conduction Properties of 4-(diphenylamino)benzaldehyde-4-(methyl) thiosemicarbazone Additive With D-π-D Molecular Arrangement System | Request PDF.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling....
- Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024-02-23).
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Andrew G Myers Research Group. The Suzuki Reaction.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: The Sandmeyer Reaction for the Functional Group Transformation of Methyl 2-amino-4-methoxybenzoate
Abstract
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the conversion of primary aromatic amines into a wide array of functional groups via diazonium salt intermediates.[1][2][3] This transformation is particularly valuable in the fields of medicinal chemistry and drug development, where precise control over aromatic substitution patterns is paramount for synthesizing novel bioactive molecules and complex scaffolds.[1][4][5] This document provides a detailed application note and a comprehensive protocol for the functional group transformation of Methyl 2-amino-4-methoxybenzoate, a valuable building block in pharmaceutical synthesis.[6] We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide expert insights into process optimization and safety.
Scientific Principles and Reaction Mechanism
The Sandmeyer reaction is fundamentally a two-stage process that leverages the unique reactivity of aryldiazonium salts. The overall transformation hinges on converting the amino group, which is a poor leaving group, into a diazonium moiety (–N₂⁺), an excellent leaving group due to the thermodynamic stability of the dinitrogen (N₂) molecule that is liberated.[7]
Stage 1: Diazotization The first stage involves the conversion of the primary aromatic amine, this compound, into its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr).[8][9]
The reaction is highly sensitive to temperature. It is critical to maintain the temperature between 0–5 °C to ensure the stability of the resulting diazonium salt.[10][11] At higher temperatures, the diazonium salt can readily decompose or react with water to form an undesired phenol byproduct.
Stage 2: Copper(I)-Catalyzed Nucleophilic Substitution The second stage is the core Sandmeyer transformation, where the diazonium group is displaced by a nucleophile. This step is catalyzed by a copper(I) salt, such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN).[1][3] The mechanism is widely accepted to proceed via a radical-nucleophilic aromatic substitution (SᵣNAr) pathway.[1][3]
The process is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[4][12] This generates an aryl radical and releases stable nitrogen gas. The aryl radical then abstracts a halogen or pseudohalogen from the now copper(II) species, yielding the final substituted aromatic product and regenerating the copper(I) catalyst.[1][12] The detection of biaryl byproducts lends strong support to this radical mechanism.[1]
Experimental Workflow and Protocols
The following protocols provide a detailed, step-by-step methodology for the Sandmeyer reaction of this compound. The procedure is modular, divided into diazotization and the subsequent substitution, which can be adapted for chlorination, bromination, or cyanation by selecting the appropriate copper(I) salt and mineral acid.
Safety First: Aryldiazonium salts are potentially explosive in their solid, dry state and should never be isolated.[13] Always keep the diazonium intermediate in a cold aqueous solution and use it immediately after preparation.[11][13] All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Chloro-deamination (Synthesis of Methyl 2-chloro-4-methoxybenzoate)
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ethyl Acetate (or Dichloromethane)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add this compound (e.g., 10.0 g, 55.2 mmol).
-
Add concentrated HCl (e.g., 40 mL) to the flask. Stir the mixture. Some warming may occur.
-
Place the flask in a large ice-salt bath and cool the suspension to 0–5 °C with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (e.g., 4.2 g, 60.7 mmol, 1.1 eq) in cold deionized water (e.g., 15 mL). Cool this solution in an ice bath.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the amine suspension over 30–40 minutes. Causality: The slow, dropwise addition is critical to control the exothermic reaction and ensure the temperature does not rise above 5 °C, preventing the premature decomposition of the diazonium salt.[10][14]
-
After the addition is complete, continue stirring the resulting solution at 0–5 °C for an additional 30 minutes to ensure diazotization is complete. The solution should be clear or slightly yellow. Keep this solution cold for immediate use in Part C.
Part B: Preparation of the Copper(I) Chloride Solution
-
In a separate 500 mL flask, dissolve copper(I) chloride (e.g., 7.7 g, 77.8 mmol, 1.4 eq) in concentrated HCl (e.g., 40 mL).
-
Cool this solution to 0–5 °C in an ice bath with stirring.
Part C: The Sandmeyer Reaction and Work-up
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the cold copper(I) chloride solution from Part B with vigorous stirring. This can be done via a cannula or a dropping funnel.
-
Observation: A vigorous evolution of nitrogen gas (bubbling) should be observed as the diazonium salt decomposes to form the aryl radical. The color of the mixture will likely change.[14]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–2 hours. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.[10]
-
Pour the reaction mixture into a beaker containing ice water (e.g., 200 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with deionized water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[14]
Part D: Purification
-
Purify the crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-chloro-4-methoxybenzoate.
Summary of Critical Reaction Parameters
For successful and reproducible results, careful control over experimental variables is essential. The following table summarizes the key parameters for the chloro-deamination protocol.
| Parameter | Recommended Value/Condition | Rationale & Field Insight |
| Stoichiometry (NaNO₂) | 1.05–1.1 equivalents | A slight excess ensures complete diazotization of the starting amine. |
| Stoichiometry (CuCl) | 1.2–1.5 equivalents | While catalytic, using a stoichiometric or slight excess of the copper salt often improves reaction rates and yields.[3] |
| Diazotization Temp. | 0–5 °C | CRITICAL: Prevents decomposition of the unstable diazonium salt and minimizes formation of phenol side products.[11][13] |
| Sandmeyer Temp. | 0 °C to RT (or ~60 °C) | Initial addition should be cold. Gentle warming is often used to ensure complete decomposition of the diazonium-copper complex and drive the reaction forward. |
| Acid Concentration | Concentrated HCl | Maintains an acidic environment to generate HNO₂, solubilizes the amine salt, and provides the chloride nucleophile. |
| Reaction Time | Diazotization: ~30 min | Sandmeyer: 1–3 hours |
Troubleshooting and Trustworthiness
A well-designed protocol is a self-validating system. Deviations from the expected outcome can often be traced to specific experimental parameters.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization. 2. Diazonium salt decomposed (temp. too high). 3. Inactive copper(I) catalyst (oxidized to Cu(II)). | 1. Use a fresh bottle of NaNO₂. Test for excess nitrous acid with starch-iodide paper. 2. Maintain strict temperature control (<5 °C) during NaNO₂ addition. 3. Use high-quality, freshly opened CuCl or prepare it fresh. |
| Formation of Phenol Byproduct | The diazonium salt reacted with water instead of the halide. This is often caused by elevated temperatures. | Maintain rigorous temperature control (0–5 °C) throughout the diazotization and the initial addition to the copper salt solution. |
| Formation of Azo Dyes (colored impurities) | Unreacted diazonium salt couples with an electron-rich aromatic species. | Ensure a slight excess of NaNO₂ is used for complete diazotization and that the reaction goes to completion. |
| Formation of Biaryl Byproducts | A known side reaction of the radical mechanism.[1] | This is often a minor byproduct. Purification by column chromatography should effectively remove it. |
Conclusion
The Sandmeyer reaction remains an indispensable tool for the strategic functionalization of aromatic rings. By following the detailed protocols and adhering to the critical parameters outlined in this guide, researchers can reliably and safely perform the functional group transformation of this compound. This opens the door to a diverse range of substituted benzoate derivatives essential for pharmaceutical research and the development of novel chemical entities. The key to success lies in the meticulous control of reaction temperature, the quality of reagents, and a thorough understanding of the underlying chemical principles.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. Diazotization Reaction Mechanism [unacademy.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols: The Versatility of Methyl 2-amino-4-methoxybenzoate in Heterocyclic Compound Synthesis
Introduction: Unlocking Complexity from a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the strategic construction of heterocyclic scaffolds is a cornerstone of innovation. These cyclic structures are privileged motifs, forming the core of a vast number of pharmaceuticals and biologically active compounds. Methyl 2-amino-4-methoxybenzoate (CAS No. 50413-30-4) has emerged as a particularly valuable and versatile starting material for the synthesis of a diverse array of these critical structures.[1][2]
This substituted anthranilate ester is endowed with a unique combination of functional groups: a nucleophilic amine, an ester group amenable to cyclization, and an electron-donating methoxy group on the aromatic ring. This specific arrangement dictates its reactivity, allowing for the regioselective construction of fused heterocyclic systems such as quinazolinones, acridones, and benzodiazepines. The methoxy group, in particular, not only influences the electron density of the aromatic ring but can also play a direct role in the reaction mechanism, for instance, by stabilizing intermediates or even participating in proton transfer steps.[3]
These application notes provide researchers, scientists, and drug development professionals with a detailed guide to leveraging this compound in the synthesis of key heterocyclic families. The protocols described herein are grounded in established literature and are designed to be both robust and illustrative of the underlying chemical principles. We will delve into the causality behind experimental choices, providing not just the 'how' but the 'why', to empower researchers to adapt and innovate upon these foundational methods.
The Synthesis of Quinazolinones: A Privileged Scaffold
Quinazolinones are a prominent class of nitrogen-containing heterocyles that form the structural core of numerous bioactive compounds, exhibiting activities ranging from anticancer to anti-inflammatory and anticonvulsant.[4] The fusion of a pyrimidine ring to a benzene core creates a rigid and planar system ideal for interacting with biological targets.[5] this compound serves as an excellent precursor for 7-methoxy-substituted quinazolinones, a substitution pattern found in several pharmacologically relevant molecules.
Mechanistic Rationale: The Power of Microwave-Assisted Synthesis
A highly efficient and modern approach to quinazolinone synthesis involves the microwave-assisted reaction of an anthranilate with a suitable nitrogen and carbon source.[6][7] One common strategy is the reaction with isocyanates. The reaction proceeds via an initial nucleophilic attack of the amino group of the anthranilate onto the electrophilic carbon of the isocyanate. This forms a urea intermediate which, under thermal or microwave conditions, undergoes an intramolecular cyclization. The amino group attacks the ester carbonyl, leading to the elimination of methanol and the formation of the quinazolinedione ring system.[8]
Microwave irradiation dramatically accelerates this process, often reducing reaction times from hours to mere minutes and improving yields by ensuring rapid, uniform heating.[4][9] This technology is particularly advantageous for high-throughput synthesis and library generation in drug discovery efforts.[8]
Caption: Reaction pathway for the synthesis of quinazolinediones.
Protocol 1.1: Microwave-Assisted Synthesis of 3-Aryl-7-methoxy-2,4(1H,3H)-quinazolinediones
This protocol describes a general procedure for the reaction of this compound with various isocyanates under microwave irradiation.[8]
Materials:
-
This compound
-
Substituted Aryl Isocyanate (e.g., Phenyl isocyanate)
-
Dimethyl Sulfoxide (DMSO)/Water mixture (e.g., 4:1)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave Synthesizer
Procedure:
-
To a 10 mL microwave vial, add this compound (1.0 mmol, 181.2 mg).
-
Add the substituted aryl isocyanate (1.1 mmol).
-
Add 5 mL of a DMSO/Water (4:1) solvent mixture to the vial.
-
Seal the vial with a pressure cap.
-
Place the vial in the microwave synthesizer cavity.
-
Irradiate the mixture at 150°C for 15-20 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 3-Aryl-7-methoxy-2,4(1H,3H)-quinazolinedione.
-
The product can be further purified by recrystallization from ethanol if necessary.
Data Summary:
| Reactant 2 (Isocyanate) | Temperature (°C) | Time (min) | Typical Yield |
| Phenyl isocyanate | 150 | 15 | >90% |
| 4-Chlorophenyl isocyanate | 150 | 15 | >92% |
| 4-Methoxyphenyl isocyanate | 150 | 20 | >88% |
The Synthesis of Acridones: Accessing Bioactive Polycycles
Acridones are tricyclic heterocyclic compounds known for a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[10][11] The core structure consists of a dibenzopyridine skeleton with a carbonyl group. The synthesis of these complex scaffolds can be challenging, but methods utilizing aryne chemistry provide an elegant and efficient route.
Mechanistic Rationale: The Aryne Coupling Pathway
The synthesis of acridones from this compound can be achieved through a coupling reaction with a benzyne intermediate.[10] Benzyne is a highly reactive species generated in situ, typically from an o-(trimethylsilyl)aryl triflate precursor in the presence of a fluoride source like cesium fluoride (CsF).
The reaction is believed to proceed via a two-step sequence:
-
N-Arylation: The amino group of the anthranilate acts as a nucleophile, attacking the benzyne intermediate to form an N-phenyl anthranilate derivative.
-
Intramolecular Cyclization: The newly formed N-aryl bond positions the ester group for an intramolecular nucleophilic acylation (a Friedel-Crafts-type reaction) onto the adjacent aromatic ring, followed by elimination of methanol, to form the tricyclic acridone core.[12][13]
This method is powerful as it allows for the convergent assembly of the acridone skeleton from two distinct aromatic precursors, enabling significant structural diversity.
Caption: Aryne-mediated synthesis of acridone derivatives.
Protocol 2.1: Aryne-Mediated Synthesis of Methoxy-Substituted Acridones
This protocol is adapted from the general methodology for synthesizing xanthones and acridones via aryne coupling.[10]
Materials:
-
This compound
-
o-(Trimethylsilyl)phenyl triflate (aryne precursor)
-
Cesium Fluoride (CsF), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon.
-
Add anhydrous cesium fluoride (4.0 mmol) to the flask.
-
In a separate vial, dissolve this compound (1.0 mmol, 181.2 mg) and o-(trimethylsilyl)phenyl triflate (1.2 mmol) in anhydrous acetonitrile (10 mL).
-
Using a syringe, add the solution of the anthranilate and aryne precursor to the Schlenk flask containing CsF.
-
Heat the reaction mixture to 65°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired acridone product.
Conceptual Pathways to Benzodiazepines
1,4-Benzodiazepines are a famous class of psychoactive drugs, valued for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of this seven-membered heterocyclic system from anthranilic acid derivatives is a well-established field.[14][15] While direct protocols starting from this compound are less commonly detailed, the known reactivity of the anthranilate core allows for the design of a logical and feasible synthetic strategy.
Conceptual Rationale: Acylation and Intramolecular Cyclization
A plausible route to a 1,4-benzodiazepine-2,5-dione scaffold involves a two-step sequence starting with the N-acylation of this compound, followed by an intramolecular cyclization.
-
N-Acylation: The starting anthranilate can be acylated at the amino group using an α-haloacetyl chloride (e.g., chloroacetyl chloride) in the presence of a base. This reaction forms an N-acylated intermediate.
-
Intramolecular Amination/Cyclization: The subsequent step would involve introducing a second amine, which displaces the α-halide. The resulting intermediate, now containing a side chain with a terminal amino group, can undergo intramolecular cyclization where the new amine attacks the ester carbonyl, displacing methanol and forming the seven-membered benzodiazepine ring.
This conceptual workflow illustrates how the inherent reactivity of the functional groups in this compound can be strategically employed to construct more complex heterocyclic systems.
Caption: Conceptual pathway for the synthesis of a benzodiazepine scaffold.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its pre-installed functional handles—the nucleophilic amine, the cyclization-ready ester, and the electronically-influential methoxy group—provide a robust platform for the construction of quinazolinones, acridones, and potentially benzodiazepines. The protocols and conceptual frameworks presented in these notes, particularly those enhanced by modern techniques like microwave synthesis, offer reliable and efficient pathways for accessing these valuable molecular architectures. By understanding the underlying mechanistic principles, researchers can further expand the synthetic utility of this readily available starting material to accelerate innovation in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The role of methoxy group in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one in the gas phase and condensed phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Item - Synthesis of heterocycles from anthranilic acid and its derivatives - Karolinska Institutet - Figshare [openarchive.ki.se]
Application Notes & Protocols: Protecting Group Strategies for the Amino Group of Methyl 2-amino-4-methoxybenzoate
<
Introduction
Methyl 2-amino-4-methoxybenzoate is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility often hinges on the selective functionalization of the aromatic ring or modification of the methyl ester. However, the presence of the nucleophilic and basic amino group can interfere with many desired transformations.[1] To circumvent this, the amino group must be temporarily masked with a protecting group. This guide provides an in-depth analysis of protecting group strategies for the amino group of this compound, offering detailed protocols and the rationale behind their application for researchers, scientists, and drug development professionals.
The selection of an appropriate protecting group is paramount and should be guided by several key principles:
-
Ease of Introduction: The protecting group should be introduced in high yield under mild conditions that do not affect the ester or methoxy functionalities.
-
Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.
-
Ease of Removal: The deprotection step should also be high-yielding and occur under conditions that leave the rest of the molecule intact.
-
Orthogonality: In complex syntheses with multiple protecting groups, it is crucial to choose groups that can be removed independently of one another.[2][3][4] This is known as an orthogonal protecting group strategy.[2][3][4]
This document will focus on three widely used and effective protecting groups for anilines: the tert-butyloxycarbonyl (Boc) group, the benzyloxycarbonyl (Cbz) group, and the acetyl (Ac) group.
Selecting the Right Protecting Group: A Comparative Overview
The choice of protecting group depends heavily on the planned synthetic route. The electron-donating nature of the methoxy group and the amino group itself increases the electron density of the aromatic ring, making the amino group highly nucleophilic. This must be considered when selecting protection and deprotection conditions.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Orthogonality Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl) | Base-stable, stable to hydrogenolysis | Orthogonal to Cbz (removed by hydrogenolysis) and Ac (removed by base/acid hydrolysis) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Acid-stable, base-stable | Orthogonal to Boc (removed by acid) |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Basic or Acidic Hydrolysis | Stable to hydrogenolysis | Less orthogonal, as removal conditions can affect other labile groups. |
Section 1: The tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability towards a wide range of nucleophilic and basic conditions.[5][6][7]
Rationale for Use
The Boc group is an excellent choice when subsequent reactions involve basic conditions, organometallic reagents, or nucleophilic attack. Its removal under acidic conditions provides a clean and efficient deprotection pathway.[3][5]
Experimental Protocols
Protocol 1.1: Boc Protection of this compound
This protocol describes the protection of the amino group using di-tert-butyl dicarbonate.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in THF or DCM (approx. 0.2 M).
-
Add triethylamine (1.2 equiv.).
-
To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude N-Boc protected product, which can be purified by column chromatography or recrystallization.
-
Protocol 1.2: Deprotection of N-Boc-Methyl 2-amino-4-methoxybenzoate
The Boc group is typically removed under acidic conditions.[3][5]
-
Materials:
-
N-Boc-methyl 2-amino-4-methoxybenzoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the N-Boc protected compound (1.0 equiv.) in DCM (approx. 0.2 M).
-
Add trifluoroacetic acid (5-10 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
Caption: Workflow for Boc protection and deprotection.
Section 2: The Benzyloxycarbonyl (Cbz) Group
The Cbz group, introduced by Bergmann and Zervas, is another cornerstone of amine protection, particularly in peptide synthesis.[8][9] It is stable to both acidic and basic conditions, making it a valuable orthogonal partner to the acid-labile Boc group.[3][8]
Rationale for Use
The Cbz group is ideal for syntheses that require acidic or basic reaction conditions where a Boc group would be cleaved. Its removal by catalytic hydrogenolysis is a very mild method that often preserves other sensitive functional groups.[3][8]
Experimental Protocols
Protocol 2.1: Cbz Protection of this compound
This protocol outlines the Cbz protection using benzyl chloroformate under Schotten-Baumann conditions.[8][10]
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate or Sodium bicarbonate
-
Dioxane or Acetone and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in a mixture of dioxane (or acetone) and water (e.g., 1:1 v/v).
-
Add sodium carbonate (2.0 equiv.) and cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 equiv.) dropwise while stirring vigorously, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.
-
Add water to dissolve the salts and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2.2: Deprotection of N-Cbz-Methyl 2-amino-4-methoxybenzoate
The Cbz group is most commonly removed by catalytic hydrogenolysis.[8][11][12]
-
Materials:
-
N-Cbz-methyl 2-amino-4-methoxybenzoate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
-
-
Procedure:
-
Dissolve the N-Cbz protected compound (1.0 equiv.) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care while wet.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[10]
-
Caption: Workflow for Cbz protection and deprotection.
Section 3: The Acetyl (Ac) Group
Acetylation is a classical method for protecting amines.[13] The resulting acetamide is significantly less nucleophilic and basic than the parent amine.[14]
Rationale for Use
The acetyl group is a simple, inexpensive protecting group that is stable to neutral and mildly acidic or basic conditions, as well as to catalytic hydrogenation. It is a good choice for short synthetic sequences where harsh hydrolytic conditions for deprotection are tolerable in the final step.
Experimental Protocols
Protocol 3.1: Acetyl Protection of this compound
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in DCM.
-
Add pyridine (1.2 equiv.) and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2x) to remove pyridine.
-
Wash with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-acetylated product.
-
Protocol 3.2: Deprotection of N-Acetyl-Methyl 2-amino-4-methoxybenzoate
Removal of the acetyl group is typically achieved by hydrolysis under acidic or basic conditions.[15]
-
Materials:
-
N-Acetyl-methyl 2-amino-4-methoxybenzoate
-
6 M Hydrochloric acid (HCl) or 15% aqueous Sodium Hydroxide (NaOH)
-
Methanol or Ethanol (as a co-solvent)
-
-
Procedure (Acidic Hydrolysis):
-
Suspend the N-acetylated compound (1.0 equiv.) in 6 M HCl.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., NaOH pellets or concentrated aqueous NaOH) to pH > 8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
-
Conclusion
The strategic protection and deprotection of the amino group in this compound are critical for its successful application in multistep organic synthesis. The choice between Boc, Cbz, and acetyl protecting groups should be made based on the specific requirements of the synthetic route, with careful consideration of orthogonality and functional group compatibility. The protocols provided in this guide offer reliable methods for the application and removal of these essential protecting groups, empowering researchers to navigate complex synthetic challenges.
References
-
Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2015, February 21). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2020, June 17). Recent Advances in the Protection of Amine Functionality: A Review. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines a. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
SlideShare. (n.d.). Protection for the AMINE.pptx. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Retrieved from [Link]
-
National Institutes of Health. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Amino Acid-Protecting Groups. Retrieved from [Link]
-
RSC Publishing. (2021, April 28). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
askIITians. (2025, March 4). Give reasons for the following.Acetylation of aniline reduces its activation effect. Retrieved from [Link]
-
PubMed. (n.d.). Novel benzamides as selective and potent gastrokinetic agents. III. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
YouTube. (2020, September 11). Acetylation of aniline. Retrieved from [Link]
-
ResearchGate. (2012, July 5). Removing an acetyl group from NH?. Retrieved from [Link]
-
ResearchGate. (n.d.). entry 5). Anilines with electron-withdrawing groups (entries 4 and 6). Retrieved from [Link]
-
Attaching Boc Protecting Groups With BOC-ON. (n.d.). Technical Support Information Bulletin 1184. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (2019, November 19). Retrieved from [Link]
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Application Notes and Protocols: The Versatility of Methyl 2-amino-4-methoxybenzoate in Diazotization and Subsequent Synthetic Transformations
<
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. Methyl 2-amino-4-methoxybenzoate stands as a valuable and versatile building block, offering multiple reactive sites for molecular elaboration.[1] Its primary amino group, ortho to a methoxy substituent and a methyl ester, presents a unique electronic and steric environment that influences its reactivity. This guide provides an in-depth exploration of the diazotization of this compound and the subsequent utility of the resulting diazonium salt in a variety of powerful synthetic transformations. These reactions are pivotal in the synthesis of diverse organic compounds, including dyes, pharmaceuticals, and other specialty chemicals.[2][3]
This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, field-proven protocols for these critical synthetic operations.
Core Principles: The Diazotization of Aromatic Amines
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[4][5] This transformation proceeds through the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][6][7] The resulting diazonium salt contains the diazonium group (-N₂⁺), an excellent leaving group as dinitrogen gas (N₂), making it a highly versatile intermediate for a wide array of subsequent reactions.[8][9]
The stability of the arenediazonium salt is a critical factor. While aliphatic diazonium salts are notoriously unstable, their aromatic counterparts exhibit greater stability, particularly at low temperatures (0-5 °C), due to the delocalization of the positive charge over the aromatic ring through resonance.[5][10][11] The nature of the counter-ion also significantly impacts stability, with larger, non-nucleophilic anions like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻) conferring greater stability than smaller ions like chloride (Cl⁻).[6][12][13]
Mechanism of Diazotization
The reaction mechanism involves several key steps:
-
Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated and subsequently loses a molecule of water to form the nitrosonium ion (NO⁺), the key electrophile in the reaction.
-
N-Nitrosation: The primary amino group of this compound acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.
-
Tautomerization and Dehydration: A series of proton transfers and tautomerization steps lead to the formation of a diazonium ion precursor, which then eliminates a molecule of water to yield the final arenediazonium salt.
References
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- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
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The Strategic Utility of Methyl 2-amino-4-methoxybenzoate and Its Isomers as Core Intermediates in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Abstract
This comprehensive technical guide delineates the pivotal role of methyl 2-amino-4-methoxybenzoate and its structural isomer, methyl 4-amino-2-methoxybenzoate, as versatile chemical intermediates in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). These scaffolds, characterized by a strategically substituted benzene ring containing amino, methoxy, and methyl ester functionalities, offer a robust platform for the construction of complex heterocyclic systems central to the efficacy of numerous therapeutic agents. This document provides an in-depth exploration of their physicochemical properties, detailed, field-proven protocols for their application in the synthesis of notable APIs such as Gefitinib, Metoclopramide, and Lenvatinib, and a discussion of the chemical principles underpinning these synthetic transformations. The protocols are presented with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathways.
Introduction: The Architectural Significance of Substituted Anthranilates in Medicinal Chemistry
This compound (and its isomers) belongs to the family of anthranilic acid esters, which are foundational building blocks in contemporary drug discovery and development.[1][2] The specific arrangement of the amino, methoxy, and methyl ester groups on the aromatic ring provides a unique combination of nucleophilic and electrophilic centers, allowing for a diverse range of chemical modifications.[3] The amino group serves as a potent nucleophile, ideal for the formation of amides, ureas, and for participating in cyclization reactions to form heterocyclic systems. The methoxy group, an electron-donating entity, influences the reactivity of the aromatic ring and can play a crucial role in the binding of the final API to its biological target. The methyl ester provides a handle for further functionalization, such as conversion to amides or other ester derivatives.
This guide will focus on the practical application of these intermediates, providing researchers, scientists, and drug development professionals with a detailed understanding of their synthetic utility.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of these intermediates is paramount for their effective use in synthesis, including process optimization and quality control.
Table 1: Physicochemical Properties of this compound and Isomers
| Property | This compound | Methyl 4-amino-2-methoxybenzoate |
| CAS Number | 50413-30-4 | 27492-84-8 |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol | 181.19 g/mol |
| Appearance | Solid | White to off-white crystalline powder |
| Melting Point | Not specified in search results | 155-159 °C |
| Solubility | Soluble in many organic solvents | Good solubility in ethanol and methanol; limited in water[3] |
Spectroscopic Data:
Characterization of these intermediates is crucial to ensure their purity and identity before use in multi-step syntheses. Below is a summary of expected spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Peaks/Shifts |
| ¹H NMR | Data available from various suppliers, typically showing signals for aromatic protons, methoxy protons, and methyl ester protons.[3][4] |
| ¹³C NMR | Expected signals for aromatic carbons, carbonyl carbon, and methoxy/methyl ester carbons.[4] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-O stretching (ether and ester), and aromatic C-H stretching.[5] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound.[6] |
Application in API Synthesis: Detailed Protocols and Mechanistic Insights
The true value of this compound and its isomers lies in their application as key building blocks for APIs. The following sections provide detailed protocols for the synthesis of three prominent drugs, emphasizing the rationale behind each synthetic step.
Synthesis of Gefitinib: An EGFR Inhibitor for Cancer Therapy
Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer. A common synthetic route involves the construction of the quinazoline core from a substituted anthranilate.
Workflow for Gefitinib Synthesis:
Caption: Synthetic workflow for Gefitinib from this compound.
Experimental Protocol:
Part 1: Synthesis of 6-Methoxyquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq.) and formamidine acetate (1.5 eq.) in ethanol (10 volumes).[7]
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-methoxyquinazolin-4(3H)-one.
Causality and Insights: Formamidine acetate serves as the source of the two additional carbon atoms and one nitrogen atom required to form the pyrimidine ring of the quinazolinone core. The reaction proceeds via an initial condensation between the amino group of the anthranilate and formamidine, followed by an intramolecular cyclization and elimination of ammonia and water.[8][9]
Part 2: Synthesis of 4-Chloro-6-methoxyquinazoline
-
Reaction Setup: In a fume hood, carefully add 6-methoxyquinazolin-4(3H)-one (1.0 eq.) to thionyl chloride (SOCl₂) (5-10 volumes). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux for 3-4 hours. The reaction should be performed under anhydrous conditions.
-
Work-up and Isolation: After cooling, carefully remove the excess thionyl chloride under reduced pressure. To the residue, add ice-cold water and basify with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-6-methoxyquinazoline.
Causality and Insights: Thionyl chloride is a classic reagent for converting the hydroxyl group of the quinazolinone (in its tautomeric form) into a chloro group, which is a good leaving group for the subsequent nucleophilic aromatic substitution. DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with SOCl₂, which is a more reactive chlorinating agent.[10][11][12]
Part 3: Synthesis of Gefitinib
-
Reaction Setup: Dissolve 4-chloro-6-methoxyquinazoline (1.0 eq.) and 3-chloro-4-fluoroaniline (1.1 eq.) in isopropanol (10 volumes).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture. The product, Gefitinib hydrochloride, will precipitate. Filter the solid, wash with cold isopropanol, and dry. The free base can be obtained by neutralization with a suitable base.
Causality and Insights: This is a nucleophilic aromatic substitution reaction where the amino group of 3-chloro-4-fluoroaniline attacks the C4 position of the quinazoline ring, displacing the chloride ion.
Synthesis of Metoclopramide: A Dopamine Receptor Antagonist
Metoclopramide is used to treat nausea and vomiting. Its synthesis often utilizes methyl 4-amino-2-methoxybenzoate as a starting material.
Workflow for Metoclopramide Synthesis:
Caption: Conceptual synthetic workflow for Lenvatinib.
Experimental Protocol (Conceptual):
Part 1: Synthesis of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea
-
Reaction Setup: React 4-amino-3-chlorophenol with phenyl chloroformate in the presence of a base to form the corresponding phenyl carbamate. [13]2. Reaction: The intermediate phenyl carbamate is then reacted with cyclopropylamine to form the urea derivative. [14] Causality and Insights: This two-step, one-pot reaction efficiently forms the urea linkage. Phenyl chloroformate acts as a phosgene equivalent to activate the amino group, which is then displaced by cyclopropylamine.
Part 2: Synthesis of Lenvatinib
-
Reaction Setup: In a suitable solvent like DMSO, combine 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.0 eq.), 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq.), and a base such as potassium carbonate. [15][16]2. Reaction: Heat the mixture to an elevated temperature (e.g., 100-120 °C) for several hours.
-
Work-up and Isolation: After completion, the reaction is cooled and poured into water to precipitate the crude Lenvatinib. The product can then be purified by recrystallization.
Causality and Insights: This is a nucleophilic aromatic substitution where the phenoxide, generated in situ by the base, displaces the chloride on the quinoline ring to form the ether linkage of Lenvatinib.
Safety and Handling
This compound and its isomers are chemical reagents and should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. * Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust.
Conclusion
This compound and its isomers are indispensable intermediates in the pharmaceutical industry. Their unique structural features provide a versatile platform for the synthesis of a wide range of APIs, including those with complex heterocyclic cores. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize these valuable building blocks in their synthetic endeavors. A thorough understanding of the underlying chemical principles is key to optimizing reaction conditions, improving yields, and ensuring the efficient production of life-saving medicines.
References
-
Qingmu Pharmaceutical. (2024, August 7). Synthesis Methods of Lenvatinib Mesylate API. [Link]
-
PubChem. Methyl 4-amino-o-anisate. [Link]
-
J-Stage. A New Industrial Synthesis of Metoclopramide. [Link]
-
Justia Patents. Process for the preparation of lenvatinib. [Link]
-
Journal of Chemical Technology. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. [Link]
- Google Patents.
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Reddit. (2018, February 11). SOCl2 mechanism. [Link]
-
MDPI. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. [Link]
-
Chemistry Stack Exchange. (2016, March 22). Chlorination by SOCl2 vs SO2Cl2. [Link]
-
SpectraBase. Methyl 4-amino-2-methoxybenzoate - Optional[MS (GC)] - Spectrum. [Link]
-
Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. [Link]
-
ARKAT USA, Inc. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]
-
The Royal Society of Chemistry. Table of Contents. [Link]
-
PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
-
DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
-
Dove Medical Press. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. [Link]
Sources
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER(50413-30-4) 1H NMR spectrum [chemicalbook.com]
- 4. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum [chemicalbook.com]
- 5. Methyl 4-amino-o-anisate | C9H11NO3 | CID 168705 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents [mdpi.com]
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- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct [jchemtech.com]
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- 13. patents.justia.com [patents.justia.com]
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- 16. CN104876864A - Preparation method of lenvatinib - Google Patents [patents.google.com]
The Strategic Application of Methyl 2-amino-4-methoxybenzoate in One-Pot Syntheses of Bioactive Heterocycles
Introduction: The Versatility of a Substituted Anthranilate
In the landscape of medicinal chemistry and drug development, the efficient construction of complex molecular scaffolds is paramount. Methyl 2-amino-4-methoxybenzoate (CAS No: 50413-30-4), a substituted anthranilic acid ester, represents a highly valuable and versatile building block.[1] Its unique arrangement of a nucleophilic amino group, an ester, and an electron-donating methoxy group on an aromatic ring makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds, particularly those with established pharmacological relevance.[1] This application note provides an in-depth guide to the strategic use of this intermediate in one-pot synthesis protocols, focusing on the construction of quinazolinone frameworks.
The pursuit of one-pot reactions and multicomponent reactions (MCRs) is driven by the principles of green chemistry and the need for rapid library synthesis.[2] By combining multiple reaction steps into a single operation, these protocols reduce solvent waste, minimize purification steps, and save significant time and resources, making them highly desirable in both academic and industrial research.[2] This guide will detail a representative one-pot protocol, explain the underlying mechanistic principles, and provide the technical insights necessary for its successful implementation and adaptation.
Core Application: One-Pot Synthesis of Substituted 2,3-Dihydroquinazolin-4(1H)-ones
One of the most powerful applications of this compound is in the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This class of compounds is recognized as a "privileged scaffold" in drug design, forming the core of numerous biologically active agents.[3] The one-pot reaction typically involves the condensation of the anthranilate, an aldehyde, and a primary amine.
Mechanistic Rationale and Causality
The success of this one-pot synthesis hinges on a cascade of sequential reactions that proceed efficiently under the same conditions. The process is typically initiated by the formation of an imine from the condensation of the aldehyde and the primary amine. Concurrently, the this compound can also form an imine with the aldehyde. The key cyclization step involves the nucleophilic attack of the anthranilate's amino group onto the imine carbon, followed by an intramolecular aminolysis where the primary amine displaces the methoxy group of the ester to form the stable six-membered heterocyclic ring. The use of a Lewis or Brønsted acid catalyst is often crucial to activate the carbonyl and imine groups, thereby accelerating the condensation and cyclization steps.
Caption: Workflow for the three-component synthesis.
Detailed Experimental Protocol: Three-Component Synthesis of a 7-Methoxy-2,3-dihydroquinazolin-4(1H)-one Derivative
This protocol describes a general procedure for the synthesis of a 7-methoxy-2,3-dihydroquinazolin-4(1H)-one derivative via a one-pot, three-component reaction.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., Benzaldehyde)
-
Primary amine (e.g., Aniline)
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TSA) or a Lewis acid like Sc(OTf)₃)
-
Solvent (e.g., Ethanol, Acetonitrile, or Toluene)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of the limiting reagent). Begin stirring to dissolve the starting material.
-
Sequentially add the aldehyde (1.1 eq.) and the primary amine (1.1 eq.) to the flask.
-
Catalyst Introduction: Add a catalytic amount of p-TSA (0.1-0.2 eq.). The use of a catalyst is crucial for driving the reaction to completion by facilitating imine formation and cyclization.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and maintain for 4-12 hours. The progress of the reaction should be monitored by TLC by observing the consumption of the starting materials.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., cold ethanol) to remove soluble impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure 2,3-dihydroquinazolin-4(1H)-one derivative.
Self-Validating System & Trustworthiness
This protocol is designed to be self-validating. The formation of the desired product can be readily confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the characteristic methyl ester singlet (~3.8-3.9 ppm) from the starting material and the appearance of new signals corresponding to the protons at the C2 position of the quinazolinone ring. The final product's melting point should be sharp, indicating high purity.
Quantitative Data and Substrate Scope
The yields of this one-pot reaction are generally moderate to good, depending on the specific substrates used. The table below provides an illustrative summary of expected outcomes with different aldehydes.
| Entry | Aldehyde (R¹) | Amine (R²) | Typical Catalyst | Solvent | Expected Yield Range |
| 1 | Benzaldehyde | Aniline | p-TSA | Ethanol | 75-85% |
| 2 | 4-Chlorobenzaldehyde | Aniline | Sc(OTf)₃ | Acetonitrile | 80-90% |
| 3 | 4-Methoxybenzaldehyde | Cyclohexylamine | p-TSA | Ethanol | 70-80% |
| 4 | Isobutyraldehyde | Benzylamine | p-TSA | Toluene | 65-75% |
Mechanistic Visualization
The reaction proceeds through a well-defined cascade of intermediates. The following diagram illustrates the key mechanistic steps involved in the formation of the dihydroquinazolinone ring.
Caption: Key mechanistic steps in the one-pot synthesis.
Conclusion and Future Outlook
This compound is an exemplary building block for the efficient, one-pot synthesis of complex heterocyclic structures. The three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones demonstrates the power of MCRs to rapidly generate libraries of compounds with high potential for biological activity. By understanding the underlying mechanisms and experimental parameters, researchers can leverage this versatile intermediate to accelerate the discovery of novel therapeutic agents. The principles outlined in this guide can be extended to other multicomponent reactions and the synthesis of a wide variety of other heterocyclic systems.
References
-
ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Available at: [Link]
- Reddy, V. P., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39.
- Byrne, A. J., et al. (2016). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- Kankala, S., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic & Medicinal Chemistry, 62, 116738.
- Patel, M. B., et al. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
- Al-Rashida, M., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.
- Majumdar, P., et al. (2014). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 4(44), 23156-23199.
-
ResearchGate. (n.d.). Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. Available at: [Link]
- Rani, P. S., et al. (2022). One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation.
- Qui, C., et al. (n.d.). S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). aws.amazon.com.
-
De Gruyter. (2025). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Available at: [Link]
-
ResearchGate. (2009). A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate. Available at: [Link]
-
IntechOpen. (2022). Multicomponent Reactions in Organic Synthesis Pursuits. Available at: [Link]
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- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Common side products in "Methyl 2-amino-4-methoxybenzoate" acylation reactions
Welcome to the technical support guide for the acylation of Methyl 2-amino-4-methoxybenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the N-acylation of this versatile building block. Here, we will explore the causality behind side product formation and offer field-proven strategies to optimize your reaction outcomes.
Introduction: The Target Reaction
The acylation of this compound is a fundamental transformation aimed at converting the primary amino group into an amide. This is a crucial step in the synthesis of a wide range of pharmaceutical intermediates and fine chemicals. The desired reaction proceeds via nucleophilic attack of the amino group on an acylating agent, such as an acyl chloride or anhydride.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
A1: The most common side product in the acylation of primary anilines is the di-acylated product. This occurs when the initially formed amide is further acylated. This is particularly prevalent when using highly reactive acylating agents or an excess of the acylating agent. To prevent this, carefully control the stoichiometry of your reagents and consider a slower addition of the acylating agent at a reduced temperature.
Q2: I'm observing poor conversion of my starting material, even with a stoichiometric amount of acylating agent. What could be the issue?
A2: In N-acylation reactions that produce an acidic byproduct (e.g., HCl from an acyl chloride), the acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1] It is essential to include a base, such as pyridine or triethylamine, to scavenge the acid produced and maintain the nucleophilicity of the aniline.
Q3: Can the acylation occur at the methoxy or ester groups?
A3: Under standard N-acylation conditions, reaction at the methoxy or ester groups is highly unlikely. The amino group is significantly more nucleophilic than the oxygen of the methoxy ether or the ester carbonyl.[2] O-acylation would require much harsher conditions, and even then, N-acylation would be the predominant pathway.[3][4]
Q4: Is it possible to achieve C-acylation on the aromatic ring instead of N-acylation?
A4: Direct C-acylation (a Friedel-Crafts reaction) on anilines is generally unsuccessful. The basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution.[1][5] To achieve C-acylation, the amino group must first be protected, for example, by converting it to an acetanilide.[6][7]
Troubleshooting Guide: Common Side Products and Solutions
Issue 1: Formation of the Di-acylated Side Product
The formation of the N,N-diacyl-aniline is a common challenge, arising from the further reaction of the initially formed mono-acylated product with the acylating agent.
Mechanistic Insight: The nitrogen of the newly formed amide still possesses a lone pair of electrons, and while it is less nucleophilic than the starting aniline, it can still react, especially with highly reactive acylating agents or in the presence of an excess of the acylating agent.
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully add no more than 1.0 equivalent of the acylating agent. It is often beneficial to use a slight excess of the aniline (e.g., 1.05 equivalents) to ensure the complete consumption of the acylating agent.
-
Controlled Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acylation.
-
Choice of Acylating Agent: If di-acylation is persistent, consider using a less reactive acylating agent. For example, an acid anhydride may be less prone to di-acylation than the corresponding acyl chloride.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is consumed.
| Parameter | Standard Condition | Optimized Condition for Mono-acylation |
| Stoichiometry (Aniline:Acylating Agent) | 1:1.1 | 1.05:1.0 |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Addition of Acylating Agent | Rapid | Slow, dropwise addition |
| Base | Pyridine or Triethylamine | Pyridine or Triethylamine |
Issue 2: Unreacted Starting Material
The presence of unreacted this compound after the reaction is complete often points to the deactivation of the starting material.
Mechanistic Insight: Acylating agents like acyl chlorides produce one equivalent of HCl. This acid will protonate the basic amino group of the starting material, forming an anilinium salt. The positively charged nitrogen is no longer nucleophilic, effectively halting the reaction.
Troubleshooting Protocol:
-
Inclusion of a Base: Always include at least one equivalent of a non-nucleophilic base, such as pyridine or triethylamine, in the reaction mixture. The base will neutralize the acid byproduct, preventing the protonation of the starting aniline.
-
Order of Addition: It is often advantageous to dissolve the aniline and the base in the solvent before the slow addition of the acylating agent.
-
Choice of Base: For sensitive substrates, a milder base like diisopropylethylamine (DIPEA) can be used.
Reaction Pathways
The following diagram illustrates the desired mono-acylation pathway and the competing pathway leading to the di-acylated side product.
Caption: Desired vs. side reaction pathways.
Experimental Protocol: Optimized N-Acetylation
This protocol provides a step-by-step method for the N-acetylation of this compound, designed to minimize side product formation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and pyridine (1.1 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.05 eq) dropwise to the cooled solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue to stir for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
References
-
Chemistry LibreTexts. (2019, June 5). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Retrieved from [Link]
-
Sciencemadness.org. (2021, January 9). Friedel-Crafts acylation of anilides. Retrieved from [Link]
-
Filo. (2025, November 17). Explain why the acylation of aniline is not possible. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O-acylation? Retrieved from [Link]
-
Pediaa.Com. (2020, November 2). Difference Between O Acylation and N Acylation. Retrieved from [Link]
-
Brainly.in. (2021, August 29). What is the difference between O acylation and N acylation? Retrieved from [Link]
Sources
Technical Support Center: Purification of Methyl 2-amino-4-methoxybenzoate Derivatives by Recrystallization
Welcome to the technical support center for the purification of Methyl 2-amino-4-methoxybenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the recrystallization of this important class of chemical intermediates. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), achieving high purity is paramount.[1][2][3] This resource synthesizes established crystallization principles with practical, field-proven insights to help you overcome common purification challenges.
Understanding the Molecule and the Process
This compound and its structural isomers, such as Methyl 4-amino-2-methoxybenzoate, are crystalline solids at room temperature.[1] Their structure, featuring an aromatic ring with amino, methoxy, and methyl ester groups, dictates their solubility and potential for impurity formation.[1][2] Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and impurities in a given solvent system.[4][5][6] The fundamental principle is to dissolve the impure solid in a hot solvent and then allow it to cool, promoting the formation of pure crystals while the impurities remain in the solution.[5][6]
Experimental Protocol: A Foundational Approach to Recrystallization
This protocol provides a general framework for the recrystallization of this compound derivatives. The choice of solvent and specific temperatures will need to be optimized for your specific derivative.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] For this compound derivatives, common choices include ethanol, methanol, or a mixture of ethanol and water.[1][7]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate with a water bath) while stirring. Add the solvent portion-wise until the solid completely dissolves.[8]
-
Decolorization (if necessary): If the solution is colored due to impurities, and the pure compound is known to be colorless or white, add a small amount of activated charcoal to the hot solution and swirl.[7]
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9][10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the recrystallization of this compound derivatives.
Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[9] This is a common issue with organic compounds, including aromatic amines.[9]
-
Causality: This phenomenon often happens when the solution is too concentrated or cooled too quickly.[9] The high concentration of the solute can cause it to come out of solution at a temperature above its melting point in the solvent mixture.
-
Solutions:
-
Reduce Supersaturation: Reheat the solution and add a small amount of additional hot solvent to decrease the concentration.[9][11]
-
Slow Down Cooling: Allow the flask to cool to room temperature more slowly before moving it to an ice bath. Insulating the flask can help.[11]
-
Use a Seed Crystal: If you have a small amount of the pure solid, add a "seed crystal" to the cooled solution to induce crystallization.[9]
-
Scratch the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.[12]
-
Q2: The recovered crystals are still colored (e.g., yellow or brown). How can I improve the color?
A2: Discoloration in aminobenzoate derivatives is often due to the oxidation of the amino group.[7]
-
Causality: The amino group on the aromatic ring is susceptible to oxidation, which can be accelerated by heat and the presence of air.
-
Solutions:
-
Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[7] Be aware that using too much charcoal can lead to a loss of your desired product.
-
Work Under an Inert Atmosphere: If the discoloration is severe, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]
-
Use a Reducing Agent: In some cases, adding a small amount of a reducing agent like sodium hydrosulfite to the cooled solution can help to decolorize it.[13]
-
Q3: The yield of my recrystallization is very low. What are the likely causes and how can I improve it?
A3: A low yield can result from several factors during the recrystallization process.[8]
-
Causality & Solutions:
-
Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your product dissolved even at low temperatures.[8] To remedy this, you can evaporate some of the solvent to re-saturate the solution.[11]
-
Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and flask for the filtration.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize the precipitation of the product.
-
Washing with Warm Solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of the product. Always use ice-cold solvent for washing.[8]
-
Q4: No crystals are forming even after cooling the solution in an ice bath. What should I do?
A4: The absence of crystal formation indicates that the solution is not supersaturated.
-
Causality & Solutions:
-
Solution is Too Dilute: You may have used too much solvent.[12] Gently heat the solution to evaporate some of the solvent and then try cooling it again.[11]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[11][12]
-
Consider a Different Solvent System: If the compound remains highly soluble even at low temperatures, the chosen solvent may not be suitable. An anti-solvent recrystallization might be a better approach.[6][14] In this method, the compound is dissolved in a "good" solvent, and then a "poor" solvent (the anti-solvent) in which the compound is insoluble is slowly added to induce precipitation.[14]
-
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and decision-making, the following diagrams illustrate the recrystallization workflow and a troubleshooting decision tree.
Caption: A typical workflow for the recrystallization of this compound derivatives.
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: What are the best solvents for recrystallizing this compound derivatives?
A: While the optimal solvent depends on the specific derivative, good starting points are polar protic solvents like ethanol and methanol, or a mixture of one of these with water.[1][7] The solubility of this compound is noted in methanol.[15] It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent system for your compound.
Q: How can I assess the purity of my recrystallized product?
A: The purity of your final product can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.[1] For Methyl 4-amino-2-methoxybenzoate, the melting point is reported to be between 155-159 °C.[1]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.
-
Spectroscopic Methods: Techniques like ¹H-NMR, Mass Spectrometry, and HPLC provide detailed information about the structure and purity of the compound.[16]
Q: What are some common impurities I might encounter?
A: Common impurities can include unreacted starting materials from the synthesis, by-products, or degradation products from oxidation.[7] For instance, if the compound was synthesized via the esterification of the corresponding carboxylic acid, unreacted acid may be present.[7]
Q: How should I store the purified this compound?
A: It is recommended to store the purified compound in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from light, moisture, and air, which can cause degradation over time.[7]
References
- Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzo
- Recrystallization (chemistry) | Research Starters - EBSCO. (URL: )
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (URL: )
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Rel
- Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. (URL: )
- Recrystallization Definition, Principle & Purpose - PraxiLabs. (URL: )
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: )
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Public
- Process for purifying p-aminobenzoic - Google P
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Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources - PubMed. (URL: [Link])
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Recrystallization - Single Solvent. (URL: [Link])
-
Recrystallization. (URL: [Link])
- Preparation method of 4-aminobenzoic acid and derivatives thereof - Google P
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Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem. (URL: [Link])
-
3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness Discussion Board. (URL: [Link])
-
Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid - YouTube. (URL: [Link])
-
The Role of this compound in Organic Synthesis. (URL: [Link])
- Method for preparing p-aminobenzoic acid - Google P
-
United States Patent - Googleapis.com. (URL: [Link])
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- 16. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Scale-Up of Methyl 2-amino-4-methoxybenzoate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 2-amino-4-methoxybenzoate. This valuable aromatic ester serves as a key intermediate in medicinal and organic chemistry.[1][2] Scaling its synthesis from the bench to pilot or production scale often introduces challenges that can impact yield, purity, and safety. This guide is designed to provide in-depth, field-proven insights and practical solutions to common issues encountered during scale-up, structured in a direct question-and-answer format.
Overview of Primary Synthetic Routes
Two principal pathways are commonly employed for the synthesis of this compound. The selection of a specific route for scale-up depends on factors such as raw material availability, cost, equipment, and safety infrastructure.
-
Route 1: Catalytic Hydrogenation: This method involves the reduction of the nitro group in the precursor, Methyl 2-methoxy-4-nitrobenzoate, to a primary amine using a catalyst (typically Palladium on carbon) and a hydrogen source.[2][3] This route is often favored for its clean conversion and high yields.[2]
-
Route 2: Fischer Esterification: This classic approach involves the acid-catalyzed esterification of 2-Amino-4-methoxybenzoic acid with methanol.[1][4] The reaction is driven to completion by removing the water formed during the reaction.[2][4]
Route Comparison for Scale-Up
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Fischer Esterification |
| Starting Material | Methyl 2-methoxy-4-nitrobenzoate | 2-Amino-4-methoxybenzoic acid |
| Key Reagents | H₂ gas (or transfer agent), Pd/C | Methanol, Strong Acid (e.g., H₂SO₄) |
| Pros | High yield and purity, clean reaction.[2] | Uses common, inexpensive reagents.[4] |
| Cons | Requires specialized hydrogenation equipment, handling of flammable H₂ gas and pyrophoric catalyst. | Reversible reaction requiring water removal, potentially harsh acidic conditions. |
| Scalability | Excellent with appropriate engineering controls. | Good, but requires efficient water removal (e.g., Dean-Stark or reactive distillation). |
Troubleshooting Guide
This section addresses specific, common problems encountered during synthesis and scale-up.
Problem Area: Low Product Yield
Q: My catalytic hydrogenation reaction (Route 1) is sluggish, incomplete, or fails entirely upon scale-up. What are the likely causes?
A: This is a frequent scale-up challenge related to mass transfer limitations and catalyst activity. Here is a systematic troubleshooting approach:
-
Catalyst Activity & Loading:
-
Causality: The reaction occurs on the catalyst surface. On a larger scale, inefficient stirring can prevent the substrate and hydrogen from reaching these active sites. The catalyst may also be poisoned by impurities (e.g., sulfur or halides) in the starting material or solvent.
-
Solution: Ensure your catalyst is fresh and from a reputable supplier. Perform a small-scale test on the same batch of starting material to confirm catalyst activity. On scale-up, increase agitator speed to ensure the catalyst remains suspended and doesn't settle. Consider increasing catalyst loading from a typical 5 mol% to 5-10 mol% by weight to compensate for potential deactivation and mass transfer effects.[3]
-
-
Hydrogen Delivery:
-
Causality: Insufficient hydrogen pressure or poor gas dispersion in the liquid phase will starve the reaction. What works with a balloon on the bench may not translate to a large reactor.
-
Solution: Ensure the reactor is properly sealed and can maintain the target hydrogen pressure (e.g., 50 psi).[1] Use a reactor equipped with a gas-inducing impeller or a sparging tube to maximize the gas-liquid interface, ensuring hydrogen is dissolved and available for the reaction.
-
-
Solvent Purity:
-
Causality: Water in the solvent can sometimes affect catalyst activity. Other impurities can act as catalyst poisons.
-
Solution: Use an anhydrous grade of solvent, such as methanol.[1] Ensure the starting nitro-compound is free of impurities from its synthesis.
-
Q: My Fischer esterification (Route 2) is not reaching full conversion. How can I improve the yield?
A: Fischer esterification is an equilibrium-limited reaction. To achieve high conversion, the equilibrium must be shifted towards the product side.
-
Water Removal:
-
Causality: Water is a byproduct of the reaction. Its accumulation will push the equilibrium back towards the starting materials, stalling the reaction.
-
Solution: On a lab scale, using a large excess of methanol can effectively drive the reaction. For scale-up, this is often not economical. The most effective method is to remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (like toluene, added to the methanol) to azeotropically remove water.[2]
-
-
Catalyst Choice and Concentration:
-
Causality: A weak or insufficient amount of acid catalyst will result in slow reaction rates.
-
Solution: Use a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[1] Ensure a sufficient catalytic amount is used. If the reaction is still slow, a stoichiometric amount of a reagent like thionyl chloride can be used to first form the acid chloride, which then reacts rapidly with methanol, though this changes the process and cost structure.[4]
-
-
Temperature and Reaction Time:
Problem Area: Purity & Side Reactions
Q: I'm observing significant, colored impurities in my product from the hydrogenation route. What are they and how can I prevent them?
A: The most common byproducts in nitro group reductions are from incomplete reduction.
-
Causality: Under conditions of insufficient hydrogen or catalyst activity, the reduction can stall at intermediate stages, leading to the formation of azoxy and azo compounds.[3] These compounds are often highly colored and can be difficult to remove.
-
Prevention: The key is ensuring efficient and complete reduction. Employ the strategies mentioned for improving yield: ensure high catalyst activity, efficient hydrogen dispersion, and adequate reaction time. Over-reduction of the ester or methoxy group is generally not observed under these conditions.
Q: My final product is consistently yellow or brown, even with high purity by NMR/HPLC. What is the cause?
A: Aromatic amines are susceptible to oxidation, which can produce trace amounts of highly colored impurities.
-
Causality: The amino group (-NH₂) can be easily oxidized by atmospheric oxygen, especially when exposed to heat or light, or in the presence of trace metal catalysts.
-
Solution:
-
Inert Atmosphere: During work-up and isolation, handle the product under an inert atmosphere (nitrogen or argon) where possible.[3]
-
Storage: Store the final product protected from light and air.[2]
-
Purification: If discoloration is an issue, a final purification step such as recrystallization from an ethanol/water mixture or a charcoal treatment can often remove these colored impurities.[3]
-
Problem Area: Work-up & Purification
Q: During the work-up of my Fischer esterification, I have trouble separating my product from the unreacted starting acid.
A: This is a common issue due to the similar structures of the starting material and product.
-
Causality: Both the starting material (2-Amino-4-methoxybenzoic acid) and the product (its methyl ester) contain a basic amino group, but the starting material also has an acidic carboxylic acid group.
-
Solution: After the reaction, concentrate the mixture to remove excess methanol. Redissolve the residue in an organic solvent like ethyl acetate (EtOAc). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][5] The basic wash will deprotonate the acidic starting material, forming a salt that is soluble in the aqueous layer, while the neutral ester product remains in the organic layer.
Q: I am having difficulty achieving good crystal formation during the final recrystallization. What solvent systems are recommended?
A: Finding the right recrystallization solvent is key to obtaining a high-purity, crystalline solid.
-
Recommendation: Based on literature and common practice, an ethanol/water system is often effective.[3] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy (the cloud point). Re-heat gently until the solution is clear again, and then allow it to cool slowly. Other potential solvent systems include ethyl acetate/hexanes or isopropanol.
Scale-Up & Safety FAQs
Q: What are the primary safety concerns when scaling up the catalytic hydrogenation route?
A: This route requires stringent safety protocols.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation equipment must be pressure-rated, properly grounded to prevent static discharge, and operated in a well-ventilated area with hydrogen sensors.
-
Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is dry and saturated with hydrogen. It can spontaneously ignite upon contact with air. The catalyst should always be handled wet (e.g., as a water-wet paste) and never allowed to dry out in the open.[3] Filtration must be done carefully, for example, by filtering through a pad of Celite, ensuring the filter cake is never sucked dry.[3] The collected catalyst should be stored under water before disposal or recovery.
-
Exotherm: Catalytic hydrogenation is an exothermic reaction. On a large scale, the heat generated can be significant. The reactor must have adequate cooling capacity to maintain the target temperature and prevent a thermal runaway.
Q: How can I effectively monitor the reaction progress on a multi-liter scale?
A: Relying solely on reaction time is not advisable for scale-up.
-
Thin-Layer Chromatography (TLC): Still a quick and effective tool. A sample can be taken from the reactor (ensure the system is safely depressurized for hydrogenation), filtered to remove catalyst, and spotted on a TLC plate to visualize the disappearance of the starting material.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately determine the percentage of starting material remaining and detect the formation of byproducts in near real-time. Develop a reliable HPLC method during lab-scale experiments that can be transferred to the production environment.
Detailed Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Catalytic Hydrogenation of Methyl 2-methoxy-4-nitrobenzoate[1][3]
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-methoxy-4-nitrobenzoate (1.0 eq) in methanol (10-15 volumes, e.g., 10-15 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (Nitrogen), carefully add 10% Palladium on carbon (Pd/C, 50% wet) catalyst (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel. Purge the headspace multiple times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-60 psi) and begin vigorous stirring.
-
Monitoring: Maintain the reaction at room temperature. The reaction is exothermic, so monitor the internal temperature and apply cooling if necessary. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing samples by TLC or HPLC.
-
Work-up: Once the reaction is complete, depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of wet Celite to remove the Pd/C catalyst. CRITICAL: Do not allow the filter cake to dry. Wash the filter cake with additional methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Fischer Esterification of 2-Amino-4-methoxybenzoic Acid[1][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-Amino-4-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (15-20 volumes).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., in 30% EtOAc/Hexane) until the starting material spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate and water.
-
Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until the aqueous layer is neutral or slightly basic (pH 7-8). Separate the organic layer.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.[5]
-
Purification: Recrystallize the crude solid from an appropriate solvent system to obtain the pure product.
Troubleshooting Workflow
References
- BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
- BenchChem. (n.d.). Methyl 4-amino-2-methoxybenzoate | 27492-84-8.
- PubMed Central. (n.d.). Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
- Vulcanchem. (n.d.). This compound - 50413-30-4.
- ChemicalBook. (n.d.). Methyl 4-aminobenzoate synthesis.
- Dakenchem. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.
- The University of Liverpool Repository. (n.d.). From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-ba.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Methyl 4-aminobenzoate.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Benzocaine.
Sources
Technical Support Center: Improving Regioselectivity for Methyl 2-amino-4-methoxybenzoate
Welcome to the technical support guide for Methyl 2-amino-4-methoxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges related to reaction regioselectivity, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic outcomes.
Foundational Principles: Understanding the Reactivity of the Ring
Before troubleshooting, it is critical to understand the electronic landscape of this compound. The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the interplay of the three substituents on the benzene ring.
-
-NH₂ (Amino Group at C2): A very strong activating group with a powerful electron-donating resonance effect. It is an ortho, para-director.
-
-OCH₃ (Methoxy Group at C4): A strong activating group, also an ortho, para-director through resonance.[1][2]
-
-COOCH₃ (Methyl Ester at C1): A deactivating group due to its electron-withdrawing inductive and resonance effects. It acts as a meta-director.[3]
The combined influence of these groups creates a highly activated system with specific sites prone to electrophilic attack. The -NH₂ and -OCH₃ groups work synergistically to increase the electron density at the C3 and C5 positions, making them the most nucleophilic sites. The C6 position is sterically hindered and electronically deactivated by the adjacent ester group.
As shown in Figure 1, the C3 and C5 positions are strongly activated. The C5 position is generally favored for substitution due to reduced steric hindrance compared to the C3 position, which is ortho to both the amino and ester groups.
Troubleshooting Guides & FAQs in Electrophilic Aromatic Substitution
This section addresses the most common challenge encountered with this substrate: controlling regioselectivity during electrophilic aromatic substitution, particularly halogenation and nitration.
FAQ 1: Halogenation
Question: I am attempting to brominate this compound with Br₂ in acetic acid and I'm getting a mixture of the 3-bromo and 5-bromo isomers, along with some di-substituted byproducts. How can I selectively synthesize the 5-bromo product?
Answer: This is a classic regioselectivity problem arising from the high activation of the ring. The powerful activating effects of the amino and methoxy groups make the reaction difficult to control, often leading to over-bromination and a mixture of isomers.[4][5]
Core Issue: The -NH₂ group is such a strong activator that reactions with elemental bromine are often too fast and unselective.
Solution Strategy: To improve selectivity for the C5 position, you need to moderate the reactivity of the system. This can be achieved in two primary ways:
-
Use a less reactive brominating agent: N-Bromosuccinimide (NBS) is an excellent alternative to Br₂. It provides a low concentration of electrophilic bromine, which slows down the reaction and allows the inherent steric and electronic preferences to dominate, favoring substitution at the less hindered C5 position.
-
Protect the amino group: The most robust method to control reactivity is to temporarily protect the highly activating amino group as an amide (e.g., an acetamide).[6][7] This significantly tempers its activating ability, preventing polysubstitution and providing excellent regioselectivity. The acetyl group can be easily removed later via hydrolysis.[6]
Troubleshooting Workflow: Improving Selectivity for 5-Bromo Product
Sources
Technical Support Center: Troubleshooting Poor Solubility of Methyl 2-amino-4-methoxybenzoate in Reaction Media
Welcome to the technical support guide for researchers, chemists, and drug development professionals encountering solubility challenges with Methyl 2-amino-4-methoxybenzoate (CAS 50413-30-4). This versatile building block is crucial in the synthesis of fine chemicals and pharmaceutical intermediates[1]. However, its crystalline nature and distinct functional groups often lead to poor solubility in common reaction media, hindering reaction kinetics and overall yield.
This guide provides a structured, causality-driven approach to diagnosing and overcoming these solubility hurdles. While we focus on the user-specified this compound, the principles and techniques discussed are directly applicable to its closely related and more frequently documented isomer, Methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8). Both molecules share the same empirical formula, molecular weight, and key functional groups (an amino group, a methoxy group, and a methyl ester on a benzene ring), leading to similar physicochemical behaviors[1][2].
Part 1: Understanding the Molecule - Physicochemical Profile
Effective troubleshooting begins with understanding the inherent properties of the compound. This compound is a solid at room temperature, and its solubility is governed by the interplay between its polar functional groups and its non-polar aromatic core.
Table 1: Key Physicochemical Properties
| Property | Value (for Methyl 4-amino-2-methoxybenzoate, CAS 27492-84-8) | Significance for Solubility |
| Molecular Formula | C₉H₁₁NO₃[3][4] | Indicates a relatively small molecule with heteroatoms suggesting potential for polarity. |
| Molecular Weight | 181.19 g/mol [3][4] | Higher molecular weight solids often have lower solubility than smaller liquid analogues. |
| Appearance | White to off-white crystalline powder[2] | The crystalline lattice energy must be overcome by solvent-solute interactions for dissolution to occur. |
| Melting Point | 155 - 159 °C[3][4] | A relatively high melting point suggests strong intermolecular forces in the crystal lattice, which can contribute to poor solubility. |
| LogP (n-octanol/water) | 1.419[3] | A positive LogP value indicates a preference for non-polar environments over water, predicting poor aqueous solubility. |
| Known Solubilities | Good in methanol, ethanol; Slightly soluble in chloroform; Limited in water[2][5]. | Provides a starting point for solvent selection, favoring polar organic solvents. |
The core challenge arises from the molecule's dual nature. The amino (-NH₂) and ester (-CO₂CH₃) groups can engage in hydrogen bonding with polar solvents, while the benzene ring and methoxy (-OCH₃) group contribute to its non-polar character. Achieving high solubility requires a solvent system that can effectively solvate all parts of the molecule.
Part 2: Troubleshooting Guide - A Step-by-Step Approach
If you suspect poor solubility is compromising your reaction, this logical workflow will help you diagnose the issue and select an appropriate solution.
Initial Diagnosis Workflow
This decision tree illustrates the logical progression from identifying a potential solubility problem to implementing a solution.
Caption: A logical workflow for troubleshooting solubility issues.
Q1: My reaction is heterogeneous and sluggish. How do I confirm if solubility is the root cause?
Answer: The most direct method is visual inspection. Before initiating the reaction (e.g., before adding a catalyst or second reagent), observe the mixture of this compound in your chosen solvent at the target reaction temperature.
-
Clear Indication of a Problem: You observe solid particles of the starting material that do not dissolve even with stirring. The mixture appears as a suspension or slurry.
-
Confirmation: Take a small, filtered aliquot of the supernatant and analyze it (e.g., by TLC or LCMS) to determine the concentration of the dissolved starting material. A low concentration confirms a solubility-limited system.
Q2: What is the most straightforward first step to improve solubility?
Answer: The most fundamental principle in solubility is "like dissolves like"[6]. Re-evaluating your solvent choice is the primary and most effective first step. The goal is to match the solvent's polarity to that of the solute. Given the molecule's characteristics, polar aprotic solvents are often the best starting point.
Table 2: Solvent Selection Guide for this compound
| Solvent Class | Examples | Rationale & Use Case |
| Polar Aprotic | DMF, DMAc, NMP, DMSO | Highly Recommended. These solvents are excellent at solvating both the polar functional groups and the aromatic ring, making them a strong first choice for achieving high concentrations. |
| Polar Protic | Methanol, Ethanol[2] | Good. Known to be effective solvents. The hydroxyl group can hydrogen-bond with the amine and ester. Solubility may be lower than in polar aprotic solvents, especially at room temperature. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate. Can solvate the aromatic ring well, but are less effective at solvating the polar amine. Often require heating or use as a co-solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform[5] | Moderate to Low. Solubility is often limited. Chloroform is noted to be a slight solvent[5]. Better for non-polar compounds. |
| Hydrocarbons | Toluene, Heptane | Poor. These non-polar solvents cannot effectively solvate the polar functional groups and are generally unsuitable as the primary solvent. |
| Aqueous | Water | Very Poor. The molecule's non-polar surface area and crystalline nature dominate, leading to very limited water solubility[2]. |
Part 3: Advanced Solubility Enhancement Techniques (FAQs)
If changing the primary solvent is not feasible or insufficient, the following techniques can be employed.
FAQ 1: A single solvent isn't working. How can I use a co-solvent system effectively?
Answer: Co-solvency involves blending a solvent in which the compound is poorly soluble (the "bulk" solvent) with a smaller amount of a powerful solvent (the "co-solvent") to achieve a synergistic effect[7]. This is particularly useful when the reaction requires a low-polarity bulk solvent like toluene, but the starting material requires a polar solvent to dissolve.
The co-solvent works by reducing the interfacial tension between the solute and the bulk solvent, creating a micro-environment that is more favorable for dissolution[7].
Experimental Protocol: Co-Solvent Screening
-
Setup: In a vial, add a known amount of this compound and the desired volume of your primary (poor) solvent (e.g., Toluene).
-
Titration: While stirring at the target reaction temperature, add a strong, miscible co-solvent (e.g., NMP or DMF) dropwise.
-
Observation: Continue adding the co-solvent until all the solid has dissolved.
-
Optimization: Note the minimum percentage (v/v) of co-solvent required for full dissolution. This is your optimal mixture. Aim to use the lowest amount of co-solvent necessary, as it can sometimes interfere with the reaction or complicate work-up.
-
Validation: Before scaling up, run a small test reaction in the optimized co-solvent system to ensure it does not negatively impact the reaction outcome.
FAQ 2: My reaction is in a protic solvent. Can I improve solubility by adjusting the pH?
Answer: Yes, this can be a very powerful technique. The primary amino group (-NH₂) on the molecule is basic. By adding an acid, you can protonate the amine to form an ammonium salt (-NH₃⁺). This salt is ionic and typically has significantly higher solubility in polar protic and aqueous solvents than the neutral parent molecule.
Caption: Protonation of the amino group to form a more soluble salt.
Experimental Protocol: pH-Solubility Profile
-
Prepare Slurries: Create several identical suspensions of the compound in your chosen reaction solvent (e.g., water or methanol).
-
Adjust pH: To each vial, add a different acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, K₂CO₃) to create a range of pH values.
-
Equilibrate: Stir all vials at a constant temperature for a set period (e.g., 1 hour) to allow them to reach equilibrium.
-
Analyze: Filter the slurries and measure the concentration of the dissolved compound in the filtrate for each pH value.
-
Determine Optimal pH: Plot concentration versus pH to find the pH at which solubility is maximized.
Critical Consideration: While pH adjustment is effective, it can introduce complications. High or low pH can lead to the hydrolysis of the methyl ester functional group. Always run a stability test of your compound at the optimal pH and reaction temperature to ensure it does not degrade over the course of the reaction.
FAQ 3: I am reacting the solid with an aqueous reagent. What are phase-transfer catalysts (PTCs)?
Answer: A phase-transfer catalyst is used for reactions where the two reactants are in different, immiscible phases (e.g., our solid organic compound and an aqueous solution of a salt). The PTC is typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) that is soluble in both phases. It functions by carrying the aqueous reactant into the organic phase (or to the surface of the solid) to allow the reaction to occur. This can be an effective strategy to avoid finding a single solvent for both reactants.
FAQ 4: Is simply heating the reaction to a higher temperature a reliable solution?
Answer: Increasing the temperature will almost always increase both the rate of dissolution and the equilibrium solubility of a solid[6]. However, this approach is a trade-off.
-
Benefits: It is simple to implement and can be very effective. It may be all that is needed to get a sufficient concentration of the material into solution for the reaction to proceed.
-
Drawbacks:
-
Degradation: this compound or the desired product may be thermally unstable at higher temperatures.
-
Side Products: Higher temperatures can accelerate unwanted side reactions, leading to a lower yield of the desired product and more complex purification.
-
Safety & Energy: Operating at high temperatures, especially under reflux, increases energy costs and potential safety hazards.
-
Recommendation: Always determine the thermal stability of your starting material and product before defaulting to high heat. Consider using advanced heating methods like microwave irradiation, which can create rapid, localized heating that sometimes overcomes solubility barriers more efficiently than conventional heating[8].
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]
- 4. Methyl 4-amino-2-methoxybenzoate 97 27492-84-8 [sigmaaldrich.com]
- 5. Methyl 4-amino-2-methoxybenzoate CAS#: 27492-84-8 [m.chemicalbook.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Minimizing by-product formation in the diazotization of "Methyl 2-amino-4-methoxybenzoate"
Welcome to the technical support center for the diazotization of Methyl 2-amino-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize by-product formation and achieve high yields of your desired diazonium salt intermediate.
Introduction: The Chemistry of Diazotization and Potential Pitfalls
The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate, the diazonium salt, which can be converted into a wide array of functional groups. The reaction involves treating a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[1]
However, the process is not without its challenges. The diazonium salt is an energetic and often unstable species. Side reactions can readily occur, leading to the formation of unwanted by-products that can complicate purification and reduce yields. For a substrate like this compound, the electron-donating methoxy group can further influence the reaction's outcome. This guide will address the specific issues you may encounter and provide solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to maintain a low temperature (0-5 °C) during the diazotization of this compound?
A1: Aryl diazonium salts are thermally unstable. At temperatures above 5 °C, the diazonium salt of this compound will rapidly decompose. This decomposition primarily occurs through two pathways: reaction with water (hydrolysis) to form the corresponding phenol, Methyl 2-hydroxy-4-methoxybenzoate, and the evolution of nitrogen gas.[2][3] Maintaining a strict temperature range of 0-5 °C is the most critical parameter for preventing this degradation and maximizing the yield of your desired diazonium salt.[4]
Q2: I'm observing a persistent yellow or orange color in my reaction mixture, even at low temperatures. What could be the cause?
A2: The formation of a colored species often indicates the presence of an azo compound, which is a common by-product in diazotization reactions. This occurs when the newly formed diazonium salt (an electrophile) reacts with the unreacted, electron-rich this compound (a nucleophile).[5][6] This is a classic example of an azo coupling reaction. To minimize this, ensure that the starting amine is fully protonated by using a sufficient excess of strong acid. The protonated amine is no longer nucleophilic and cannot participate in azo coupling.[7]
Q3: What is the optimal amount of acid to use, and does the type of acid matter?
A3: A significant excess of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is recommended. Typically, 2.5 to 3 equivalents of acid relative to the amine are used. The acid serves two critical functions:
-
It reacts with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO⁺).[8][9]
-
It fully protonates the amino group of this compound, forming the corresponding ammonium salt. This prevents the unreacted amine from acting as a nucleophile and undergoing unwanted azo coupling.[7]
Both HCl and H₂SO₄ are effective. The choice may depend on the desired counter-ion of the diazonium salt for subsequent steps.
Q4: How can I confirm the successful formation of the diazonium salt?
A4: A simple qualitative test involves adding a small aliquot of your cold diazonium salt solution to a basic solution of a coupling agent, such as 2-naphthol. The immediate formation of a brightly colored azo dye (typically red or orange) is a positive indication of the presence of the diazonium salt.[4]
Q5: What is the purpose of adding urea or sulfamic acid at the end of the reaction?
A5: It is common practice to have a slight excess of nitrous acid to ensure the complete conversion of the starting amine. However, excess nitrous acid can lead to unwanted side reactions and can affect the stability of the diazonium salt.[10] Urea or sulfamic acid is added to quench the excess nitrous acid by converting it to nitrogen gas, carbon dioxide, and water.
Troubleshooting Guide
This section addresses specific problems you might encounter during the diazotization of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product in Subsequent Reaction | 1. Decomposition of the diazonium salt: The temperature of the diazotization reaction exceeded 5 °C. 2. Incomplete diazotization: Insufficient sodium nitrite or acid was used. 3. Side reactions: Formation of phenol or azo dye by-products. | 1. Strict temperature control: Use an ice-salt bath to maintain the temperature between 0-5 °C throughout the addition of sodium nitrite.[4] 2. Ensure complete reaction: Use a slight excess of sodium nitrite (1.05-1.1 equivalents) and a significant excess of strong acid (2.5-3 equivalents). Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[11] 3. Minimize side reactions: Ensure slow, dropwise addition of the sodium nitrite solution to prevent localized warming. Maintain high acidity to suppress azo coupling.[7] |
| Reaction Mixture Turns Dark Brown or Oily | 1. Significant decomposition of the diazonium salt: This is often due to a temperature spike. 2. Formation of complex azo compounds and other degradation products. | 1. Improve cooling efficiency: Ensure the reaction flask is adequately submerged in the cooling bath and that stirring is efficient to dissipate heat. 2. Slow down the addition of sodium nitrite: A slower addition rate will minimize the exothermic nature of the reaction. |
| Precipitate Forms During Diazotization | 1. The amine salt is not fully soluble: The hydrochloride or sulfate salt of this compound may have limited solubility in the reaction medium. 2. The diazonium salt is precipitating: This can happen, especially with certain counter-ions. | 1. Ensure complete salt formation: Add the amine to the acid solution and ensure it fully dissolves before cooling. Gentle warming may be necessary, followed by re-cooling before adding nitrite. 2. Proceed with the suspension: If the diazonium salt precipitates but is stable at low temperatures, the reaction can often proceed. Ensure efficient stirring to maintain a homogenous suspension for the subsequent reaction. |
| Foaming or Vigorous Gas Evolution | 1. Decomposition of the diazonium salt: The evolution of N₂ gas is a sign of decomposition.[12] 2. Reaction of excess nitrous acid with a quenching agent: If urea or sulfamic acid is added too quickly. | 1. Immediately check and lower the temperature. 2. Add the quenching agent slowly and in small portions. |
Experimental Protocol: Minimizing By-Product Formation
This protocol provides a step-by-step method for the diazotization of this compound, designed to minimize the formation of common by-products.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea or Sulfamic Acid
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
2-Naphthol (for qualitative testing)
-
Sodium Hydroxide (for qualitative testing)
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (1.0 equivalent).
-
To this, add a pre-cooled (0-5 °C) solution of either concentrated HCl (2.5-3.0 equivalents) in water or concentrated H₂SO₄ (2.5-3.0 equivalents) in water. Stir until the amine is completely dissolved, forming the corresponding ammonium salt.
-
-
Cooling:
-
Immerse the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. It is critical to maintain this temperature throughout the next step.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.05-1.1 equivalents) in a small amount of cold distilled water.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cold, stirred amine salt solution.
-
Monitor the internal temperature closely and ensure it does not rise above 5 °C. The addition should typically take 20-30 minutes.
-
-
Monitoring for Completion:
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates that the diazotization is complete.
-
-
Quenching Excess Nitrous Acid:
-
Slowly add a small amount of urea or sulfamic acid to the reaction mixture until the starch-iodide test is negative. This will decompose any remaining nitrous acid.
-
-
Use of the Diazonium Salt Solution:
-
The resulting cold solution of the diazonium salt is now ready for the subsequent reaction (e.g., Sandmeyer, azo coupling, etc.). It is crucial to use this solution promptly as it is unstable even at low temperatures.
-
Visualizing the Process
Diazotization Workflow
Caption: Step-by-step workflow for the diazotization of this compound.
Key Reaction and Side Reactions
Caption: Desired reaction pathway and major side reactions.
References
- BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
-
OrgoSolver. (n.d.). Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat. Retrieved from [Link]
-
Madaksira, V. (2020). Why diazotization reaction is done at low temperature (0 - 5°C)?. CHEMISTRY FOR NEET - Quora. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Effect of temperature on benzenediazonium during diazotization. Retrieved from [Link]
-
Journal of the Chemical Society, Chemical Communications. (n.d.). Diazo coupling reactions in acetonitrile: an apparent increase in kinetic isotope effect with temperature. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content.
-
Scribd. (n.d.). From Diazonium Salts. Retrieved from [Link]
-
Quora. (2019). In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Retrieved from [Link]
-
Careers360. (n.d.). Diazotization Reaction Mechanism - Detailed Information with FAQs. Retrieved from [Link]
-
SciSpace. (n.d.). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
- Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and W
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
Chem Help ASAP. (2020, January 21). sample diazonium ion problems [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. a) Thermal stability of arenediazonium salts bearing methoxy.... Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). Organic Process Research & Development.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Azo Dyes Utilizing Methyl 4-amino-2-isopropoxybenzoate.
-
SlideShare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]
-
Aluminum Chemist. (2024, February 23). Lec4 - Diazotization Reactions [Video]. YouTube. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]
- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
- Google Patents. (n.d.). EP0050872A1 - Process for the preparation of 2-methoxybenzanthrones.
- Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964.
- Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277.
-
ResearchGate. (n.d.). Stable Aliphatic Diazonium Ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]
-
OUCI. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]
- Patel, H. E., & Desai, R. (1996). Synthesis of Monoazo Disperse Dyes from 2-Amino-4-Methyl Benzothiazole and their Application on Polyester Fibre. Oriental Journal of Chemistry, 12(2).
Sources
- 1. byjus.com [byjus.com]
- 2. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 3. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Diazotisation [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Work-up procedures for reactions involving "Methyl 2-amino-4-methoxybenzoate"
Technical Support Center: Methyl 2-amino-4-methoxybenzoate
Welcome to the dedicated technical support guide for researchers working with this compound. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the work-up and purification of reactions involving this reagent. Our goal is to equip you with the expertise to diagnose issues, understand the underlying chemistry, and implement robust, validated solutions.
Troubleshooting Guides: Navigating Common Work-up Challenges
This section addresses specific, frequently encountered problems during the isolation of products from reactions starting with this compound.
Issue 1: Persistent Emulsion During Aqueous Work-up
Scenario: You've run a reaction, such as an N-alkylation or acylation, and upon adding your organic extraction solvent (e.g., Ethyl Acetate, DCM) and an aqueous solution (e.g., NaHCO₃, brine), you're left with a stubborn emulsion layer that won't separate.
Root Cause Analysis: The amphiphilic nature of partially reacted starting material or certain byproducts can act as surfactants, stabilizing the oil-in-water or water-in-oil droplets. The aniline functional group, depending on the pH, can become protonated, increasing its aqueous solubility and contributing to this effect.
Step-by-Step Resolution Protocol:
-
Initial Diagnosis: Check the pH of the aqueous layer. A pH near the pKa of the aniline starting material (pKa of aniline is ~4.6) can lead to partial protonation and increase its presence at the interface.
-
Physical Disruption (First Line):
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Allow the funnel to stand undisturbed for an extended period (30-60 minutes).
-
Gently agitate the interface with a glass stirring rod.
-
-
Chemical Intervention (Systematic Approach):
-
Increase Ionic Strength: Add a saturated solution of Sodium Chloride (brine). This increases the polarity of the aqueous phase, forcing non-polar organic components out and helping to break the emulsion. This technique is known as "salting out".
-
pH Modification: Adjust the pH of the aqueous layer well away from the pKa of any amine species.
-
For basic impurities, adding dilute HCl (e.g., 1M) will protonate them, pulling them into the aqueous layer.
-
For acidic impurities, adding a base like NaHCO₃ or Na₂CO₃ will deprotonate them.
-
-
Solvent Addition: Add a small amount of a different organic solvent with a lower density, such as diethyl ether, which can sometimes alter the phase dynamics favorably.
-
-
Filtration: As a last resort, pass the entire emulsified mixture through a pad of Celite® or glass wool. This works by physically disrupting the droplets. The filtrate can then be returned to the separatory funnel for separation.
Workflow Diagram: Emulsion Breaking Strategy
Caption: A decision-making workflow for resolving emulsions.
Issue 2: Product Oil Out or Fails to Crystallize
Scenario: After column chromatography and solvent evaporation, your final product is a thick, viscous oil instead of the expected solid. Attempts at crystallization from common solvent systems fail.
Root Cause Analysis: This is almost always due to residual impurities. Even a small percentage (<5%) of a structurally similar impurity, starting material, or residual solvent can significantly disrupt the crystal lattice formation.
Troubleshooting Protocol:
-
Purity Assessment:
-
Obtain a high-resolution ¹H NMR spectrum. Look for residual solvents (e.g., ethyl acetate, hexane, DCM) and low-level impurities.
-
Run a TLC analysis using multiple solvent systems to try and resolve the impurity.
-
-
Impurity Removal:
-
Re-purification: If a specific impurity is identified, repeat column chromatography with a shallower solvent gradient to improve separation.
-
Acid/Base Wash: If the impurity is the starting material (this compound), dissolve the oily product in a non-polar solvent (e.g., diethyl ether) and wash with dilute acid (e.g., 1M HCl). The basic starting material will be protonated and move into the aqueous phase. Neutralize the organic layer with NaHCO₃, dry, and re-evaporate. Caution: Ensure your desired product is not acid-labile.
-
-
Inducing Crystallization:
-
Solvent System Screening: Use a systematic approach summarized in the table below. Dissolve a small amount of oil in a good solvent (Solvent A) and slowly add a poor solvent (anti-solvent, Solvent B) until turbidity persists. Warm to re-dissolve, then cool slowly.
-
| Solvent A (Good Solubility) | Solvent B (Poor Solubility/Anti-solvent) |
| Dichloromethane (DCM) | Hexanes / Pentane |
| Ethyl Acetate (EtOAc) | Hexanes |
| Acetone | Water / Hexanes |
| Methanol (MeOH) | Water / Diethyl Ether |
| Tetrahydrofuran (THF) | Hexanes / Pentane |
Logical Flow: From Oil to Crystal
Caption: Systematic approach to induce product crystallization.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning dark brown/black during a reaction involving this compound?
A1: The aniline functional group in your starting material is susceptible to oxidation. This is a common issue with anilines and can be accelerated by air (oxygen), trace metal catalysts, or certain reagents, leading to the formation of highly colored polymeric impurities. To mitigate this, ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) and use freshly distilled, degassed solvents if possible.
Q2: I am trying to perform a reaction on the ester group (e.g., hydrolysis or amidation). How do I protect the aniline?
A2: The nucleophilic aniline can interfere with reactions at the ester. It is often necessary to protect the amino group first. A common and robust protecting group for anilines is the Boc group (tert-butyloxycarbonyl). You can install it by reacting this compound with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or DMAP. The Boc group is stable to many reaction conditions and can be easily removed later with a strong acid like trifluoroacetic acid (TFA).
Q3: During column chromatography, my product seems to be streaking badly on the TLC plate and the column. What is happening?
A3: This is characteristic of basic compounds like anilines interacting strongly with the acidic silica gel. The free silanol groups (Si-OH) on the silica surface can protonate your amine, causing it to "stick" and elute slowly and broadly. To solve this, add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate mobile phase. The TEA will compete for the acidic sites on the silica, allowing your product to elute cleanly and symmetrically.
Q4: What are the key pKa values to consider during an aqueous work-up?
A4: Understanding the pKa values is critical for designing an effective extraction strategy.
| Functional Group | Species | Approximate pKa | Implication for Extraction |
| Amino Group | Protonated Anilinium (R-NH₃⁺) | ~4-5 | At pH < 3, the amine is fully protonated and will be in the aqueous layer. At pH > 7, it is in its neutral, freebase form and will be in the organic layer. |
| Carboxylic Acid (if ester is hydrolyzed) | R-COOH | ~4-5 | At pH > 7, the carboxylate (R-COO⁻) is formed and will be in the aqueous layer. At pH < 2, it is protonated and will be in the organic layer. |
This allows you to selectively move your compound or impurities between the organic and aqueous phases by carefully adjusting the pH.
References
-
Salting Out in Liquid-Liquid Extraction. LibreTexts Chemistry. [Link]
-
Crystallization. University of Toronto, Department of Chemistry. [Link]
-
Oxidation of Amines. LibreTexts Chemistry. [Link]
-
Boc (tert-Butoxycarbonyl) Protection of Amines. Organic Chemistry Portal. [Link]
-
Column Chromatography. LibreTexts Chemistry. [Link]
Validation & Comparative
A Comparative Guide to the Validation of "Methyl 2-amino-4-methoxybenzoate" Purity by HPLC Analysis
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Methyl 2-amino-4-methoxybenzoate, a key building block in organic synthesis, is no exception.[1] This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the validation of its purity, offering a robust methodology and comparing it with potential alternatives.
The narrative that follows is structured to provide not just a protocol, but a logical framework for why certain analytical choices are made, ensuring a self-validating and trustworthy approach to quality control.
Understanding the Analyte: this compound
Before delving into analytical methodology, a foundational understanding of the target molecule is critical.
-
Chemical Structure and Properties: this compound (CAS No: 50413-30-4) possesses a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol .[2][3] Its structure, featuring an aromatic ring with amino, methoxy, and methyl ester functional groups, makes it a versatile reagent.[1][4] It typically appears as an off-white to yellow solid with a melting point in the range of 116-118°C.[2]
-
Potential Impurities: The purity of this compound can be compromised by impurities stemming from its synthesis. Common synthetic routes include the esterification of 4-amino-2-methoxybenzoic acid or the reduction of a nitro-group precursor.[4] Potential impurities could include unreacted starting materials, by-products from side reactions (like N-acetylation if acetic acid is used as a catalyst), or degradation products due to oxidation of the amino group.[5] A robust analytical method must be able to resolve the parent compound from these potential contaminants.
The Method of Choice: Stability-Indicating HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and precision.[6] For purity determination, a "stability-indicating" method is paramount. This means the method can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[6][7]
The development of such a method is guided by principles laid out by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][8][9][10]
This section details a step-by-step protocol for the HPLC analysis of this compound, explaining the rationale behind each parameter.
2.1.1. Materials and Reagents
-
This compound reference standard (>99.5% purity)
-
This compound sample for analysis
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (≥98%)
-
Deionized water (18.2 MΩ·cm)
2.1.2. Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
2.1.3. Chromatographic Conditions
The selection of chromatographic conditions is a critical step, balancing resolution, analysis time, and robustness.
| Parameter | Value | Rationale |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar aromatic compounds like this compound and its potential impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of the amino group. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier. Acetonitrile is chosen for its low UV cutoff and good elution strength for a wide range of organic molecules. |
| Gradient Elution | See Table Below | A gradient is employed to ensure that both polar and non-polar impurities are eluted and resolved from the main peak within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the analyte. A PDA detector can be used to assess peak purity across a wider spectral range. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
2.1.4. Solution Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample to be analyzed.
-
Blank Solution: Use the 50:50 (v/v) mixture of methanol and water.
2.1.5. System Suitability
Before analyzing samples, the performance of the HPLC system must be verified. This is achieved through system suitability testing, which ensures the system is operating correctly.[11] The acceptance criteria are based on ICH and USP guidelines.[8][9][10][12][13][14]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
2.1.6. Forced Degradation Studies
To confirm the stability-indicating nature of the method, forced degradation studies are essential.[6][7][15][16] This involves subjecting a sample of this compound to harsh conditions to intentionally generate degradation products. The HPLC method must then demonstrate its ability to separate these degradants from the parent peak.
-
Acid Hydrolysis: Reflux with 0.1 M HCl
-
Base Hydrolysis: Reflux with 0.1 M NaOH
-
Oxidative Degradation: Treat with 3% H2O2 at room temperature
-
Thermal Degradation: Heat the solid sample at 105 °C
-
Photolytic Degradation: Expose the sample to UV light
The chromatograms from these stressed samples should show distinct peaks for the degradation products, well-resolved from the main analyte peak, thus proving the method's specificity.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the preferred method, it is valuable to compare it with other potential techniques, such as Gas Chromatography (GC).
| Feature | HPLC | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[12] | Suitable for volatile and thermally stable compounds. |
| Derivatization | Generally not required for this compound. | May be necessary to increase volatility and improve peak shape for polar compounds like aromatic amines.[17][18] |
| Sensitivity | High, with various sensitive detectors available (UV, PDA, MS). | High, especially with detectors like FID and MS.[19] |
| Resolution | Excellent, with a wide variety of column chemistries and mobile phases for method optimization. | High, particularly with capillary columns. |
| Sample Throughput | Can be automated for high throughput. | Can also be automated. |
| Cost & Complexity | Moderate to high. | Moderate. |
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner.
Table of Purity Results:
| Sample ID | Retention Time (min) | Peak Area | % Purity (Area Normalization) |
| Reference Standard | 12.5 | 1,250,000 | 99.8% |
| Batch A | 12.5 | 1,235,000 | 98.8% |
| Batch B | 12.5 | 1,245,000 | 99.6% |
The purity is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.
Workflow Visualization
A visual representation of the analytical workflow can aid in understanding the entire process.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER CAS#: 50413-30-4 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. usp.org [usp.org]
- 9. Chromatography [usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. actascientific.com [actascientific.com]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. agilent.com [agilent.com]
- 14. scribd.com [scribd.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. onyxipca.com [onyxipca.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Impurities in Methyl 2-amino-4-methoxybenzoate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 2-amino-4-methoxybenzoate (MAMB) is a key chemical building block, a versatile intermediate frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] In the highly regulated landscape of drug development, the purity of such intermediates is not a trivial matter; it is a cornerstone of drug safety and efficacy. Impurities that originate from the synthesis or degradation of MAMB can be carried through to the final drug substance, potentially altering its pharmacological profile, inducing toxicity, or reducing its stability.
Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control and qualification of impurities in new drug substances.[3][4] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are determined by the maximum daily dose of the final drug product.[5][6]
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to detect, identify, and structurally elucidate impurities in this compound. Moving beyond a simple list of methods, we will explore the causality behind experimental choices and present an integrated workflow, reflecting the synergistic power of modern analytical chemistry from the perspective of a seasoned application scientist.
The Impurity Landscape: Potential Contaminants in MAMB
A robust analytical strategy begins with a theoretical understanding of what impurities might be present. These can be broadly classified as process-related or degradation products.[5] For MAMB, common impurities may include:
-
Starting Materials & Intermediates: A frequent synthetic pathway to aromatic amines involves the reduction of a corresponding nitro compound.[1] Therefore, unreacted Methyl 4-methoxy-2-nitrobenzoate or partially reduced intermediates (e.g., nitroso species) are plausible impurities.
-
By-products: Side reactions during synthesis can generate structurally similar molecules.
-
Isomers: Positional isomers, such as Methyl 3-amino-4-methoxybenzoate , which have the same molecular weight but different substitution patterns, are often challenging to separate and identify.[1][7]
-
Degradation Products: Formed during storage due to factors like light, heat, or oxidation.
Caption: Potential sources of impurities in this compound.
Comparative Analysis of Core Spectroscopic Techniques
No single technique can provide a complete picture of a sample's impurity profile. The most robust approach relies on the orthogonal strengths of several methods. Here, we compare the three pillars of impurity analysis: HPLC-UV, LC-MS, and NMR.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
HPLC-UV is the undisputed workhorse for impurity profiling. Its primary function is to separate the components of a mixture and provide a quantitative measure of their relative abundance.
-
Expertise & Causality: For aromatic amines like MAMB, a reverse-phase C18 column is the standard choice due to its ability to separate moderately polar compounds. The mobile phase typically consists of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[8][9] The addition of an acid modifier, such as 0.1% formic acid, is a critical choice. This ensures that the basic amine functional group is protonated, leading to more symmetrical peak shapes and preventing unwanted interactions with the silica stationary phase, thereby improving resolution and reproducibility.[9] UV detection is effective because the aromatic ring in MAMB and its likely impurities provides strong chromophores.[10]
-
Trustworthiness: A well-developed HPLC method is self-validating through system suitability tests (SSTs). Parameters such as peak resolution, tailing factor, and injection repeatability are monitored to ensure the system is performing correctly before any sample analysis, guaranteeing the integrity of the quantitative data.
-
Limitations: While excellent for quantification, a UV peak's retention time is not a definitive identifier. Co-elution of two or more compounds can occur, masking the presence of an impurity.[9] Furthermore, it provides no structural information beyond what can be inferred from the UV spectrum.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the premier technique for the rapid identification of impurities. It directly couples the powerful separation of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information for each separated peak.
-
Expertise & Causality: The output of the HPLC column is directed into an ionization source (e.g., Electrospray Ionization, ESI), which is well-suited for polar molecules like MAMB. The mass spectrometer then provides a mass-to-charge (m/z) ratio for the parent ion.[12] Using a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF), allows for extremely accurate mass measurements (sub-ppm).[13] This precision is often sufficient to determine the elemental composition of an impurity, drastically narrowing down the possibilities for its identity. Further fragmentation of the parent ion (MS/MS) provides a "fingerprint" that can be used to piece together the molecule's structure.[12][13]
-
Trustworthiness: The high specificity of MS means that even if two impurities co-elute chromatographically, they can often be distinguished if they have different masses.[9] This provides a crucial layer of validation that HPLC-UV alone cannot offer.
-
Limitations: Conventional MS struggles to differentiate between isomers, which have identical molecular weights. While fragmentation patterns may differ, they can also be very similar. Additionally, the technique's sensitivity can be affected by the ionization efficiency of a given compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
When definitive, unambiguous structural elucidation is required, NMR spectroscopy is the gold standard.[14] It is the ultimate arbiter for identifying unknown impurities, especially when dealing with isomers.
-
Expertise & Causality: NMR provides a complete map of a molecule's carbon-hydrogen framework.[15][16]
-
¹H NMR: Gives information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These advanced experiments reveal which protons are coupled to each other and which protons are attached to which carbons.[17] For distinguishing isomers of MAMB, the splitting patterns and chemical shifts of the aromatic protons are definitive. The unique spatial arrangement of atoms in each isomer results in a unique spectroscopic fingerprint that cannot be mistaken.[1]
-
-
Trustworthiness: NMR is an inherently quantitative technique (qNMR) and a primary ratio method, meaning it can determine the concentration of a substance without needing a specific reference standard for that same compound. It is also non-destructive, preserving the often-scarce isolated impurity for further analysis if needed.[14]
-
Limitations: NMR has significantly lower sensitivity than MS and typically requires the impurity to be isolated and purified in microgram-to-milligram quantities. This makes it unsuitable for initial screening of trace-level contaminants.
Data Summary: A Head-to-Head Comparison
| Feature | HPLC-UV | LC-MS | NMR Spectroscopy |
| Primary Purpose | Separation & Quantification | Separation & Identification | Definitive Structure Elucidation |
| Information Provided | Retention Time, UV Spectrum, Quantity | Molecular Weight, Elemental Composition, Fragmentation | Complete Molecular Structure, Stereochemistry, Connectivity |
| Sensitivity | High (ng/mL to µg/mL)[10] | Very High (pg/mL to ng/mL)[12] | Lower (µg to mg)[17] |
| Isomer Differentiation | Possible if chromatographically separated | Difficult; relies on fragmentation differences | Excellent & Unambiguous[15] |
| Sample Requirement | Crude mixture | Crude mixture | Isolated & Purified Impurity |
| Key Advantage | Robust, quantitative, workhorse method | Fast identification with high specificity | Unambiguous structural information[14] |
Hypothetical Case Study: Impurity Analysis of a MAMB Batch
A batch of MAMB is analyzed, revealing two unknown impurity peaks (Impurity 1, Impurity 2) in the HPLC-UV chromatogram.
| Analyte | HPLC RT (min) | [M+H]⁺ (m/z) | Key ¹H NMR Aromatic Signals (δ, ppm) | Identification |
| MAMB (API) | 8.5 | 182.0812 | 7.7 (d), 6.3 (dd), 6.2 (d) | Confirmed |
| Impurity 1 | 10.2 | 212.0553 | 8.0 (d), 7.2 (dd), 7.0 (d) | Methyl 4-methoxy-2-nitrobenzoate (Unreacted Starting Material) |
| Impurity 2 | 9.1 | 182.0812 | 7.5 (d), 7.3 (d), 6.8 (dd) | Methyl 3-amino-4-methoxybenzoate (Positional Isomer) |
Note: Data are illustrative. RT = Retention Time; m/z = mass-to-charge ratio; δ = chemical shift; d = doublet; dd = doublet of doublets.
In this case study, LC-MS quickly identifies Impurity 1 by its distinct molecular weight, corresponding to the nitro-precursor. However, Impurity 2 has the exact same mass as the MAMB API, strongly suggesting it is an isomer. Only after isolation and NMR analysis can the aromatic proton signals be definitively assigned to the 3-amino structure, confirming its identity.
An Integrated, Self-Validating Workflow for Impurity Profiling
Caption: Integrated workflow for pharmaceutical impurity analysis.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of MAMB
-
System: UHPLC system with a Diode Array Detector (DAD).
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 254 nm.
-
Injection Volume: 2 µL.
-
System Suitability: Prepare a solution containing MAMB and a known related substance. Verify resolution > 2.0, tailing factor < 1.5, and area %RSD < 5% for six replicate injections.
Protocol 2: LC-MS Identification of Unknowns
-
System: UHPLC system coupled to a Q-TOF Mass Spectrometer with an ESI source.
-
LC Method: Use the same column and mobile phases as the HPLC-UV method to ensure retention time correlation.[13]
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Gas Flow: 10 L/min
-
Mass Range: 50-500 m/z
-
-
Data Acquisition: Perform an initial full scan MS run to detect all ions. Follow with a data-dependent acquisition (DDA) or auto-MS/MS run to automatically trigger fragmentation scans on the most intense ions detected in the full scan.[13]
-
Data Analysis: Process data using vendor software. Use the accurate mass from the full scan to generate potential elemental compositions. Analyze fragmentation patterns to propose structures.
Protocol 3: NMR Sample Preparation and Data Acquisition
-
Isolation: Isolate the impurity of interest using preparative HPLC with fraction collection.
-
Sample Prep: Evaporate the collected fractions to dryness under vacuum. Ensure the sample is free of residual solvents. Dissolve ~500 µg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher), preferably with a cryoprobe for enhanced sensitivity.[17]
-
Data Acquisition: Acquire a standard dataset for structure elucidation:
-
¹H NMR
-
¹³C NMR
-
2D COSY (¹H-¹H correlation)
-
2D HSQC (Direct ¹H-¹³C correlation)
-
2D HMBC (Long-range ¹H-¹³C correlation)
-
-
Data Analysis: Use specialized software to process and interpret the 1D and 2D spectra to assemble the final, confirmed structure.[18]
Conclusion
The spectroscopic analysis of impurities in this compound is a multi-faceted task that demands a strategic, evidence-based approach. While HPLC-UV serves as the fundamental tool for detection and quantification, its utility is magnified when combined with LC-MS for rapid and specific identification. For the ultimate, unambiguous confirmation of an unknown impurity's structure—a requirement for any compound exceeding regulatory identification thresholds—NMR spectroscopy remains indispensable. By integrating these powerful techniques into a logical workflow, drug development professionals can ensure the purity, safety, and quality of their final products, confidently meeting the rigorous standards of the pharmaceutical industry.
References
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
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International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
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Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
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Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
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Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]
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YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
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LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
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University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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ResearchGate. (2008). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]
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Hypha Discovery. Structure Elucidation and NMR. [Link]
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ResolveMass Laboratories Inc. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
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ResearchGate. (2013). Identification and structure elucidation by NMR spectroscopy. [Link]
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Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
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ResearchGate. (2023). Multifunctional Organic Potassium Salt Additives as the Efficient Defect Passivator for High‐Efficiency and Stable Perovskite Solar Cells. [Link]
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A Comparative Guide to Methyl 2-amino-4-methoxybenzoate and Its Positional Isomers in Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the judicious selection of building blocks is paramount. Substituted aminobenzoates are a class of intermediates prized for their versatility, enabling the construction of a diverse array of complex molecular architectures. This guide provides an in-depth comparative analysis of methyl 2-amino-4-methoxybenzoate and its key positional isomers: methyl 3-amino-4-methoxybenzoate and methyl 4-amino-3-methoxybenzoate. We will explore the nuances of their synthesis, dissect their differential reactivity, and highlight their strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Positional Isomerism
The seemingly subtle shift in the positions of the amino and methoxy groups on the methyl benzoate scaffold profoundly influences the electronic and steric properties of these molecules.[1][2][3] This isomerism dictates the nucleophilicity of the amine, the reactivity of the aromatic ring, and the susceptibility of the ester to hydrolysis.[3][4] Consequently, each isomer presents a unique set of advantages and challenges in synthetic applications, making a comparative understanding essential for efficient and targeted molecular design.
Physicochemical Properties: A Tale of Three Isomers
The physical properties of these isomers, such as melting point and solubility, are critical parameters for reaction setup and purification. While sharing the same molecular formula (C9H11NO3) and molecular weight (181.19 g/mol ), their physical characteristics exhibit notable differences.[5][6]
| Property | This compound | Methyl 3-amino-4-methoxybenzoate | Methyl 4-amino-3-methoxybenzoate |
| CAS Number | 50413-30-4[7][8] | 24812-90-6 | 41608-64-4[9][10][11][12][13] |
| Melting Point | 155-159 °C[5] | 82-87 °C | Not specified |
| Appearance | White to off-white crystalline powder[5] | Solid | White to light yellow solid[14] |
| Solubility | Good solubility in organic solvents like ethanol and methanol; limited in water.[5] | Not specified | Not specified |
Note: Data is compiled from various sources and may vary slightly.
Synthesis of Isomers: Strategic Pathways and Methodologies
The synthetic routes to these isomers are well-established, typically involving either the esterification of the corresponding aminobenzoic acid or the reduction of a nitro-substituted precursor. The choice of method often depends on the availability of starting materials and the desired scale of production.
General Synthetic Workflow
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A Comparative Guide for Synthetic Precursors: Methyl 2-amino-4-methoxybenzoate vs. Its Structural Isomers
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Substituted aminobenzoates are a cornerstone class of building blocks, prized for their versatility in constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials.[1] This guide provides an in-depth comparative analysis of Methyl 2-amino-4-methoxybenzoate and its key positional isomers, offering insights into how subtle changes in substituent placement can profoundly impact reactivity, synthetic utility, and the properties of the resulting molecules.
Physicochemical and Spectroscopic Fingerprints: A Foundation for Selection
The identity and purity of a synthetic precursor are paramount for reproducible and successful outcomes.[2] The positional isomerism of the amino and methoxy groups on the methyl benzoate scaffold results in distinct physicochemical properties and spectroscopic signatures. These characteristics are not merely for identification; they influence solubility, reaction kinetics, and purification strategies.[3][4]
Table 1: Comparative Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 50413-30-4 | C₉H₁₁NO₃ | 181.19 | Not Available | Not Available | Soluble in common organic solvents. |
| Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | C₉H₁₁NO₃ | 181.19 | 155-159[3] | 339.2 (Predicted)[4] | Good solubility in ethanol and methanol; limited in water.[3][4] |
| Methyl 2-amino-3-methoxybenzoate | 5121-34-6 | C₉H₁₁NO₃ | 181.19 | Not Available | 140 (at 0.01 Torr)[4] | Not Available |
| Methyl 3-amino-4-methoxybenzoate | 24812-90-6 | C₉H₁₁NO₃ | 181.19 | 82-87[4] | 183 (at 15 mmHg)[4] | Soluble in methanol.[4] |
| Methyl 2-aminobenzoate (Methyl Anthranilate) | 134-20-3 | C₈H₉NO₂ | 151.16 | 24[5] | 256[5][6] | Soluble in ethanol and propylene glycol; very slightly soluble in water.[5] |
Table 2: Comparative ¹H NMR Spectroscopic Data (Representative)
| Compound | Key ¹H NMR Shifts (ppm, Solvent) |
| This compound | Available, characteristic aromatic and substituent protons.[7][8] |
| Methyl 4-amino-2-methoxybenzoate | Characterized by distinct aromatic proton signals influenced by the para amino and ortho methoxy groups relative to the ester.[9] |
| Methyl 2-aminobenzoate (Methyl Anthranilate) | Well-documented spectrum with characteristic shifts for the aromatic protons adjacent to the amino and ester groups. |
Note: Detailed spectroscopic data for all isomers is not always readily available in the public domain and should be confirmed by acquiring a Certificate of Analysis (CoA) from a verified supplier.[2][9]
The Decisive Role of Substituent Position in Reactivity and Synthetic Strategy
The arrangement of the amino, methoxy, and methyl ester groups governs the electronic and steric environment of the molecule, which in turn dictates its reactivity. Understanding these nuances is key to selecting the optimal precursor.
The Methoxy Group: An Electronic Modulator
The methoxy group (–OCH₃) is a powerful electron-donating group through resonance. Its presence increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution compared to the unsubstituted Methyl 2-aminobenzoate.[10] This activating effect is most pronounced at the ortho and para positions relative to the methoxy group. Furthermore, the methoxy group can influence ligand-target binding, improve physicochemical properties, and favorably impact ADME (absorption, distribution, metabolism, and excretion) profiles in drug candidates.[11]
This compound: A Versatile Building Block
In our title compound, the amino group is at the 2-position and the methoxy group is at the 4-position. This arrangement leads to specific reactivity patterns:
-
Nucleophilicity of the Amino Group: The amino group is a potent nucleophile, readily undergoing reactions like N-acylation, N-alkylation, and diazotization.[12][13] The electron-donating methoxy group at the para position enhances the nucleophilicity of this amine compared to an unsubstituted analogue.
-
Electrophilic Aromatic Substitution: The ring is strongly activated. The positions ortho and para to the powerful activating amino group (positions 3 and 5) are the most nucleophilic. The methoxy group at position 4 further activates position 5. Therefore, electrophilic substitution is strongly directed to the 5-position. This regioselectivity is crucial for building complex molecules where precise substitution is required. It is a valuable intermediate for fine chemicals and pharmaceutical ingredients.[14][15]
Alternative Isomers: A Study in Contrasting Reactivity
-
Methyl 4-amino-2-methoxybenzoate: Here, the positions of the amino and methoxy groups are swapped relative to the ester. This isomer is a critical intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), most notably Metoclopramide and other "pride" class drugs.[16] The amino group at the 4-position and the methoxy at the 2-position direct electrophilic substitution primarily to the 5-position, making it the superior precursor for APIs requiring substitution at this specific site.[16]
-
Methyl 2-aminobenzoate (Methyl Anthranilate): As the parent compound lacking the methoxy group, it serves as an essential baseline. While less activated towards electrophilic substitution, its amino group is still reactive. It is widely used in the flavor and fragrance industry due to its grape-like scent and as a precursor in organic synthesis.[5][6] A notable application is its use as a source for the highly reactive intermediate, benzyne, via diazotization.[5]
The choice between these precursors is therefore dictated by the desired final substitution pattern on the target molecule.
Caption: Logical workflow for selecting an appropriate aminobenzoate precursor.
Field-Proven Methodologies: Experimental Protocols
The following protocols provide detailed, reproducible methods for key transformations, highlighting the practical application of these precursors.
Protocol 1: N-Acetylation of this compound
N-acylation is a fundamental transformation used to protect the amino group, introduce new functional moieties, or build amide linkages common in pharmaceuticals.[17]
Principle: The nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acetic anhydride). A mild base is often used to neutralize the acid byproduct.
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of substrate).
-
Base Addition: Add pyridine (1.5 eq) to the solution and stir.
-
Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes.
-
Quenching: Upon completion (disappearance of the starting material spot), carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-acetylated product.
Caption: N-Acetylation of this compound.
Protocol 2: Fischer Esterification of 4-amino-2-methoxybenzoic acid
This protocol describes a common synthesis of Methyl 4-amino-2-methoxybenzoate, a crucial precursor for pharmaceuticals.[18]
Principle: This is a classic acid-catalyzed esterification where the carboxylic acid is reacted with an excess of alcohol (methanol) to form the corresponding methyl ester.[1]
Materials:
-
4-amino-2-methoxybenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-amino-2-methoxybenzoic acid (1.0 eq) in methanol (10-15 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.2-0.3 eq) dropwise while stirring.
-
Reflux: Attach a condenser and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Neutralization: Carefully neutralize the acidic residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization from an ethanol/water mixture to obtain Methyl 4-amino-2-methoxybenzoate as a crystalline solid.[18]
Conclusion: Making an Informed Choice
The selection of an aminobenzoate precursor is a strategic decision with far-reaching implications for a synthesis project. While This compound offers a unique reactivity profile due to its specific substitution pattern—activating the C5 position for electrophilic attack and providing a nucleophilic amine for derivatization—its isomers present distinct advantages for different synthetic targets. Methyl 4-amino-2-methoxybenzoate is the precursor of choice for a range of pharmaceuticals requiring functionalization at the C5 position.[16] The unsubstituted parent, Methyl 2-aminobenzoate , provides a cost-effective baseline and access to unique chemistries like benzyne formation.[5]
By carefully considering the physicochemical properties, spectroscopic data, and, most importantly, the electronic and steric influences of the substituents, researchers can confidently select the optimal building block to streamline their synthetic route and accelerate the discovery and development process.
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- Methyl 4-Amino-2-methoxybenzoate manufacturers and suppliers in india. ChemicalBook.
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- Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. PubMed.
- Ensuring Quality: Buying Methyl 4-Amino-2-methoxybenzoate
- Methyl anthranil
- What is Methyl anthranil
- 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER(50413-30-4) 1H NMR spectrum. ChemicalBook.
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- Understanding Methyl Anthranilate (CAS 134-20-3): Properties, Synthesis, and Market Insights. NINGBO INNO PHARMCHEM CO.,LTD..
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- Methyl 4-amino-2-methoxybenzo
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- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotin
- A Comparative Guide to Aromatic Building Blocks in Drug Discovery: Methyl 4-amino-2-isopropoxybenzoate and Its Altern
- Application Notes and Protocols for the Synthesis of Substituted Aminobenzo
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The Strategic Selection of Starting Materials in Kinase Inhibitor Synthesis: A Cost-Benefit Analysis of Methyl 2-amino-4-methoxybenzoate
For Immediate Release
In the competitive landscape of pharmaceutical development, the selection of raw materials represents a critical juncture, profoundly influencing the economic viability and efficiency of synthesizing active pharmaceutical ingredients (APIs). This guide, intended for researchers, chemists, and professionals in drug development, provides an in-depth cost-benefit analysis of utilizing Methyl 2-amino-4-methoxybenzoate as a key starting material in the synthesis of quinazoline-based kinase inhibitors, with a comparative look at common alternatives.
This compound is an aromatic ester that serves as a crucial building block in the synthesis of a variety of pharmaceuticals, particularly those targeting inflammation, pain, and certain cancers.[1][2] Its unique substitution pattern makes it an ideal precursor for the construction of the quinazoline core, a privileged scaffold in many FDA-approved kinase inhibitors.
Comparative Analysis of Starting Materials for Quinazoline Synthesis
The synthesis of the quinazoline ring system, central to many kinase inhibitors like Gefitinib and Lapatinib, can be approached from various starting materials. Here, we compare this compound with three common alternatives: 2-Aminobenzonitrile, Isatoic Anhydride, and 2-Aminobenzophenone.
| Starting Material | Molecular Weight ( g/mol ) | Indicative Price (USD/kg) | Key Advantages | Key Disadvantages |
| This compound | 181.19 | ~$650 (for small quantities) | Pre-installed methoxy group, directing group for further functionalization. | Higher initial cost compared to some alternatives. |
| 2-Aminobenzonitrile | 118.14 | ~$72 - $100 | Lower molecular weight, readily available. | Requires cyclization and potential functionalization steps. |
| Isatoic Anhydride | 163.13 | ~$40 - $164 | Versatile, can react with various amines to form quinazolinones. | Can require harsh reaction conditions. |
| 2-Aminobenzophenone | 197.24 | ~$933 - $15,000 | Can be used in syntheses that require a phenyl substituent at the 4-position. | Higher cost and molecular weight. |
Note: Prices are indicative and can vary significantly based on supplier, purity, and volume. The prices listed are based on available data for smaller quantities and may be lower for bulk industrial purchases.[3][4][5][6][7]
Case Study: Synthesis of Gefitinib - A Comparative Overview
Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, provides an excellent case study for comparing synthetic strategies. While a direct synthesis of Gefitinib from this compound is not the most commonly cited route, we can analyze a closely related pathway and compare it with syntheses starting from alternative precursors.
A prevalent strategy for Gefitinib synthesis begins with a substituted anthranilic acid derivative, which can be conceptually linked to this compound. For instance, a synthesis starting from 2-Amino-4,5-dimethoxybenzoic acid involves cyclization to form the quinazolinone core.[2]
Alternatively, a synthesis of the quinazoline core can be achieved starting from 2-aminobenzonitrile . This route typically involves a cyclization reaction with formamide or other reagents to construct the heterocyclic system.[8]
Below is a comparative workflow illustrating these two conceptual approaches.
Caption: Comparative workflow of Gefitinib synthesis.
Experimental Protocols: A Deeper Dive
Route A Analogue: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one from 2-Amino-4,5-dimethoxybenzoic Acid
This protocol, analogous to a pathway starting with a substituted anthranilic acid like this compound, demonstrates the formation of the core quinazolinone structure.
-
Reaction Setup: A mixture of 2-amino-4,5-dimethoxybenzoic acid and formamide is heated.
-
Cyclization: The reaction mixture is refluxed for several hours. The formamide serves as both the solvent and the source of the C2 carbon of the quinazoline ring. The initial acylation of the amino group is followed by intramolecular cyclization and dehydration to form the quinazolinone.
-
Work-up and Isolation: Upon cooling, the product precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.
Rationale: This method is straightforward and often high-yielding. The use of formamide is a classic and cost-effective method for this transformation.
Route B: Synthesis of 4-Aminoquinazoline from 2-Aminobenzonitrile
-
Reaction Setup: 2-Aminobenzonitrile is heated with an excess of formamide.[8]
-
Cyclization: The mixture is refluxed at high temperature (around 220°C) for a couple of hours.[8] The nitrile group undergoes addition of formamide-derived species, followed by cyclization to form the 4-aminoquinazoline.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into cold water to precipitate the product, which is then collected by filtration and washed.[1]
Rationale: This one-pot reaction is efficient for generating the 4-aminoquinazoline scaffold. The high temperature is necessary to drive the reaction to completion.
Cost-Benefit Considerations
-
Raw Material Cost: As indicated in the table, 2-aminobenzonitrile and isatoic anhydride are generally more cost-effective starting materials on a per-kilogram basis compared to this compound and 2-aminobenzophenone. However, the cost of subsequent reagents and the number of synthetic steps must be factored in for a true cost assessment.
-
Synthetic Efficiency and Yield: While a cheaper starting material might seem advantageous, a longer or lower-yielding synthetic route can quickly erode any initial cost savings. The pre-functionalized nature of this compound can lead to shorter, more convergent synthetic routes, potentially resulting in a higher overall yield and lower processing costs. For example, a synthesis of Gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate, a related precursor, reported an overall yield of 37.4%.[9]
-
Process Safety and Environmental Impact: The choice of reagents and reaction conditions has significant implications for process safety and environmental impact. Routes involving harsh reagents, high temperatures, or multiple purification steps can be less desirable from a green chemistry perspective.
-
Purity and Side Products: The nature of the starting material can influence the impurity profile of the final API. A well-chosen starting material can minimize the formation of side products, simplifying purification and ensuring the final product meets stringent pharmaceutical standards.
Conclusion and Strategic Recommendations
The selection of a starting material for the synthesis of a kinase inhibitor is a multifactorial decision that extends beyond the initial purchase price.
-
For early-stage research and development, the flexibility and pre-functionalization of This compound can be highly advantageous, enabling the rapid synthesis of diverse analogs for structure-activity relationship (SAR) studies.
-
For large-scale manufacturing, a thorough process optimization and cost analysis are paramount. While 2-aminobenzonitrile and isatoic anhydride offer lower upfront costs, the overall economic viability will depend on the efficiency and robustness of the entire synthetic route.
Ultimately, the optimal choice of starting material will be dictated by a comprehensive evaluation of the entire synthetic process, balancing raw material costs with reaction yields, process complexity, and the purity of the final active pharmaceutical ingredient.
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A Senior Application Scientist's Guide to Reaction Monitoring: LC-MS Analysis of Methyl 2-amino-4-methoxybenzoate
In the fast-paced world of pharmaceutical and specialty chemical synthesis, the ability to monitor reaction progress with precision and accuracy is not just an advantage; it is a necessity. Real-time or near-real-time understanding of reaction kinetics, intermediate formation, and endpoint determination is crucial for optimizing yields, minimizing impurities, and ensuring process safety and scalability. This guide provides an in-depth comparison of analytical techniques for monitoring the synthesis of Methyl 2-amino-4-methoxybenzoate, a key building block in medicinal chemistry, with a focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS).
The Synthetic Landscape: Why Monitor this compound Reactions?
This compound and its isomers are valuable intermediates in the synthesis of a range of biologically active molecules, from antipsychotics to anti-inflammatory agents.[1] A common synthetic route to this class of compounds is the esterification of the corresponding aminobenzoic acid.
A typical reaction involves the esterification of 2-amino-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. Monitoring this reaction is critical to ensure the complete consumption of the starting material and to prevent the formation of by-products.
A Comparative Analysis of Reaction Monitoring Techniques
The choice of an analytical technique for reaction monitoring is a critical decision, balancing the need for detailed information with practical considerations like speed, cost, and ease of implementation.[2][3] While traditional methods like Thin-Layer Chromatography (TLC) offer a quick qualitative assessment, modern spectroscopic and chromatographic techniques provide far richer, quantitative data.
| Feature | LC-MS | In-situ FTIR | In-situ NMR | HPLC (UV) | TLC |
| Data Quality | Quantitative & Qualitative (Structural) | Quantitative & Qualitative (Functional Groups) | Quantitative & Qualitative (Structural) | Quantitative | Qualitative/Semi-Quantitative |
| Selectivity | Very High (Chromatography & Mass) | Moderate (Overlapping Peaks) | High (Chemical Shifts) | Moderate (Co-elution possible) | Low |
| Sensitivity | High (ppb-ppt) | Moderate (ppm) | Low (ppm-ppb) | Moderate (ppm) | Low (µg) |
| Analysis Time | Minutes per sample (at-line) | Real-time (in-situ) | Real-time (in-situ) | Minutes per sample (at-line) | Seconds to minutes (at-line) |
| Cost | High | Medium | Very High | Medium | Very Low |
| Ease of Use | Moderate | Easy | Complex | Easy | Very Easy |
| Matrix Effects | Can be significant, requires clean samples | Less susceptible | Less susceptible | Can be significant | Less susceptible |
The Workhorse: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its exceptional sensitivity and selectivity.[4] By coupling the separation power of liquid chromatography with the precise mass detection of mass spectrometry, LC-MS can resolve and identify reactants, intermediates, products, and by-products with a high degree of confidence, even at trace levels.[4] This is particularly advantageous when dealing with complex reaction mixtures or when trying to detect low-level impurities.
Real-Time Insights: In-situ FTIR and NMR
In-situ techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer the significant advantage of providing real-time data without the need for sample extraction.[5][6] FTIR is excellent for tracking changes in functional groups, such as the disappearance of a carboxylic acid peak and the appearance of an ester peak.[2][6] NMR provides detailed structural information on all soluble species in the reaction mixture.[2][7] However, both techniques can suffer from lower sensitivity compared to LC-MS and can be challenging to implement in certain reaction setups.[7]
The Industry Standard: HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) with a Ultraviolet (UV) detector is a robust and reliable technique for quantitative analysis. It is widely used in quality control laboratories for its reproducibility and ease of use. However, its reliance on UV absorbance for detection means that it can be challenging to differentiate between compounds with similar chromophores that co-elute.
The Rapid Screen: Thin-Layer Chromatography (TLC)
TLC is a simple, fast, and inexpensive method for a quick qualitative check of reaction progress. It is excellent for visualizing the disappearance of starting material and the appearance of the product spot. However, it lacks the quantitative accuracy and resolution of other techniques.
A Step-by-Step Guide to LC-MS Reaction Monitoring of this compound Synthesis
This section provides a detailed protocol for at-line monitoring of the esterification of 2-amino-4-methoxybenzoic acid to form this compound using LC-MS.
Experimental Workflow
Caption: Workflow for at-line LC-MS reaction monitoring.
Detailed Protocol
1. Reaction Sampling and Quenching:
-
At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known volume of a suitable quenching solution (e.g., 1 mL of saturated sodium bicarbonate solution) to neutralize the acid catalyst and stop the reaction.
2. Sample Preparation:
-
Further dilute the quenched sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration within the calibrated range of the instrument.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an LC vial.
3. LC-MS/MS Method:
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer is recommended for high resolution and sensitivity.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separating the polar starting material from the more non-polar product.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 1-minute hold at 95% B and a 1-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for aromatic amines.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) should be used for optimal sensitivity and selectivity.
-
MRM Transitions:
-
2-amino-4-methoxybenzoic acid: Determine the precursor ion (M+H)+ and a stable product ion.
-
This compound: Determine the precursor ion (M+H)+ and a stable product ion.
-
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the target analytes.
-
4. Data Analysis:
-
Integrate the peak areas of the starting material and the product in the chromatograms obtained at each time point.
-
Use a pre-established calibration curve to convert the peak areas into concentrations.
-
Plot the concentration of the starting material and product as a function of time to generate a reaction kinetic profile.
Visualizing the Logic: Decision Tree for Technique Selection
The choice of the most appropriate reaction monitoring technique depends on the specific goals of the analysis.
Caption: Decision tree for selecting a reaction monitoring technique.
Conclusion: Empowering Synthesis with Data-Driven Decisions
The meticulous monitoring of chemical reactions is a cornerstone of modern process development. While various analytical techniques each have their merits, LC-MS emerges as a particularly powerful tool for the analysis of reactions involving key pharmaceutical intermediates like this compound. Its unparalleled sensitivity and selectivity provide the detailed, quantitative data necessary to optimize reaction conditions, ensure product quality, and accelerate the journey from laboratory discovery to commercial production. By integrating advanced analytical techniques like LC-MS into their workflows, researchers and drug development professionals can make more informed, data-driven decisions, ultimately leading to more efficient and robust synthetic processes.
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Shimadzu. (n.d.). LCMS Method A. Available at: [Link]
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Morressier. (2020). Recent applications of reaction monitoring in the pharmaceutical industry. Available at: [Link]
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Journal of Organic Chemistry. (2021). Use of Standard Addition to Quantify In Situ FTIR Reaction Data. Available at: [Link]
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ResearchGate. (2025). Comparison of chemometrics strategies for the spectroscopic monitoring of active pharmaceutical ingredients in chemical reactions. Available at: [Link]
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Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy. Available at: [Link]
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The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Available at: [Link]
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National Institutes of Health. (n.d.). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Available at: [Link]
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MDPI. (n.d.). Green Nanoparticles for Enhanced Electrochemical Monitoring of Pharmaceutical Contaminants: Comparative Investigation Between Monometallic and Bimetallic Nanoparticles. Available at: [Link]
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Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]
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YouTube. (2016). In Situ FTIR Reaction Monitoring. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Available at: [Link]
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National Institutes of Health. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Available at: [Link]
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Mettler Toledo. (n.d.). Combining ATR-FTIR Spectroscopy, HPLC, and NMR. Available at: [Link]
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ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. Available at: [Link]
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Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Available at: [Link]
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PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Available at: [Link]
-
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A Senior Application Scientist's Guide to Confirming the Structure of Methyl 2-amino-4-methoxybenzoate Derivatives Using 2D NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Single Dimension
In the synthesis of complex organic molecules, particularly substituted aromatic systems like derivatives of Methyl 2-amino-4-methoxybenzoate, structural ambiguity is a frequent and critical challenge. The reaction of a substituted aniline can often yield a mixture of constitutional isomers, where the precise placement of substituents on the aromatic ring is uncertain. While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are foundational tools, they often fall short in providing the unambiguous connectivity data required to differentiate these isomers, especially in cases of signal overlap or complex coupling patterns.[1]
This guide provides an in-depth, practical comparison of two-dimensional (2D) NMR techniques as a robust solution for definitive structure elucidation. As a Senior Application Scientist, my experience has consistently shown that a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating system of evidence. We will move beyond simply listing steps and delve into the causality behind experimental choices, demonstrating how to construct an undeniable structural proof for a representative synthetic target: Methyl 2-amino-5-bromo-4-methoxybenzoate .
The Synthetic Challenge: A Case of Isomeric Ambiguity
Let us consider a common synthetic step: the bromination of this compound. Due to the directing effects of the amino and methoxy groups, the reaction could potentially yield several isomeric products. The primary challenge is to confirm that the bromine atom has been installed at the C5 position, and not, for example, at the C3 or C6 positions.
1D ¹H NMR would show the expected signals for the methyl ester, the methoxy group, and two aromatic protons. However, assigning the exact positions of these aromatic protons and, by extension, the bromine atom, based solely on chemical shifts and coupling constants can be speculative and lacks the rigor demanded in pharmaceutical development. This is where the power of 2D NMR becomes indispensable.
The 2D NMR Toolkit: A Comparative Analysis
To solve this structural puzzle, we employ a suite of three complementary 2D NMR experiments. Each provides a unique piece of connectivity information, and together they build a complete and validated picture of the molecule.
| Experiment | Principle & Information Gained | Application to the Problem | Limitations |
| ¹H-¹H COSY | Shows through-bond coupling between protons, typically over 2-3 bonds (²JHH, ³JHH).[2][3][4] It maps all proton-proton coupling networks in a single experiment. | Identifies which aromatic protons are adjacent to each other, establishing the proton "spin system."[5][6] For our target, it will show a correlation between the two remaining aromatic protons, confirming they are neighbors. | Provides no direct information about connectivity to non-protonated (quaternary) carbons or across heteroatoms.[5] |
| ¹H-¹³C HSQC | Shows direct, one-bond correlations between protons and the carbon atoms they are attached to (¹JCH).[7][8][9][10] It is a highly sensitive experiment that definitively links a proton signal to its carbon signal.[11] | Unambiguously assigns the chemical shifts of the protonated aromatic carbons (C3 and C6) and the methyl groups by linking them to their known proton signals. | Provides no information about quaternary carbons (e.g., C1, C2, C4, C5, or the carbonyl carbon), which are crucial for defining the substitution pattern.[12] |
| ¹H-¹³C HMBC | Shows long-range correlations between protons and carbons, typically over 2 to 4 bonds (²JCH, ³JCH, ⁴JCH).[8][9][12] This is the key experiment for mapping the complete carbon skeleton. | Connects proton signals to distant, non-protonated carbons.[13][14] It will reveal correlations from the aromatic protons and methoxy protons to the substituted quaternary carbons, providing the definitive proof of the bromine's location at C5. | The absence of a correlation is not always definitive, as its intensity depends on the magnitude of the long-range J-coupling constant, which can be near zero for certain bond angles.[8] |
Experimental Workflow and Protocols
A logical workflow ensures that data from each experiment builds upon the last, leading to an efficient and complete structural assignment.
Caption: Overall workflow for 2D NMR-based structure elucidation.
Experimental Protocols
1. Sample Preparation
-
Objective: To prepare a high-quality, homogeneous sample for NMR analysis.
-
Methodology:
-
Weigh approximately 15-20 mg of the purified Methyl 2-amino-5-bromo-4-methoxybenzoate derivative.
-
Transfer the sample to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.
-
Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, particulate-free solution is essential for acquiring high-resolution spectra.
-
2. 2D NMR Data Acquisition
-
Objective: To acquire high-quality COSY, HSQC, and HMBC spectra.
-
Note: The following are general parameters. Specific pulse program names and optimization steps may vary depending on the spectrometer manufacturer (e.g., Bruker, JEOL, Varian). All experiments are proton-detected for maximum sensitivity.[15]
-
Methodology:
-
Tuning and Shimming: Lock onto the deuterium signal of the solvent. Tune and match the ¹H and ¹³C channels of the probe. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
¹H-¹H COSY (Gradient-Selected):
-
Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Spectral Width (SW): Set the ¹H spectral width to encompass all proton signals (e.g., 0-10 ppm).
-
Number of Scans (NS): 2-4 scans per increment.
-
Increments (F1 dimension): 256-512 increments to ensure adequate resolution.
-
Data Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
-
¹H-¹³C HSQC (Phase-Sensitive, Edited):
-
Use a standard gradient-selected, edited HSQC pulse sequence (e.g., hsqcedetgpsisp2 on Bruker systems). This allows for the differentiation of CH/CH₃ (positive phase) and CH₂ (negative phase) signals.[8]
-
¹H Spectral Width (F2): Same as the 1D ¹H spectrum.
-
¹³C Spectral Width (F1): Set to cover the full carbon range (e.g., 0-180 ppm).
-
Coupling Constant: Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz, which is typical for aromatic and aliphatic C-H bonds.
-
Number of Scans (NS): 2-8 scans per increment.
-
Increments (F1 dimension): 256 increments are typically sufficient.
-
-
¹H-¹³C HMBC (Gradient-Selected):
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Spectral Widths (F1, F2): Same as for the HSQC experiment.
-
Long-Range Coupling Constant: Set the long-range coupling constant (ⁿJCH) to a compromise value of 8 Hz. This value is optimized to detect a broad range of 2- and 3-bond correlations.[15]
-
Number of Scans (NS): 4-16 scans per increment, as HMBC correlations are weaker and require more signal averaging.
-
Increments (F1 dimension): 256-512 increments.
-
-
Data Interpretation: A Step-by-Step Elucidation
Let's apply this workflow to confirm the structure of Methyl 2-amino-5-bromo-4-methoxybenzoate .
Table 1: Predicted ¹H and ¹³C Chemical Shifts and Assignments
| Position | Atom | Predicted δ (ppm) | Multiplicity | Signal Type |
| 1 | C | ~110 | - | Quaternary |
| 2 | C | ~150 | - | Quaternary |
| 3 | H | ~6.5 | s | Aromatic CH |
| 3 | C | ~100 | - | Aromatic CH |
| 4 | C | ~158 | - | Quaternary |
| 5 | C | ~105 | - | Quaternary (C-Br) |
| 6 | H | ~7.8 | s | Aromatic CH |
| 6 | C | ~125 | - | Aromatic CH |
| 7 (C=O) | C | ~168 | - | Carbonyl |
| 8 (COOCH₃) | H | ~3.8 | s | Methyl |
| 8 (COOCH₃) | C | ~52 | - | Methyl |
| 9 (OCH₃) | H | ~3.9 | s | Methoxy |
| 9 (OCH₃) | C | ~56 | - | Methoxy |
| NH₂ | H | ~5.5 | br s | Amine |
(Note: Predicted chemical shifts are estimates based on substituent effects and literature values for similar compounds.)[16][17]
Step 1: COSY - Defining the Proton Framework
The COSY spectrum is the first step in mapping the proton environment. For our target molecule, the two aromatic protons, H3 and H6, are separated by three atoms (C4, C5) and are not coupled to each other. The amine, methoxy, and methyl ester protons are all singlets with no proton neighbors.
Expected Result: The aromatic region of the COSY spectrum will show no cross-peaks . This lack of correlation is a crucial piece of data, indicating that the two aromatic protons are isolated from each other, which is consistent with the proposed 1,2,4,5-tetrasubstituted pattern.
Step 2: HSQC - Linking Protons to their Carbons
The HSQC experiment provides direct, unambiguous C-H attachments.[1][9]
Table 2: Expected HSQC Correlations
| Proton Signal (δ ppm) | Correlated Carbon Signal (δ ppm) | Assignment |
| ~7.8 | ~125 | H6 – C6 |
| ~6.5 | ~100 | H3 – C3 |
| ~3.9 | ~56 | OCH₃ (H9) – OCH₃ (C9) |
| ~3.8 | ~52 | COOCH₃ (H8) – COOCH₃ (C8) |
This experiment confirms the chemical shifts of all protonated carbons, providing a solid foundation for the more complex HMBC analysis.
Step 3: HMBC - Assembling the Molecular Skeleton
The HMBC spectrum is the definitive experiment that connects all the fragments. It reveals multi-bond correlations that bridge the quaternary carbons, confirming the overall substitution pattern.[12][13]
Caption: Key HMBC correlations confirming the structure.
Analysis of Key HMBC Correlations:
-
H6 to Carbonyl (³J): The aromatic proton at ~7.8 ppm (H6) will show a three-bond correlation to the carbonyl carbon (~168 ppm). This places the ester group adjacent to the C1-C6 bond.
-
H6 to C2 and C4 (³J): H6 will also show correlations to the quaternary carbons C2 and C4. This confirms its position between C1 and C5.
-
H3 to C1 and C5 (²J): The aromatic proton at ~6.5 ppm (H3) will show two-bond correlations to the quaternary carbons C1 and C5. The correlation to C5, the carbon bearing the bromine, is a critical piece of evidence.
-
Methoxy Protons to C4 (³J): The sharp singlet for the methoxy protons (~3.9 ppm) will show a strong three-bond correlation to the carbon at ~158 ppm (C4), unequivocally assigning the position of the methoxy group.
By piecing together these correlations, we can definitively conclude that the bromine is at C5, the methoxy is at C4, the amino is at C2, and the methyl ester is at C1. Any other isomer would produce a completely different set of HMBC correlations.
Conclusion
The structural elucidation of substituted aromatics like this compound derivatives demands more than 1D NMR can provide. A systematic and combined application of 2D NMR techniques—COSY, HSQC, and HMBC—offers an unparalleled level of confidence and structural proof. COSY defines the proton framework, HSQC links protons to their directly attached carbons, and HMBC provides the long-range connectivity map that pieces the entire molecular puzzle together. This multi-faceted approach is not merely a set of experiments; it is a logical, self-validating workflow that ensures the scientific integrity required for research, discovery, and drug development.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. creative-biostructure.com [creative-biostructure.com]
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- 4. Observing Spin Systems using COSY - Magritek [magritek.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. chem.as.uky.edu [chem.as.uky.edu]
- 13. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 14. m.youtube.com [m.youtube.com]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of Methyl 2-amino-4-methoxybenzoate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The specific substrate, Methyl 2-amino-4-methoxybenzoate, and its halo-precursors, present a unique set of challenges due to the presence of both an electron-donating amino group and a coordinating methoxy group ortho to the site of reaction. These features can significantly influence catalyst performance, making the selection of an optimal catalyst system paramount for achieving high yields and reaction efficiency.
This guide provides a comprehensive comparison of various palladium-based catalyst systems for the Suzuki coupling of precursors to this compound, supported by experimental data from analogous systems. We will delve into the rationale behind catalyst selection, provide detailed experimental protocols, and offer insights to help you navigate the complexities of this transformation.
The Challenge of Ortho-Substituted Anilines in Suzuki Coupling
The Suzuki coupling of ortho-substituted anilines, such as the precursors to this compound, is often challenging. The primary amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions. Furthermore, the steric hindrance imposed by the ortho substituent can impede the oxidative addition and reductive elimination steps of the catalytic cycle. Therefore, the choice of ligand is critical to overcome these hurdles. Bulky, electron-rich phosphine ligands are often employed to promote the desired reaction pathway.[1]
Comparative Analysis of Catalyst Systems
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference(s) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | RT | 18 | Methyl 2-bromo-4-methoxybenzoate | 95 | [2] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | Methyl 2-amino-5-bromobenzoate | Not specified | [3] |
| CataCXium A Pd G3 | - | K₃PO₄ | 2-MeTHF | 80 | Not specified | Unprotected ortho-bromoanilines | 91-95 | [4][5] |
| Pd(dtbpf)Cl₂ | - | Et₃N or K₃PO₄ | Micellar (Kolliphor EL) | RT | 0.25 | 2-Bromoaniline | 86 | [4][6] |
| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | Not specified | Not specified | Methyl 2-bromo-4-methoxybenzoate | Not specified | [2] |
Key Insights from the Data:
-
Buchwald Ligands for High Performance: The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich Buchwald ligand such as SPhos demonstrates excellent performance, achieving a high yield at room temperature for a very similar substrate.[2] This suggests that catalyst systems employing dialkylbiaryl phosphine ligands are highly effective for overcoming the challenges associated with ortho-substituted anilines.[1]
-
Palladacycles for Robustness: The CataCXium A Pd G3 palladacycle shows remarkable efficiency for the coupling of unprotected ortho-bromoanilines, providing high yields.[4][5] Palladacycles are often air- and moisture-stable, making them easier to handle in a laboratory setting.[7]
-
Classic but Effective: The traditional catalyst, Pd(PPh₃)₄, remains a viable option, particularly for initial screening due to its commercial availability and established protocols.[3] However, it may require higher temperatures and longer reaction times compared to more modern catalyst systems.
-
Micellar Catalysis for Green Chemistry: The use of Pd(dtbpf)Cl₂ in a micellar system with a surfactant like Kolliphor EL offers a green and efficient alternative, allowing the reaction to proceed rapidly at room temperature in water and open to the air.[6]
Mechanistic Considerations: The Role of the Ligand
The success of the Suzuki coupling of ortho-substituted anilines is intimately tied to the properties of the phosphine ligand. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Bulky ligands, such as SPhos and other Buchwald-type phosphines, facilitate the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates. Their electron-rich nature also promotes the initial oxidative addition of the aryl halide to the Pd(0) center.[1]
Experimental Protocols
Below are detailed protocols for Suzuki coupling reactions using some of the benchmarked catalyst systems. These can be adapted for the specific precursor to this compound.
Protocol 1: High-Performance Coupling with a Buchwald Ligand
This protocol is adapted from a procedure for the Suzuki coupling of Methyl 2-bromo-4-methoxybenzoate.[2]
Materials:
-
Methyl 2-bromo-4-methoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 2-bromo-4-methoxybenzoate, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add Pd₂(dba)₃ and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at room temperature for 18 hours or until completion as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Robust Coupling with a Palladacycle
This protocol is based on the use of CataCXium A Pd G3 for the coupling of unprotected ortho-bromoanilines.[4][5]
Materials:
-
ortho-Bromoaniline derivative (e.g., Methyl 2-amino-4-bromobenzoate) (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
CataCXium A Pd G3 (5-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Reaction vial
Procedure:
-
In a nitrogen-flushed glovebox, combine the ortho-bromoaniline derivative, arylboronic acid pinacol ester, CataCXium A Pd G3, and K₃PO₄ in a reaction vial.
-
Add 2-MeTHF to the vial.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
For the efficient Suzuki coupling of precursors to this compound, the selection of a catalyst system featuring a bulky and electron-rich phosphine ligand is highly recommended.
-
For optimal performance and high yields, even at room temperature, a system based on a Buchwald ligand such as SPhos is a prime candidate. [1][2]
-
For operational simplicity and robustness, a pre-formed palladacycle like CataCXium A Pd G3 offers an excellent alternative. [4][5]
-
For environmentally conscious applications, exploring micellar catalysis presents a promising avenue. [6]
It is always advisable to perform small-scale optimization experiments to determine the ideal catalyst, ligand, base, solvent, and temperature for your specific substrate and coupling partner.
References
- O'Neill, P. M., et al. (2015). From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-based probes. University of Liverpool Repository.
- Schleif, W. A. (2014). IN VITRO EVALUATION OF BACTERIAL RNA POLYMERASE SIGMA:CORE INHIBITORS.
- Biffis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry.
- Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Chong, S. M. S. (n.d.). Thesis.
- Smith, A. B., et al. (2021).
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
- Google Patents. (n.d.). CA2818889A1 - Benzoxazepines as inhibitors of p13k/mtor and methods of their use and manufacture.
- Avanthay, M., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Yousif, D., et al. (2021).
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- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Characterization of "Methyl 2-amino-4-methoxybenzoate" reaction products by mass spectrometry
An In-Depth Guide to the Characterization of Methyl 2-amino-4-methoxybenzoate Reaction Products: A Comparative Analysis by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is a cornerstone of chemical synthesis and pharmaceutical development. This compound (CAS No. 27492-84-8) is a highly versatile building block, valued for its unique arrangement of amino, methoxy, and methyl ester functional groups.[1][2] Its utility as a precursor in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs), necessitates robust analytical methodologies to confirm the structure and purity of its derivatives.[2]
This guide provides a senior application scientist's perspective on the characterization of reaction products derived from this compound, with a primary focus on mass spectrometry. We will explore the causality behind experimental choices, compare mass spectrometry with alternative analytical techniques, and provide actionable protocols and data interpretation strategies to ensure scientific integrity and accelerate research.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is crucial before analyzing its reaction products. Key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 27492-84-8 | [2][3][4] |
| Molecular Formula | C₉H₁₁NO₃ | [4][5][6] |
| Molecular Weight | 181.19 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 155-159 °C | [2][5] |
| Solubility | Good solubility in ethanol and methanol; limited in water | [2][5] |
Common Reactions of this compound
The reactivity of this compound is primarily centered around its nucleophilic amino group. This allows for a variety of synthetic transformations, including:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Condensation Reactions: Participation in reactions to form more complex heterocyclic structures.[2]
Each of these reactions results in a predictable mass shift from the parent molecule, which is a fundamental principle in mass spectrometric analysis.
I. Characterization by Mass Spectrometry: The Gold Standard for Sensitivity and Speed
Mass spectrometry (MS) is an indispensable tool for confirming the identity of reaction products due to its high sensitivity, speed, and ability to provide molecular weight information and structural insights through fragmentation analysis.
A. Ionization Techniques: Choosing the Right Tool for the Job
The choice of ionization technique is critical and depends on the physicochemical properties of the analyte. For the polar, non-volatile products typically derived from this compound, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ in positive mode), minimizing in-source fragmentation and providing a clear determination of the product's molecular weight.
For more volatile, less polar derivatives, or when coupled with Gas Chromatography (GC), Electron Ionization (EI) may be employed. EI is a hard ionization technique that induces extensive fragmentation, creating a reproducible "fingerprint" spectrum that can be searched against libraries for identification.[3]
B. Experimental Workflow & Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the workhorse for analyzing reaction mixtures containing this compound derivatives. The liquid chromatography step separates the product from unreacted starting materials, byproducts, and impurities before introduction into the mass spectrometer.
Step-by-Step LC-MS Protocol:
-
Sample Preparation:
-
Quench the reaction and perform a standard work-up (e.g., extraction, washing).[7]
-
Prepare a stock solution of the crude or purified product in a suitable solvent (e.g., methanol, acetonitrile) at approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates.
-
-
LC Conditions:
-
System: HPLC or UPLC system.[8]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
MS Conditions:
-
Ionization: ESI, positive mode.[8]
-
MS1 Scan Range: m/z 100–1000 to detect the expected product and potential dimers or adducts.
-
MS/MS (Tandem MS): For structural confirmation, perform data-dependent acquisition, selecting the protonated molecular ion ([M+H]⁺) of the expected product for collision-induced dissociation (CID).
-
C. Interpreting Mass Spectra: From Molecular Weight to Structure
The initial MS1 scan confirms the molecular weight of the product. For example, an N-acetylation reaction (addition of a -COCH₃ group) would result in a mass increase of 42.04 Da. The protonated molecular ion of the acetylated product would be observed at m/z 224.23 ([181.19 + 42.04 + 1.0078]⁺).
Tandem MS (MS/MS) provides definitive structural proof by breaking the molecule apart and detecting the resulting fragments. The fragmentation pattern is predictable and offers a roadmap to the molecule's structure.[9][10] For esters and amides, cleavage often occurs adjacent to the carbonyl group.[11]
Predicted Fragmentation of N-acetyl-Methyl 2-amino-4-methoxybenzoate:
The parent compound, this compound, is expected to show a molecular ion peak at m/z 181, with key fragments arising from the loss of the methoxy group (-OCH₃, 31 Da) or the methyl ester group (-COOCH₃, 59 Da).[3] Building on this, the N-acetylated product would exhibit a characteristic fragmentation pattern.
This predictable fragmentation provides strong evidence for the successful N-acetylation at the amino group.
II. Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While MS is powerful, a multi-faceted analytical approach often provides the most comprehensive characterization. Here, we compare MS with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H and ¹³C NMR, is the gold standard for unambiguous structural elucidation. It provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of connectivity and stereochemistry.
-
Expertise & Experience: In an N-acylation reaction, ¹H NMR would confirm the disappearance of the -NH₂ protons and the appearance of a new amide N-H singlet and a methyl singlet for the acetyl group. The chemical shifts of aromatic protons adjacent to the newly formed amide would also be predictably altered. Spectral data for the parent compound and related structures can serve as a reference.[12][13][14][15]
-
Trustworthiness: NMR is a non-destructive technique that provides quantitative information if an internal standard is used. The clear, predictable spectral changes upon reaction provide a self-validating system for structure confirmation.
B. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for assessing reaction progress, determining product purity, and performing quantification.[4][16]
-
Expertise & Experience: The aromatic nature of this compound and its derivatives makes them strongly UV-active. A typical protocol would use a C18 column with a water/acetonitrile mobile phase gradient.[17] The reaction product will have a different retention time than the starting material due to the change in polarity, allowing for clear separation and purity assessment.
-
Trustworthiness: Purity is determined by integrating the area of the product peak relative to all other peaks in the chromatogram. This method is highly reproducible and is a standard in quality control laboratories for batch release testing.[18]
C. Head-to-Head Comparison
The choice of analytical technique is dictated by the specific question the researcher aims to answer.
| Feature | Mass Spectrometry (LC-MS) | NMR Spectroscopy | HPLC-UV |
| Primary Use | Molecular weight confirmation, structural elucidation (MS/MS), impurity identification | Definitive structural elucidation, stereochemistry | Purity assessment, quantification, reaction monitoring |
| Sensitivity | Very High (pg-ng) | Low (mg) | High (ng-µg) |
| Specificity | High (based on m/z) | Very High (unique spectral fingerprint) | Moderate (based on retention time) |
| Structural Info | High (from fragmentation) | Very High (atomic connectivity) | Low (none) |
| Throughput | High | Low | High |
| Quantitative? | Yes (with standards) | Yes (with internal standard) | Yes (primary application) |
| Key Limitation | Isomers can be difficult to distinguish | Low sensitivity, requires pure sample | Provides no structural information |
Decision-Making in the Lab: A Practical Workflow
Researchers must select the appropriate analytical tool based on their experimental goals. This decision tree illustrates a logical approach to characterizing a reaction product of this compound.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-4-methoxybenzoate
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that underpins the safety of our laboratories and the protection of our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 2-amino-4-methoxybenzoate, moving beyond mere compliance to foster a deep-seated culture of safety. The procedures outlined here are designed to be a self-validating system, where an understanding of the chemical's properties directly informs the logic of its disposal.
Hazard Identification & Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol can be implemented, a thorough understanding of the substance's intrinsic hazards is paramount. This compound is not a benign reagent; its toxicological profile necessitates its classification as hazardous waste. The causality is clear: its potential to cause harm upon exposure is the primary driver for its stringent disposal requirements.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health hazards.[1][2] These classifications are not arbitrary; they are determined by toxicological data and dictate the minimum safety precautions required for handling and disposal.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
| Signal Word | - | Warning [2][3] |
These hazards mean that accidental release via improper disposal—such as drain disposal or mixing with general waste—could lead to significant health risks and environmental contamination. Therefore, all waste streams containing this chemical, including neat compound, contaminated labware, and spill cleanup materials, must be managed as hazardous waste.
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Safe disposal begins long before the waste container is full. It starts with establishing a safe handling environment. The choice of controls and PPE is a direct response to the hazards identified in Section 1.
Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and transferring to a waste container, should occur within a certified chemical fume hood or other well-ventilated area to mitigate the risk of inhaling the solid dust.[3][4]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE): This is the last line of defense and must be selected to provide a complete barrier against the chemical's routes of entry into the body.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2][3] This is critical to prevent eye irritation from airborne particles.[1][2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[3] Since the compound is harmful in contact with skin, ensuring no part of the skin is exposed is essential.[1] For larger quantities or spill cleanup, fire/flame-resistant and impervious clothing is recommended.[3]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup where dust formation is unavoidable, a NIOSH-approved respirator (such as a type N95 dust mask or a full-face respirator for higher exposure potential) is necessary to prevent respiratory irritation.[2][5]
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic and compliant method for managing this compound waste from generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
Protocol Steps:
-
Waste Classification: Immediately upon generation, any material contaminated with this compound must be classified as hazardous waste. This is a non-negotiable step dictated by its GHS profile.[5]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. It is particularly important to keep it segregated from strong oxidizing agents.[6] In a laboratory setting, this means having a dedicated, clearly marked waste container for this chemical or compatible aminobenzoic acid derivatives.
-
Containerization:
-
Select a container made of a compatible material (e.g., high-density polyethylene, glass) that will not react with the waste.[7]
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting screw cap.[7] Never use food-grade containers.[7]
-
Do not overfill the container. Leave at least 10% of headspace (one inch) to allow for expansion and prevent spills during handling.[7]
-
-
Labeling: Proper labeling is a cornerstone of regulatory compliance and safety. The label must, at a minimum, include:
-
Accumulation:
-
Final Disposal:
-
Once the container is full, it must be moved from the SAA to your institution's Central Accumulation Area (CAA) for pickup.[9]
-
The disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][11][12] Never discharge this chemical into the sewer system or dispose of it in regular trash. [6]
-
Managing Spills & Decontamination
Accidental spills must be handled promptly and safely.
-
Evacuate & Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Don PPE: Wear the full PPE described in Section 2.
-
Contain & Clean:
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.
-
Dispose: The container with the spill cleanup materials must be sealed, labeled, and disposed of as hazardous waste following the workflow in Section 3.
Disposal of Empty Containers
An "empty" container that once held this compound is not yet safe for non-hazardous disposal. The residual chemical must be removed.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.[13]
-
Collect Rinsate: Crucially, all rinsate from this process must be collected and disposed of as hazardous waste. [13] Add it to a designated container for flammable liquid waste.
-
Deface Label: After the container is clean and dry, completely remove or deface the original chemical label to prevent misidentification.[13]
-
Final Disposal: The clean, triple-rinsed container can now be disposed of in the appropriate solid waste stream (e.g., glass recycling or regular trash, per institutional policy).[13]
By adhering to this technically rigorous and safety-first approach, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the integrity of the research environment.
References
- 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER Safety D
- Methyl 4-amino-2-methoxybenzoate - SAFETY D
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- Methyl 4-amino-2-methoxybenzo
- SAFETY DATA SHEET - 2-Amino-4-methoxybenzoic acid.Fisher Scientific.
- Methyl 4-amino-2-methoxybenzoate - Safety D
- How to Dispose of Chemical Waste in a Lab Correctly.GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Laboratories.US Environmental Protection Agency (EPA).
- Laboratory Waste Management: The New Regul
- Safety Data Sheet - 4-Aminobenzoic Acid (sodium salt).Cayman Chemical.
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- 4-Aminobenzoic acid - SAFETY D
- Hazardous Waste Disposal Guide.Northwestern University.
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Personal protective equipment for handling Methyl 2-amino-4-methoxybenzoate
A Researcher's Guide to Safely Handling Methyl 2-amino-4-methoxybenzoate
As scientists and researchers, our commitment to discovery is paralleled by our dedication to safety. This guide provides essential safety and handling protocols for this compound, a common reagent in synthetic chemistry. By understanding the inherent risks and adhering to best practices, we can ensure a safe and productive laboratory environment.
Note on Isomer Data: Specific safety data for this compound (CAS 41589-66-0) is not extensively available. Therefore, this guide is primarily based on the comprehensive data for its close structural isomer, Methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8). Due to the identical functional groups, their hazard profiles and handling requirements are anticipated to be very similar. This conservative approach ensures a high standard of safety.
Immediate Safety and Hazard Overview
This compound is a solid organic compound that requires careful handling due to its potential health hazards.[1] Based on data for its isomer, it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][3]
GHS Hazard Classifications:
| Hazard Class | Category | GHS Code | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302 | Warning |
| Skin Irritation | Category 2 | H315 | Warning |
| Eye Irritation | Category 2 | H319 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | Warning |
Precautionary Statements: P261, P264, P270, P301+P312, P302+P352, P305+P351+P338
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a barrier between you and the chemical, preventing exposure through contact, inhalation, or ingestion.
Eye and Face Protection: Shielding from Irritants
-
Why it's essential: This compound can cause serious eye irritation.[1] As a solid, dust particles can easily become airborne and contact the eyes.
-
What to use: At a minimum, safety glasses with side shields are required.[1] However, for enhanced protection, especially when transferring the solid, chemical splash goggles are recommended.[4] A face shield should be worn in conjunction with goggles if there is a significant risk of splashing or dust generation.[5]
Skin Protection: Preventing Contact and Irritation
-
Why it's essential: this compound is a known skin irritant.[3]
-
Gloves:
-
Material: Nitrile gloves are a suitable choice for handling this compound, offering good chemical resistance for incidental contact.[6][7] Always check the manufacturer's glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.[8]
-
Best Practice: Given that no glove material offers indefinite protection, it's crucial to change gloves immediately if they become contaminated.[9] For handling highly toxic substances, double-gloving can provide an additional layer of safety.[10]
-
-
Lab Coat: A standard lab coat is required to protect your street clothes and skin from contamination. Ensure it is fully buttoned. For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is advisable.
Respiratory Protection: Avoiding Inhalation Hazards
-
Why it's essential: The dust from this solid compound can cause respiratory tract irritation.[1]
-
When to use it: All handling of the solid chemical that could generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures a controlled experimental environment.
Preparation and Pre-Handling Checklist:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS for Methyl 4-amino-2-methoxybenzoate.[11]
-
Designate a Work Area: If possible, designate a specific area for handling this chemical, particularly if it is deemed a particularly hazardous substance in your institution's chemical hygiene plan.[12]
-
Assemble all necessary equipment: This includes your PPE, weighing papers, spatulas, and sealable containers for transport and waste.
-
Ensure proper ventilation: Confirm that the chemical fume hood is functioning correctly.
-
Locate emergency equipment: Know the location of the nearest eyewash station, safety shower, and fire extinguisher.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Weighing and Transferring the Solid:
-
Perform all manipulations within a chemical fume hood to control dust.
-
Use a disposable weighing boat or weighing paper to avoid contamination of balances.
-
Use a clean spatula for transferring the solid.
-
Gently tap the spatula to transfer the powder; avoid pouring in a manner that creates dust clouds.
-
After transfer, rinse the spatula and weighing boat with a suitable solvent into the reaction vessel to ensure complete transfer and to decontaminate them.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the protection of the environment.
-
Waste Segregation: this compound waste should be collected in a designated, properly labeled hazardous waste container.[5][13] Do not mix it with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Container Management: Use a container with a secure lid that is compatible with the chemical.[14] Keep the container closed when not in use.
-
Contaminated Materials: Any materials that have come into direct contact with the chemical, such as gloves, weighing papers, and paper towels used for cleanup, should also be disposed of as hazardous waste.[2]
-
Final Disposal: All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program. Never dispose of this chemical down the drain or in the regular trash.[13]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure that your scientific pursuits are conducted responsibly.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
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SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
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Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. Retrieved from [Link]
-
Saffron Building Material Trading LLC. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Chemical Resistance of Gloves. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

